Product packaging for 4-Ethyl-2-nitrophenol(Cat. No.:CAS No. 56520-98-0)

4-Ethyl-2-nitrophenol

Cat. No.: B1294207
CAS No.: 56520-98-0
M. Wt: 167.16 g/mol
InChI Key: NKWRRUKHBWTRPY-UHFFFAOYSA-N
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Description

4-Ethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1294207 4-Ethyl-2-nitrophenol CAS No. 56520-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-nitrophenol
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InChI

InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NKWRRUKHBWTRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID60205074
Record name 4-Ethyl-2-nitrophenol
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Molecular Weight

167.16 g/mol
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CAS No.

56520-98-0
Record name 4-Ethyl-2-nitrophenol
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Record name 4-Ethyl-2-nitrophenol
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Record name 4-Ethyl-2-nitrophenol
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Record name 4-ethyl-2-nitrophenol
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Record name 4-ETHYL-2-NITROPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-nitrophenol (CAS: 56520-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-nitrophenol, a versatile chemical intermediate with applications in pharmaceuticals, materials science, and chemical synthesis. This document consolidates key physicochemical data, detailed experimental protocols, and safety information to support its use in research and development.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 56520-98-0[1][2][3][4]
Molecular Formula C₈H₉NO₃[2][4]
Molecular Weight 167.16 g/mol [4]
Appearance Yellow to orange solid[2]
Melting Point 58-61 °C[1]
Solubility Limited solubility in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1][2]
LogP 2.59[3]
SMILES CCc1ccc(c(c1)--INVALID-LINK--[O-])O[4]
InChI InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3[2][4]
InChIKey NKWRRUKHBWTRPY-UHFFFAOYSA-N[2][4]

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 4-ethylphenol (B45693). This electrophilic aromatic substitution reaction typically involves the use of nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid. The hydroxyl group of the phenol (B47542) is an activating, ortho-, para-director, while the ethyl group is also an activating, ortho-, para-director. The nitration of 4-ethylphenol will therefore yield a mixture of isomers, with the primary product being this compound due to steric hindrance at the position ortho to the ethyl group.

Experimental Protocol: Nitration of 4-Ethylphenol

This protocol is a general procedure for the nitration of phenols and can be adapted for the synthesis of this compound.

Materials:

  • 4-Ethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-ethylphenol in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 4-ethylphenol. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) to allow the reaction to go to completion.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product, a mixture of isomers, can be purified by column chromatography or recrystallization to isolate this compound.

Safety Precautions:

  • This reaction is highly exothermic and produces toxic and corrosive fumes. It must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitrating mixture ( nitric acid and sulfuric acid) is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-Ethylphenol 4-Ethylphenol Nitration Nitration 4-Ethylphenol->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching (Ice) Quenching (Ice) Nitration->Quenching (Ice) Extraction Extraction Quenching (Ice)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography / Recrystallization Column Chromatography / Recrystallization Solvent Removal->Column Chromatography / Recrystallization This compound This compound Column Chromatography / Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

The following is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

  • For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added to the mobile phase.[3]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Set the flow rate (e.g., 1 mL/min).

  • Set the UV detector to a wavelength where this compound has strong absorbance.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the HPLC analysis of this compound.

HPLC_Analysis_Workflow cluster_preparation Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Preparation Sample Preparation Injection Injection Sample Preparation->Injection Standard Preparation Standard Preparation Standard Preparation->Injection Mobile Phase Preparation Mobile Phase Preparation Separation (C18 Column) Separation (C18 Column) Mobile Phase Preparation->Separation (C18 Column) Injection->Separation (C18 Column) Detection (UV) Detection (UV) Separation (C18 Column)->Detection (UV) Chromatogram Chromatogram Detection (UV)->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules. Its functional groups—the hydroxyl, nitro, and ethyl groups—provide multiple sites for chemical modification.

  • Pharmaceutical Intermediate: It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal and antibacterial agents.[1] The presence of the nitro group allows for its reduction to an amine, a common functional group in many bioactive molecules.

  • Materials Science: This compound is used as a building block for certain types of liquid crystalline materials and conductive polymers.[1]

  • Dyes and Pigments: It is also utilized in the preparation of specialty dyes and pigments.[1]

The general utility of this compound in synthetic chemistry is depicted in the following logical relationship diagram.

Logical_Relationship cluster_modifications Chemical Modifications cluster_applications Resulting Applications This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Derivatization of Hydroxyl Group Derivatization of Hydroxyl Group This compound->Derivatization of Hydroxyl Group Further Aromatic Substitution Further Aromatic Substitution This compound->Further Aromatic Substitution Pharmaceuticals (e.g., Antifungals, Antibacterials) Pharmaceuticals (e.g., Antifungals, Antibacterials) Reduction of Nitro Group->Pharmaceuticals (e.g., Antifungals, Antibacterials) Materials Science (e.g., Liquid Crystals, Polymers) Materials Science (e.g., Liquid Crystals, Polymers) Derivatization of Hydroxyl Group->Materials Science (e.g., Liquid Crystals, Polymers) Dyes and Pigments Dyes and Pigments Further Aromatic Substitution->Dyes and Pigments

Caption: Chemical utility of this compound in various applications.

Safety Information

This compound should be handled with care in a laboratory setting.

  • General Hazards: It may cause eye and skin irritation.[1] Ingestion can be harmful.[1]

  • Explosion Hazard: The nitro group may pose an explosion hazard under certain conditions.[1]

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals, advanced materials, and dyes. This guide provides foundational technical information to aid researchers and professionals in its safe and effective use. Further research into its biological activities and potential therapeutic applications may reveal new opportunities for this compound in drug discovery and development.

References

physicochemical properties of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-nitrophenol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key processes.

Core Physicochemical Properties

This compound is an organic compound belonging to the nitrophenol class, characterized by a phenolic structure with nitro and ethyl groups attached to the aromatic ring.[1] It typically appears as a yellow to orange crystalline solid.[1][2] The presence of the nitro group lends acidic properties to the molecule.[1]

Quantitative Data Summary

The following table summarizes the key .

PropertyValueReference
CAS Number 56520-98-0[1][2][3]
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][3][4]
Melting Point 58-61 °C[2]
Boiling Point 267 °C at 760 mmHg[3]
Density 1.261 g/cm³[3]
Flash Point 116.8 °C[3]
Vapor Pressure 0.00509 mmHg at 25°C[3]
Refractive Index 1.582[3]
LogP 2.59[5]
pKa ~7.15 (estimated based on 4-nitrophenol)[6]
Appearance Yellow to orange solid[1]
Solubility Limited solubility in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1][2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

General Synthesis of Substituted Nitrophenols

Substituted nitrophenols like this compound are often synthesized through the nitration of a corresponding phenol (B47542). A general workflow involves reaction, work-up, and purification steps.[7]

dot

G General Synthesis Workflow for Substituted Nitrophenols A Reactant (e.g., 4-Ethylphenol) C Reaction A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Work-up (Quenching, Extraction) C->D Reaction Mixture E Purification (Crystallization/Chromatography) D->E Crude Product F Product (this compound) E->F

Caption: General workflow for the synthesis of substituted nitrophenols.

Methodology:

  • Reaction Setup: The starting phenol derivative is dissolved in a suitable solvent (e.g., concentrated sulfuric acid).

  • Nitration: The solution is cooled, and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction.

  • Work-up: After the reaction is complete, the mixture is poured onto ice to quench the reaction, leading to the precipitation of the crude product. The crude product is then collected by filtration.

  • Extraction: The crude product may be dissolved in an organic solvent and washed with water and brine to remove impurities.

  • Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure substituted nitrophenol.

Determination of Solubility

The solubility of an organic compound is determined by testing its ability to dissolve in various solvents.

dot

G Solubility Determination Workflow Start Start with Compound (this compound) TestWater Test Solubility in Water Start->TestWater SolubleWater Soluble TestWater->SolubleWater Yes InsolubleWater Insoluble TestWater->InsolubleWater No TestNaOH Test Solubility in 5% NaOH InsolubleWater->TestNaOH SolubleNaOH Soluble (Weak Acid) TestNaOH->SolubleNaOH Yes InsolubleNaOH Insoluble TestNaOH->InsolubleNaOH No TestHCl Test Solubility in 5% HCl InsolubleNaOH->TestHCl SolubleHCl Soluble (Base) TestHCl->SolubleHCl Yes InsolubleHCl Insoluble (Neutral) TestHCl->InsolubleHCl No

Caption: Workflow for determining the solubility of an organic compound.

Methodology:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube.[8] Shake vigorously. If the compound dissolves, it is water-soluble.

  • Aqueous Base Solubility: If the compound is insoluble in water, add 25 mg of the compound to 0.75 mL of 5% NaOH solution.[8] Shake vigorously. Solubility indicates an acidic compound, such as a phenol.

  • Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl.[8] Add 25 mg of the compound to 0.75 mL of 5% HCl solution and shake. Solubility indicates a basic compound.

  • Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, dichloromethane) by adding a small amount of the compound to the solvent and observing for dissolution.

For this compound, it is expected to be insoluble in water but soluble in 5% NaOH due to its acidic phenolic hydroxyl group.[1][2]

Spectrophotometric Determination of pKa

The pKa of a nitrophenol can be determined spectrophotometrically by measuring the absorbance of its solutions at different pH values. The ionized and non-ionized forms of the compound exhibit different absorption spectra.

dot

G pKa Determination Workflow PrepSolutions Prepare Buffer Solutions of Varying pH AddCompound Add this compound to each buffer PrepSolutions->AddCompound MeasureAbs Measure Absorbance at λmax (e.g., 410 nm) AddCompound->MeasureAbs PlotData Plot Absorbance vs. pH MeasureAbs->PlotData FitCurve Fit Data to Henderson-Hasselbalch Derived Equation PlotData->FitCurve DeterminepKa Determine pKa from the fit FitCurve->DeterminepKa

Caption: Workflow for the spectrophotometric determination of pKa.

Methodology:

  • Preparation of Solutions: Prepare a series of buffer solutions with a range of known pH values.[9][10] Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Sample Preparation: For each pH value, mix a small aliquot of the this compound stock solution with the buffer solution in a cuvette.[9]

  • Spectrophotometric Measurement: Blank the spectrophotometer with the corresponding buffer solution. Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) for the phenolate (B1203915) ion (typically around 410 nm for nitrophenols).[9]

  • Data Analysis: Plot the measured absorbance versus the pH of the solutions.[9] The resulting data should form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal. This corresponds to the inflection point of the sigmoidal curve. The data can be fitted to a suitable equation derived from the Henderson-Hasselbalch equation to determine the precise pKa value.[9]

Biological and Chemical Reactivity

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents.[2] Its functional groups—hydroxyl, nitro, and ethyl—allow for diverse chemical modifications. The nitro group can be reduced to an amine, and the hydroxyl group can be converted into ethers or esters, expanding its synthetic utility.[2]

Safety and Handling

This compound should be handled with care. It may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] The compound should be stored in a tightly sealed container in a cool, dry place.[2] Due to the presence of the nitro group, there may be an explosion hazard under certain conditions, so appropriate precautions should be taken.[2]

References

An In-depth Technical Guide to 4-Ethyl-2-nitrophenol: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Ethyl-2-nitrophenol, including its structural formula, its constitutional isomers, and key physicochemical data. It is intended for researchers, scientists, and professionals in drug development and materials science. This document also outlines detailed experimental protocols for the synthesis and analysis of these compounds.

Structural Information: this compound

This compound is an organic compound belonging to the nitrophenol class.[1] Its structure consists of a phenol (B47542) backbone with an ethyl group (-C₂H₅) and a nitro group (-NO₂) attached to the benzene (B151609) ring. The molecular formula for this compound and its isomers is C₈H₉NO₃, and they have a molecular weight of approximately 167.16 g/mol .[2][3]

Structural Formula of this compound:

  • IUPAC Name: this compound

  • CAS Number: 56520-98-0[1]

  • Synonyms: 2-Nitro-4-ethylphenol, Phenol, 4-ethyl-2-nitro-[1]

The structure is characterized by a hydroxyl group at position 1, a nitro group at position 2, and an ethyl group at position 4 of the benzene ring. This substitution pattern influences its chemical reactivity and physical properties. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl group.[1]

Constitutional Isomers of Ethylnitrophenol

There are 18 possible constitutional isomers of ethylnitrophenol, based on the different positions the ethyl, nitro, and hydroxyl groups can occupy on the benzene ring. These isomers can exhibit distinct physical and chemical properties due to variations in steric hindrance and electronic effects.

List of Ethylnitrophenol Isomers:

  • 2-Ethyl-3-nitrophenol

  • 2-Ethyl-4-nitrophenol

  • 2-Ethyl-5-nitrophenol

  • 2-Ethyl-6-nitrophenol

  • 3-Ethyl-2-nitrophenol

  • 3-Ethyl-4-nitrophenol

  • 3-Ethyl-5-nitrophenol

  • 3-Ethyl-6-nitrophenol

  • This compound

  • 4-Ethyl-3-nitrophenol

  • 2-Nitro-3-ethylphenol

  • 2-Nitro-4-ethylphenol

  • 2-Nitro-5-ethylphenol

  • 2-Nitro-6-ethylphenol

  • 3-Nitro-2-ethylphenol

  • 3-Nitro-4-ethylphenol

  • 3-Nitro-5-ethylphenol

  • 4-Nitro-2-ethylphenol

Physicochemical Data of Ethylnitrophenol Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
This compound 56520-98-0C₈H₉NO₃167.1658-612.59
2-Ethyl-4-nitrophenol 34105-70-9C₈H₉NO₃167.16Data not available2.0
5-Ethyl-2-nitrophenol 101664-28-2C₈H₉NO₃167.16Data not available2.7
3-Ethyl-4-nitrophenol 14143-34-1C₈H₉NO₃167.16Data not available2.9
4-Ethyl-3-nitrophenol 71607-98-2C₈H₉NO₃167.16Data not availableData not available

Experimental Protocols

Synthesis of Ethylnitrophenol Isomers via Nitration

A general method for the synthesis of ethylnitrophenol isomers involves the direct nitration of the corresponding ethylphenol isomer. The regioselectivity of the reaction is influenced by the directing effects of the hydroxyl and ethyl groups, as well as reaction conditions.

Materials:

  • Appropriate ethylphenol isomer (e.g., 4-ethylphenol)

  • Concentrated Nitric Acid (70%)

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ice bath

Procedure:

  • In a flask, create a suspension of the starting ethylphenol (e.g., 5.0 g of 4-ethylphenol) in water (e.g., 14 ml).

  • Cool the suspension in an ice bath to maintain a low temperature.

  • Slowly add concentrated nitric acid (e.g., 4.0 ml of 70% HNO₃) dropwise to the cooled suspension while stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue the reaction with stirring for approximately 40 minutes.

  • Quench the reaction by adding a larger volume of water (e.g., 500 ml).

  • Extract the product from the aqueous mixture using ethyl acetate (e.g., 500 ml).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to isolate the desired ethylnitrophenol isomer(s).

Analysis of Isomers by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for the separation and quantification of nitrophenol isomers.[4]

Instrumentation and Conditions:

  • HPLC System: A standard liquid chromatograph equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] For example, 40% aqueous acetonitrile can be effective for separating nitrophenol isomers.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the isomers. For nitrophenols, detection is often performed between 280 nm and 400 nm, depending on the pH and specific isomer.[6][7]

  • Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Standard Preparation: Prepare stock solutions of each isomer standard in a suitable solvent like methanol (B129727) or acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a fixed volume (e.g., 20 µL) of the sample and standards into the HPLC system.

  • Quantification: Identify peaks based on retention times compared to standards. Quantify the concentration of each isomer by integrating the peak area and comparing it to the calibration curve.

Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the analysis of nitrophenol isomers, particularly as the position of the nitro group affects the electronic transitions.[8] The absorbance spectra of nitrophenols are pH-dependent; in alkaline solutions, the deprotonation of the hydroxyl group leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax).[8]

Instrumentation:

  • A dual-beam UV-Visible spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Solvent and pH: Choose a suitable solvent (e.g., water, methanol) and buffer to control the pH. Spectra are typically recorded in both acidic/neutral and alkaline conditions to observe the characteristic spectral shifts.

  • Sample Preparation: Prepare dilute solutions of the sample in the chosen solvent and pH buffer. A blank solution containing only the solvent and buffer should also be prepared.

  • Spectral Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Analysis:

    • Identify the λmax for each isomer under different pH conditions. For instance, in alkaline solution, p-nitrophenol shows a strong absorption peak around 400 nm, while o-nitrophenol's peak is around 415 nm.[8]

    • For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions at the λmax.

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationship between the parent structure and its various constitutional isomers.

Ethylnitrophenol_Isomers cluster_isomers Constitutional Isomers C8H9NO3 Ethylnitrophenol Isomers (C₈H₉NO₃) 2-Ethyl-3-nitrophenol 2-Ethyl-3-nitrophenol C8H9NO3->2-Ethyl-3-nitrophenol 2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol C8H9NO3->2-Ethyl-4-nitrophenol 2-Ethyl-5-nitrophenol 2-Ethyl-5-nitrophenol C8H9NO3->2-Ethyl-5-nitrophenol 2-Ethyl-6-nitrophenol 2-Ethyl-6-nitrophenol C8H9NO3->2-Ethyl-6-nitrophenol 3-Ethyl-2-nitrophenol 3-Ethyl-2-nitrophenol C8H9NO3->3-Ethyl-2-nitrophenol 3-Ethyl-4-nitrophenol 3-Ethyl-4-nitrophenol C8H9NO3->3-Ethyl-4-nitrophenol 3-Ethyl-5-nitrophenol 3-Ethyl-5-nitrophenol C8H9NO3->3-Ethyl-5-nitrophenol 3-Ethyl-6-nitrophenol 3-Ethyl-6-nitrophenol C8H9NO3->3-Ethyl-6-nitrophenol This compound This compound C8H9NO3->this compound 4-Ethyl-3-nitrophenol 4-Ethyl-3-nitrophenol C8H9NO3->4-Ethyl-3-nitrophenol

Caption: Isomeric relationship of ethylnitrophenols.

References

Synthesis of 4-Ethyl-2-nitrophenol from 4-Ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Ethyl-2-nitrophenol from 4-ethylphenol (B45693), a key transformation in the production of various chemical intermediates. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, these reactions are typically rapid and can be prone to over-nitration and the formation of isomeric byproducts. In the case of 4-ethylphenol, the para position is blocked by the ethyl group, directing the incoming nitro group primarily to the ortho position to yield the desired this compound. However, controlling the reaction conditions is crucial to maximize the yield of the target compound and minimize the formation of dinitrated or oxidized byproducts.

This guide explores various methodologies for the regioselective nitration of 4-ethylphenol, with a focus on providing practical and detailed experimental procedures.

Reaction Pathway

The synthesis of this compound from 4-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a nitric acid source, acts as the electrophile. The electron-rich phenol (B47542) ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitrated product.

The hydroxyl group of 4-ethylphenol is a strong activating group, directing the electrophilic attack to the ortho and para positions. Since the para position is occupied by the ethyl group, the substitution occurs predominantly at the ortho position.

Reaction_Pathway Figure 1. Synthesis of this compound 4-Ethylphenol 4-Ethylphenol This compound This compound 4-Ethylphenol->this compound HNO₃, H₂SO₄

Caption: General reaction scheme for the nitration of 4-ethylphenol.

Experimental Protocols

Several methods have been reported for the nitration of phenols. The choice of method often depends on the desired selectivity, scale of the reaction, and safety considerations. Below are detailed protocols for two distinct approaches.

Method 1: Classical Nitration with Nitric Acid and Sulfuric Acid

This is a traditional and effective method for phenol nitration. The use of sulfuric acid as a catalyst promotes the formation of the nitronium ion.

Materials:

  • 4-Ethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 molar ratio with respect to the phenol) to the stirred solution of 4-ethylphenol. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Method 2: Mild and Regioselective Nitration with Ammonium (B1175870) Nitrate (B79036) and Potassium Hydrogen Sulfate

This method offers a milder and often more selective alternative to the classical approach, reducing the formation of byproducts.[1]

Materials:

  • 4-Ethylphenol

  • Ammonium Nitrate (NH₄NO₃)

  • Potassium Hydrogen Sulfate (KHSO₄)

  • Acetonitrile

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine 4-ethylphenol, ammonium nitrate, and a catalytic amount of potassium hydrogen sulfate in acetonitrile.[1]

  • Stir the mixture at room temperature or gentle reflux.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Wash the residue with acetonitrile.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

ParameterMethod 1 (HNO₃/H₂SO₄)Method 2 (NH₄NO₃/KHSO₄)Reference
Reagents 4-Ethylphenol, HNO₃, H₂SO₄4-Ethylphenol, NH₄NO₃, KHSO₄[1]
Solvent DichloromethaneAcetonitrile[1]
Temperature 0-10 °CRoom Temperature to Reflux[1]
Typical Yield Moderate to HighGood to Excellent[1]
Selectivity Good ortho-selectivityHigh ortho-selectivity[1]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Figure 2. Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (4-Ethylphenol, Reagents, Solvent) Nitration Nitration Reaction Reaction_Setup->Nitration Reaction_Monitoring Monitoring (TLC) Nitration->Reaction_Monitoring Quenching Quenching (Ice-water) Reaction_Monitoring->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Water, NaHCO₃) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Characterization Characterization (NMR, IR, MS) Column_Chromatography->Characterization

Caption: A generalized workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 4-ethylphenol can be achieved through various nitration methods. The classical approach using a mixture of nitric and sulfuric acids is effective but may require careful temperature control to ensure selectivity. Milder, more modern methods utilizing reagents like ammonium nitrate and potassium hydrogen sulfate offer an alternative with potentially higher regioselectivity and simpler work-up procedures. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate.

References

Spectroscopic Profile of 4-Ethyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2-nitrophenol (CAS No. 56520-98-0), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Compound Overview: this compound is an organic compound featuring a phenol (B47542) ring substituted with an ethyl group at position 4 and a nitro group at position 2.[1] Its molecular formula is C₈H₉NO₃, and it has a molecular weight of 167.16 g/mol .[2]

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OH10.5 - 11.0broad singlet-
H-37.9 - 8.1d~2.5
H-57.3 - 7.5dd~8.5, ~2.5
H-67.0 - 7.2d~8.5
-CH₂-2.6 - 2.8q~7.6
-CH₃1.2 - 1.4t~7.6

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reflects the electronic environment of each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)155 - 160
C-2 (-NO₂)138 - 142
C-3125 - 128
C-4 (-CH₂CH₃)145 - 150
C-5120 - 123
C-6118 - 121
-CH₂-28 - 32
-CH₃15 - 18
Table 3: Predicted Significant Infrared (IR) Absorptions

The IR spectrum is dominated by characteristic vibrations of the nitro (NO₂), hydroxyl (OH), and aromatic (C=C) groups.[3]

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Broad, Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
Asymmetric NO₂ Stretch1520 - 1560Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
Symmetric NO₂ Stretch1340 - 1380Strong
C-N Stretch800 - 880Medium
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl and nitro groups.

m/zProposed Fragment IonPredicted Relative Abundance
167[C₈H₉NO₃]⁺• (Molecular Ion)Moderate
152[M - CH₃]⁺Moderate
137[M - NO]⁺Low
121[M - NO₂]⁺High (likely base peak)
108[M - C₂H₅ - NO]⁺Moderate
93[M - C₂H₅ - NO₂]⁺Moderate
77[C₆H₅]⁺Low

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition : A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition : A standard carbon experiment (e.g., with proton decoupling) is performed. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a KBr pellet is commonly prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil.[4]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[4]

  • Data Acquisition : A background spectrum of the KBr pellet or salt plates is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation from impurities. For GC-MS, the sample would be dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[5]

  • Ionization : Electron Ionization (EI) is a common technique for this type of molecule. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.[4]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS GC-MS System Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Ethyl-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-2-nitrophenol and the experimental methodologies for its determination in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this data accurately and reproducibly.

Introduction to this compound

This compound (CAS No. 56520-98-0) is an organic compound with the molecular formula C₈H₉NO₃.[1] It presents as a yellow to orange crystalline solid.[1] Structurally, it is a phenol (B47542) ring substituted with an ethyl group at position 4 and a nitro group at position 2. This substitution pattern, including a hydrophobic ethyl group and polar nitro and hydroxyl groups, results in moderate solubility in organic solvents and limited solubility in water.[1][2] The compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Understanding its solubility is crucial for process development, formulation, and quality control in these applications.

Physical and Chemical Properties:

  • Molecular Weight: 167.16 g/mol [1]

  • Melting Point: Approximately 58-61 °C[2]

  • Appearance: Yellow to orange solid[1]

  • General Solubility: Known to be readily soluble in organic solvents such as methanol, ethanol, and dichloromethane, with limited water solubility.[2]

Data Presentation: Quantifying Solubility

Accurate and consistent data presentation is paramount for comparing solubility across different solvents and conditions. The following tables provide a standardized format for recording and presenting experimental solubility data for this compound.

Table 1: Mole Fraction Solubility of this compound at Various Temperatures

Temperature (K)SolventMole Fraction (x₁)
288.15MethanolExperimental Data
293.15MethanolExperimental Data
298.15MethanolExperimental Data
303.15MethanolExperimental Data
308.15MethanolExperimental Data
288.15EthanolExperimental Data
293.15EthanolExperimental Data
298.15EthanolExperimental Data
303.15EthanolExperimental Data
308.15EthanolExperimental Data
.........

Table 2: Mass Solubility of this compound at Various Temperatures

Temperature (K)SolventMass Solubility ( g/100 g solvent)
288.15DichloromethaneExperimental Data
293.15DichloromethaneExperimental Data
298.15DichloromethaneExperimental Data
303.15DichloromethaneExperimental Data
308.15DichloromethaneExperimental Data
288.15AcetoneExperimental Data
293.15AcetoneExperimental Data
298.15AcetoneExperimental Data
303.15AcetoneExperimental Data
308.15AcetoneExperimental Data
.........

Experimental Protocols for Solubility Determination

The following sections detail common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

The gravimetric or shake-flask method is a traditional and highly accurate technique for determining thermodynamic solubility.[3] It involves creating a saturated solution and then determining the concentration of the solute in that solution by mass.

Materials and Apparatus:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Add an excess amount of solid this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to reach solid-liquid equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe and filter it through a syringe filter to remove any solid particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Weigh the dish containing the saturated solution to determine the total mass of the solution.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and well below the melting point of the solute until a constant mass of the dry solute is achieved.

  • Weigh the dish with the dry solute.

Calculations:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

  • Mass of solvent = Mass of the saturated solution - Mass of dissolved solute

  • Mass Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

This method is suitable when the solute has a distinct chromophore and absorbs UV/Vis radiation in a region where the solvent is transparent. It is often used in conjunction with the shake-flask method for concentration determination.

Materials and Apparatus:

  • Equipment from the Gravimetric Method

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare the Saturated Solution:

    • Follow steps 1-5 of the Gravimetric Method to prepare a filtered saturated solution at a specific temperature.

  • Measure Absorbance:

    • Dilute a precise volume of the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Determine Concentration:

    • Use the absorbance of the diluted solution and the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical determination.

Solubility_Workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Weigh known mass of solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-72h) mix->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw & filter supernatant settle->sample analysis Analysis Method sample->analysis gravimetric Gravimetric: Evaporate solvent & weigh residue analysis->gravimetric Gravimetric spectro Spectroscopic: Dilute & measure absorbance analysis->spectro Spectroscopic calculate Calculate Solubility (Mole fraction, g/100g) gravimetric->calculate spectro->calculate report Tabulate Results calculate->report

Caption: Workflow for solubility determination.

This guide provides the foundational knowledge and detailed protocols for researchers to determine the solubility of this compound in various organic solvents. By following these standardized methods and data reporting formats, reliable and comparable solubility data can be generated, which is essential for its application in research and industry.

References

Theoretical Analysis of 4-Ethyl-2-nitrophenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2-nitrophenol is a substituted aromatic compound with potential applications in various chemical syntheses, including pharmaceuticals and dyes.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological interactions. Theoretical and computational chemistry provide powerful tools for elucidating these properties at the atomic level.

This whitepaper outlines the standard theoretical approach for the comprehensive analysis of the molecular structure of this compound. The methodologies described herein are based on Density Functional Theory (DFT), a robust quantum chemical method widely employed for studying phenolic compounds.

Computational Methodology

The theoretical investigation of this compound's molecular structure would typically involve a multi-step computational protocol.

Geometry Optimization

The initial step is the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). This is commonly achieved using DFT calculations. A prevalent and reliable method for this type of molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set, such as 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which is crucial for accurately describing chemical bonds. The "++" denotes the inclusion of diffuse functions, important for systems with lone pairs or anions.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Electronic Property Analysis

Further calculations are conducted to understand the electronic nature of the molecule. This includes:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.

Predicted Molecular Structure and Properties

The following tables present representative quantitative data that would be expected from a DFT study of this compound. These values are based on typical bond lengths and angles for similar substituted nitrophenols and should be considered illustrative.

Table of Predicted Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond Lengths C-C (aromatic)~1.39 - 1.41 Å
C-N~1.47 Å
N-O~1.23 Å
C-O (phenol)~1.36 Å
O-H~0.97 Å
C-C (ethyl)~1.54 Å
C-H (aromatic)~1.08 Å
C-H (ethyl)~1.09 Å
Bond Angles C-C-C (aromatic)~118 - 121°
C-C-N~119°
O-N-O~124°
C-C-O~121°
C-O-H~109°
Dihedral Angles C-C-N-O~0° or 180°
C-C-O-H~0° or 180°
Table of Predicted Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch~3300 - 3500Phenolic hydroxyl group stretching
C-H stretch (aromatic)~3000 - 3100Aromatic ring C-H stretching
C-H stretch (aliphatic)~2850 - 2960Ethyl group C-H stretching
NO₂ asymmetric stretch~1520 - 1560Asymmetric stretching of the nitro group
NO₂ symmetric stretch~1340 - 1370Symmetric stretching of the nitro group
C-C stretch (aromatic)~1400 - 1600Aromatic ring skeletal vibrations
C-N stretch~850 - 880Carbon-Nitrogen bond stretching
O-H bend~1330 - 1390In-plane bending of the hydroxyl group

Visualizing the Theoretical Workflow

The logical flow of a theoretical investigation into the molecular structure of this compound can be visualized as a workflow diagram.

Theoretical_Workflow A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Analysis of Molecular Properties D->E F Molecular Geometry (Bond Lengths, Angles) E->F G Vibrational Spectra (IR, Raman) E->G H Electronic Properties (HOMO-LUMO, MEP) E->H I In-depth Technical Guide (Whitepaper) F->I G->I H->I

Caption: Workflow for the theoretical analysis of this compound.

Conclusion

While specific experimental and theoretical data for this compound is not extensively published, the computational methodologies outlined in this whitepaper provide a robust framework for its in-depth analysis. The use of Density Functional Theory allows for the reliable prediction of its molecular geometry, vibrational spectra, and electronic properties. Such theoretical insights are invaluable for understanding the chemical behavior of this compound and can guide further experimental research and application development in fields such as medicinal chemistry and materials science. This guide serves as a blueprint for future computational studies on this compound and its derivatives.

References

An In-depth Technical Guide to the Regioselective Nitration of 4-Ethylphenol for the Synthesis of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data associated with the regioselective nitration of 4-ethylphenol (B45693) to yield 4-ethyl-2-nitrophenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details the underlying electrophilic aromatic substitution mechanism, offers a synthesized experimental protocol based on established methodologies for phenol (B47542) nitration, and presents expected quantitative and spectroscopic data for the target compound.

Core Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-ethylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from the protonation of nitric acid by a stronger acid, such as sulfuric acid.

The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the phenol ring are both activating and ortho, para-directing. The hydroxyl group, being a stronger activator, significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The directing influence of these substituents favors the substitution of the nitro group at the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the ethyl group, the nitration of 4-ethylphenol is expected to yield primarily the ortho-nitro product, this compound, along with a smaller amount of the other ortho isomer, 4-ethyl-3-nitrophenol, and potentially some para-nitrated product if ipso-substitution occurs, though this is less common.

A general workflow for a laboratory-scale nitration experiment is outlined below.

experimental_workflow General Experimental Workflow for Nitration of 4-Ethylphenol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Prepare Nitrating Agent (e.g., HNO3/H2SO4) start->reagents substrate Dissolve 4-Ethylphenol in Solvent start->substrate addition Slow Addition of Nitrating Agent at Low Temp. reagents->addition substrate->addition stirring Stir Reaction Mixture (Monitor Progress by TLC) addition->stirring quench Quench Reaction (e.g., Pour onto Ice) stirring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, IR, etc.) chromatography->characterize end End characterize->end

A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

Materials:

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethylphenol (e.g., 10 mmol, 1.22 g) in dichloromethane (20 mL).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate flask, pre-cooled in an ice bath, carefully prepare the nitrating mixture by adding concentrated nitric acid (e.g., 10 mmol, 0.63 mL) to concentrated sulfuric acid (5 mL).

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the solution of 4-ethylphenol over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the ortho and any para isomers.[3][4][5][6]

Data Presentation

The nitration of 4-ethylphenol is expected to yield a mixture of isomers. Based on data from the nitration of analogous 3-substituted phenols, a higher proportion of the ortho-nitro isomers is anticipated.

Table 1: Expected Product Distribution in the Nitration of 4-Ethylphenol

Product NameStructureExpected Position of Nitro GroupExpected Yield
This compoundthis compoundOrthoMajor Product
4-Ethyl-3-nitrophenol4-Ethyl-3-nitrophenolOrthoMinor Product
2-Ethyl-4-nitrophenol2-Ethyl-4-nitrophenolPara (via ipso-substitution)Trace/Minor

Note: The exact yields and isomer ratios will depend on the specific reaction conditions employed.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 56520-98-0[1][2][7]
Molecular Formula C₈H₉NO₃[8]
Molecular Weight 167.16 g/mol [8]
Appearance Yellow to orange solid[2]
Melting Point 58-61 °C[1]
¹H NMR (CDCl₃, ppm) Predicted values based on analogous compounds:~10.5 (s, 1H, -OH), ~8.1 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.7 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃)[3][9][10][11][12]
¹³C NMR (CDCl₃, ppm) Predicted values based on analogous compounds:~155, ~140, ~135, ~125, ~120, ~118, ~28, ~15[13][14][15]
IR (KBr, cm⁻¹) Characteristic absorptions:~3200-3500 (O-H stretch), ~1530 & ~1340 (asymmetric and symmetric NO₂ stretch), ~2970 (C-H stretch, alkyl)[16][17][18]

Note: Predicted NMR values are estimations based on known chemical shifts of similar structures and should be confirmed by experimental data.

Signaling Pathways and Logical Relationships

The mechanism of electrophilic aromatic substitution can be visualized as a series of steps involving the formation of the electrophile and its subsequent reaction with the aromatic ring.

nitration_mechanism Mechanism of Electrophilic Nitration of 4-Ethylphenol cluster_electrophile_formation Step 1: Formation of the Nitronium Ion (Electrophile) cluster_attack_and_resonance Step 2: Electrophilic Attack and Resonance Stabilization cluster_deprotonation Step 3: Deprotonation and Aromatization HNO3 Nitric Acid H2SO4 Sulfuric Acid Protonated_HNO3 Protonated Nitric Acid NO2+H2O NO2+H2O Protonated_HNO3->NO2+H2O NO2+ Nitronium Ion (NO₂⁺) H2O Water HSO4- Bisulfate Ion HNO3H2SO4 HNO3H2SO4 Protonated_HNO3HSO4- Protonated_HNO3HSO4- HNO3H2SO4->Protonated_HNO3HSO4- 4-Ethylphenol 4-Ethylphenol Sigma_Complex Sigma Complex (Arenium Ion) Resonance Stabilized Deprotonation Deprotonation by Base (e.g., H₂O or HSO₄⁻) Sigma_Complex->Deprotonation 4-EthylphenolNO2+ 4-EthylphenolNO2+ 4-EthylphenolNO2+->Sigma_Complex This compound This compound Deprotonation->this compound

The stepwise mechanism for the nitration of 4-ethylphenol.

Conclusion

The regioselective synthesis of this compound from 4-ethylphenol is a practical application of electrophilic aromatic substitution principles. By carefully controlling reaction conditions, particularly temperature and the choice of nitrating agent, the formation of the desired ortho-isomer can be favored. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient production and characterization of this important chemical intermediate. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the target compound.

References

4-Ethyl-2-nitrophenol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Ethyl-2-nitrophenol

Introduction

This compound (CAS No. 56520-98-0) is an organic compound characterized by a phenolic structure with nitro and ethyl groups attached to the aromatic ring.[1] It typically appears as a yellow to orange crystalline solid.[1][2] This compound serves as a valuable intermediate in the synthesis of various substances, including dyes, pharmaceuticals, and agrochemicals.[1] Due to its chemical properties and reactivity, particularly the presence of the nitro group, proper safety and handling procedures are critical to mitigate risks for researchers, scientists, and drug development professionals.[1][2] This guide provides comprehensive information on its hazards, handling protocols, emergency procedures, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are associated with its toxicity upon exposure through various routes and its potential for causing severe irritation or burns.[3] It is also recognized as being very toxic to aquatic life with long-lasting effects.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[3]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin.[3]
Acute Toxicity (Inhalation) Category 4 Harmful if inhaled.[3]
Skin Corrosion / Irritation Category 1B Causes severe skin burns and eye damage.[3]
Serious Eye Damage / Irritation Category 1 Causes serious eye damage.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory system irritation.[3]
Acute Aquatic Hazard Category 1 Very toxic to aquatic life.

| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

Property Value
CAS Number 56520-98-0[1][2]
Molecular Formula C₈H₉NO₃[1][2][4]
Molecular Weight 167.16 g/mol [1][2][4]
Appearance Yellow to orange crystalline solid[1][2]
Melting Point 58-61 °C[2]

| Solubility | Limited water solubility; soluble in organic solvents like methanol, ethanol, and dichloromethane.[2] |

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to minimize exposure and ensure laboratory safety.

Safe Handling

All work with this compound should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[3][5]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Work Practices: Avoid the formation and inhalation of dust.[3] Do not allow the substance to come into contact with eyes, skin, or clothing.[3] Do not eat, drink, or smoke in the handling area.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after completing work.[5] Clean and decontaminate all surfaces and equipment used.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Transfer Chemical (Avoid Dust Generation) B->C D Keep Container Tightly Closed When Not in Use C->D E Decontaminate Workspace & Equipment D->E F Segregate & Dispose of Hazardous Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

A generalized workflow for the safe handling of this compound.
Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures range from 2-8°C to below 20°C.[2]

  • Security: Keep locked up or in an area accessible only to qualified or authorized personnel.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[3][6] Also avoid excess heat, sparks, and open flames.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and exposure. The selection of PPE may vary based on the specific laboratory procedure.

Table 3: Recommended Personal Protective Equipment (PPE)

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling / Weighing Chemical safety goggles[3] Nitrile or neoprene gloves[5] Standard lab coat[5] Not required if handled in a chemical fume hood; otherwise, a NIOSH/MSHA approved respirator is necessary.[3][5]
Solution Preparation / Transfer Chemical splash goggles and a face shield[5] Nitrile or neoprene gloves[5] Flame-resistant lab coat[5] Required; use within a chemical fume hood.[5]

| Spill Cleanup | Chemical splash goggles and a face shield[5][7] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Required; a self-contained breathing apparatus (SCBA) may be necessary depending on spill size.[3] |

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or emergency. Always show the Safety Data Sheet (SDS) to attending medical personnel.

First Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][5] Remove contact lenses if present and easy to do.[6] Immediate medical attention is required.[3]

  • Ingestion: Rinse mouth thoroughly with water. Have the victim drink plenty of water (two glasses at most). Do not induce vomiting. Call a poison control center or doctor for treatment advice immediately.

Emergency_First_Aid cluster_skin Skin Contact cluster_eye Eye Contact Start Exposure Occurs A1 Remove Contaminated Clothing Immediately Start->A1 B1 Immediately Flush Eyes with Water for 15 min Start->B1 A2 Wash Area with Soap & Water for at least 15 min A1->A2 End Seek Immediate Medical Attention A2->End B2 Remove Contact Lenses if Possible B1->B2 B2->End Note Provide SDS to Medical Personnel End->Note Waste_Disposal_Protocol A Collect Chemical Waste (Excess reagent, contaminated labware, used PPE) B Place in a Designated, Compatible, & Labeled Hazardous Waste Container A->B C Store Container in a Secure, Designated Satellite Accumulation Area B->C D Arrange for Pickup by Institutional Environmental Health & Safety (EHS) C->D E Maintain Disposal Records as per Regulations D->E

References

Biological Activity Screening of 4-Ethyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 4-Ethyl-2-nitrophenol. This guide provides a framework for its potential biological activities and a screening strategy based on data from structurally related nitrophenol compounds. The experimental protocols and potential mechanisms described are based on studies of analogous compounds and should be adapted and validated specifically for this compound.

Introduction to this compound

This compound is an organic compound belonging to the nitrophenol class, characterized by a phenol (B47542) ring substituted with an ethyl group and a nitro group.[1] It is primarily utilized as an intermediate in the synthesis of various industrial and pharmaceutical products, including dyes, agrochemicals, and potentially as a scaffold for bioactive molecules.[1][2] Given the known biological activities of other nitrophenol derivatives, it is prudent to investigate the biological profile of this compound to understand its potential therapeutic applications or toxicological risks.[3]

Chemical Properties:

PropertyValue
CAS Number 56520-98-0[4]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Yellow to orange solid[1]
Solubility Moderately soluble in organic solvents, less soluble in water[1]

Potential Biological Activities and Screening Strategy

Based on the activities of other nitrophenols, a screening cascade for this compound should prioritize the assessment of its cytotoxicity, antimicrobial effects, and potential for enzyme inhibition.

Cytotoxicity

Nitrophenols have demonstrated cytotoxic effects in various cell lines.[6] For instance, 4-nitrophenol (B140041) has been shown to be the most cytotoxic among simple nitrophenols in human lung cell lines.[6] The mechanism of toxicity is often linked to the induction of oxidative stress and disruption of mitochondrial function. Therefore, a primary screening of this compound for its cytotoxic potential is essential.

Proposed Screening Assays:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • LDH Assay: To measure lactate (B86563) dehydrogenase release as a marker of cell membrane damage and cytotoxicity.[7]

  • Annexin V/PI Staining: To differentiate between apoptotic and necrotic cell death mechanisms.

Antimicrobial Activity

Phenolic compounds, including nitrophenols, are known to possess antimicrobial properties.[8] The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes.[9] The lipophilicity, which can be influenced by the ethyl group in this compound, may play a role in its interaction with microbial membranes.

Proposed Screening Assays:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]

  • Time-Kill Assays: To evaluate the bactericidal or bacteriostatic nature of the compound over time.[11]

Enzyme Inhibition

Certain nitrophenol derivatives have been shown to inhibit specific enzymes. For example, some nitrophenyl compounds can act as irreversible inhibitors of enzymes like β-galactosidase.[12][13] The metabolism of nitrophenols is also linked to cytochrome P450 enzymes, suggesting potential interactions.[14]

Proposed Screening Assays:

  • Enzyme Inhibition Assays: Screen against a panel of relevant enzymes, such as proteases, kinases, or metabolic enzymes like cytochrome P450s.

  • p-Nitrophenyl Substrate-Based Assays: Utilize substrates like p-nitrophenyl phosphate (B84403) (for phosphatases) to indirectly assess the inhibitory potential of this compound on various enzymes.

Quantitative Data for Structurally Related Nitrophenols

The following table summarizes publicly available cytotoxicity data for related nitrophenol compounds. This data can serve as a preliminary benchmark for assessing the potential potency of this compound.

CompoundCell LineAssayEndpointResult
4-Nitrophenol Newborn RatsOral ToxicityNOAEL110 mg/kg/day[6]
2,4-Dinitrophenol (B41442) Newborn RatsOral ToxicityNOAEL10 mg/kg/day[6]
4-Nitrophenol Young RatsOral ToxicityNOAEL400 mg/kg/day[6]
2,4-Dinitrophenol Young RatsOral ToxicityNOAEL20 mg/kg/day[6]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Screening: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi[10]

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates[10]

  • 0.5 McFarland standard[10]

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)[10]

Procedure:

  • Prepare a stock solution of this compound in DMSO.[10]

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.[10]

  • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Add the microbial inoculum to each well.[10]

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).[10]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • The MIC is the lowest concentration of the compound that shows no visible microbial growth.[10]

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Secondary Screening (for active hits) cluster_2 Lead Optimization Compound This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Enzyme Enzyme Inhibition (Initial Panel) Compound->Enzyme DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse If active Spectrum Antimicrobial Spectrum Antimicrobial->Spectrum If active Mechanism Mechanism of Action (e.g., Apoptosis vs. Necrosis) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Spectrum->SAR ADMET In vitro ADMET Profiling SAR->ADMET

Caption: A generalized workflow for the biological activity screening of a novel compound.

Potential Signaling Pathway for Nitrophenol-Induced Cytotoxicity

G Nitrophenol This compound Cell Cellular Entry Nitrophenol->Cell Mitochondria Mitochondria Cell->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS dysfunction OxidativeStress Oxidative Stress ROS->OxidativeStress MMP Loss of Mitochondrial Membrane Potential (ΔΨm) OxidativeStress->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A putative pathway for nitrophenol-induced apoptosis via oxidative stress.

Conclusion

While direct biological activity data for this compound is currently unavailable, a systematic screening approach based on the known activities of related nitrophenols can elucidate its pharmacological or toxicological profile. The proposed workflow and experimental protocols provide a starting point for researchers and drug development professionals to comprehensively evaluate this compound. It is imperative that all experimental work is conducted with appropriate safety precautions, as nitrophenols are potentially toxic.

References

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics relevant to 4-Ethyl-2-nitrophenol. Due to the limited availability of specific experimental data for this compound, this document leverages the extensive research conducted on the closely related compound, 4-nitrophenol (B140041), as a primary model system. The principles, experimental methodologies, and theoretical frameworks discussed are directly applicable to the study of this compound and other substituted nitrophenols. This guide covers key reaction types, kinetic models such as the Langmuir-Hinshelwood mechanism for catalytic reduction, and fundamental thermodynamic parameters. Detailed experimental protocols and data presentation in tabular format are provided to facilitate understanding and application in a research and development setting.

Introduction to this compound

This compound is an organic compound belonging to the nitrophenol class, characterized by a phenol (B47542) structure with a nitro group (-NO2) and an ethyl group (-C2H5) attached to the aromatic ring.[1] It typically appears as a yellow to orange solid with moderate solubility in organic solvents and lower solubility in water, a characteristic influenced by the hydrophobic ethyl group.[1][2] The presence of the electron-withdrawing nitro group imparts acidic properties to the phenolic hydroxyl group and influences the compound's reactivity, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

A thorough understanding of the reaction kinetics and thermodynamics of this compound is crucial for optimizing its synthesis, predicting its degradation pathways, and understanding its mechanism of action in various chemical and biological systems. While specific quantitative data for this compound is sparse in publicly available literature, the extensive studies on 4-nitrophenol provide a robust framework for predicting its behavior. The ethyl group at the 4-position is expected to introduce steric and electronic effects that can modulate the reaction rates and equilibria compared to 4-nitrophenol.

Reaction Kinetics of Substituted Nitrophenols: A Case Study of 4-Nitrophenol Reduction

The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely studied model reaction for evaluating catalyst performance and understanding reaction kinetics.[3][4] This reaction is easily monitored by UV-Vis spectrophotometry and is considered to proceed without the formation of significant by-products.[3]

The Langmuir-Hinshelwood Model

The kinetics of the catalytic reduction of 4-nitrophenol are often described by the Langmuir-Hinshelwood model.[4][5] This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of both reactants onto the catalyst surface prior to the surface reaction, which is the rate-determining step.[4][5]

Langmuir_Hinshelwood_Mechanism cluster_solution Solution Phase cluster_catalyst Catalyst Surface 4NP_sol 4-Nitrophenol (4-NP) 4NP_ads Adsorbed 4-NP 4NP_sol->4NP_ads Adsorption (K_4NP) BH4_sol Borohydride (B1222165) (BH₄⁻) H_ads Adsorbed Hydride BH4_sol->H_ads Adsorption & Transfer (K_BH4) 4AP_sol 4-Aminophenol (4-AP) Catalyst Active Sites 4NP_ads->4AP_sol Surface Reaction (k) Rate-Determining

Kinetic Parameters for 4-Nitrophenol Reduction

The reduction of 4-nitrophenol is typically considered to follow pseudo-first-order kinetics when the reducing agent (e.g., NaBH4) is in large excess.[6] The apparent rate constant (k_app) can be determined by monitoring the decrease in the absorbance of the 4-nitrophenolate (B89219) ion over time.[6] The true rate constant (k) and the adsorption constants for the reactants (K_4-Nip and K_BH4⁻) can be determined by fitting the experimental data to the Langmuir-Hinshelwood model.[4]

Table 1: Kinetic Parameters for the Reduction of 4-Nitrophenol

Catalyst SystemApparent Rate Constant (k_app)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)Reference
Au@[C4C16Im]Br1.10 x 10⁻⁴ s⁻¹99.40---[6]
Pd Nanoparticles0.0006 s⁻¹---90.47 (at 25 °C)[7]
Au:C60(OH)12----18.9-[8]
Au:C60(OH)36----7100-[8]

Note: The values presented are from different studies and experimental conditions may vary.

Experimental Protocols

UV-Vis Spectrophotometric Monitoring of 4-Nitrophenol Reduction

This protocol describes a general method for studying the kinetics of 4-nitrophenol reduction catalyzed by nanoparticles.[6][7]

Materials:

  • 4-Nitrophenol (or this compound) stock solution

  • Sodium borohydride (NaBH4) solution (freshly prepared)

  • Nanoparticle catalyst suspension

  • Deionized water

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • In a quartz cuvette, add a specific volume of deionized water.

  • Add a known volume of the nitrophenol stock solution to achieve the desired final concentration.

  • Add a specific volume of the freshly prepared NaBH4 solution. The solution should turn yellow, indicating the formation of the nitrophenolate ion.

  • Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum at time t=0. The maximum absorbance should be around 400 nm for 4-nitrophenolate.[6][9]

  • To initiate the reaction, add a small volume of the catalyst suspension to the cuvette and start monitoring the absorbance at the maximum wavelength over time at regular intervals.

  • Continue recording spectra until the absorbance at the maximum wavelength becomes negligible.

Data Analysis:

  • Plot the absorbance at the maximum wavelength versus time.

  • To determine the apparent rate constant (k_app), plot ln(A_t / A_0) versus time, where A_0 is the initial absorbance and A_t is the absorbance at time t. The slope of the linear portion of this graph is -k_app.[6]

Experimental_Workflow A 1. Prepare Stock Solutions (this compound, NaBH₄, Catalyst) B 2. Mix Nitrophenol and NaBH₄ in Cuvette A->B C 3. Measure Initial Absorbance (t=0) at λ_max (~400 nm) B->C D 4. Initiate Reaction by Adding Catalyst C->D E 5. Record Absorbance at λ_max at Regular Time Intervals D->E F 6. Data Processing and Analysis E->F G Plot Absorbance vs. Time F->G H Plot ln(Aₜ/A₀) vs. Time F->H I Calculate Apparent Rate Constant (k_app) from the slope H->I

Thermodynamics of Substituted Nitrophenols

Thermodynamic data provides insight into the feasibility and energy changes associated with a chemical reaction. Key thermodynamic parameters include the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reaction. The standard Gibbs free energy of formation (ΔfG°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.[10][11]

Table 2: Thermodynamic Data for 4-Nitrophenol

PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (Gas)-156.9kJ/mol[12]
Standard Molar Enthalpy of Combustion (Solid)-2793.7kJ/mol[12]
Enthalpy of Fusion24.271kJ/mol[12]
Enthalpy of Sublimation91kJ/mol[12]
Henry's Law Constant (Water Solution)9100-[12]

Data from the NIST Chemistry WebBook for 4-nitrophenol.

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS.[14] A negative ΔG indicates a spontaneous reaction.

Influence of the 4-Ethyl Substituent

The presence of an ethyl group at the 4-position in this compound, as opposed to a hydrogen atom in 4-nitrophenol, is expected to influence its chemical properties in several ways:

  • Electronic Effects: The ethyl group is a weak electron-donating group through induction. This may slightly decrease the acidity of the phenolic proton compared to 4-nitrophenol.

  • Steric Effects: The ethyl group is bulkier than a hydrogen atom, which could sterically hinder the approach of reactants to the adjacent functional groups, potentially affecting reaction rates.

  • Solubility: The hydrophobic ethyl group is expected to decrease the solubility of this compound in water compared to 4-nitrophenol.[1][2]

These factors would likely lead to differences in the specific values of the kinetic and thermodynamic parameters for this compound when compared to 4-nitrophenol. However, the overall reaction mechanisms and the experimental approaches to study them would remain fundamentally the same.

Conclusion

This technical guide has provided a detailed framework for understanding the reaction kinetics and thermodynamics of this compound. By using the extensively studied 4-nitrophenol as a model, we have outlined the key principles, including the Langmuir-Hinshelwood kinetic model, and provided detailed experimental protocols for their investigation. The provided data tables and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals. While direct experimental data for this compound is currently limited, the information and methodologies presented herein offer a solid foundation for initiating and conducting further research on this and other related substituted nitrophenols. Future experimental work should focus on determining the specific kinetic and thermodynamic parameters for this compound to enable a more precise understanding and prediction of its chemical behavior.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Ethyl-2-nitrophenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its three-dimensional structure and intermolecular interactions is crucial for predicting its behavior in various chemical environments and for the rational design of new materials. To date, a public crystal structure of this compound has not been reported. This guide, therefore, serves as a comprehensive roadmap, detailing the necessary experimental and computational protocols for a complete single-crystal X-ray diffraction analysis of this compound. It provides hypothetical yet realistic data to illustrate the expected outcomes of such an analysis, offering a valuable resource for researchers planning to undertake the crystallographic study of this compound or similar organic molecules.

Introduction

This compound (C₈H₉NO₃) is an organic compound characterized by a phenol (B47542) ring substituted with an ethyl group at the 4-position and a nitro group at the 2-position.[1][2] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups on the aromatic ring suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its crystal packing and, consequently, its physicochemical properties. A crystal structure analysis would provide definitive insights into these interactions, offering a solid foundation for its application in materials science and drug design.

This whitepaper outlines the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and interpretation.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

A common method for the synthesis of nitrophenols is the electrophilic aromatic substitution of the corresponding phenol.[3]

Protocol:

  • Nitration: To a suspension of 4-ethylphenol (B45693) in water, a solution of 70% nitric acid is added dropwise while maintaining the temperature between 10-15°C with an ice bath.[4][5] The reaction is then allowed to proceed at room temperature for approximately 40 minutes.[4]

  • Extraction: After the reaction, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297). The organic phase is then washed with water and brine.[4]

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

  • Purification: The crude product, a mixture of ortho and para isomers, is purified using column chromatography on silica (B1680970) gel. A solvent system like dichloromethane/hexane or ethyl acetate can be used as the eluent.[3] The less polar ortho-isomer (this compound) is expected to elute first. The purity of the fractions can be monitored by thin-layer chromatography (TLC).[3]

The growth of single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a widely used method for organic compounds.[6][7]

Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility. Solvents such as ethanol, methanol, or acetone (B3395972) could be tested.

  • Solution Preparation: A saturated or slightly undersaturated solution of the purified this compound is prepared at room temperature.

  • Crystallization: The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent. The vial should be left in a vibration-free environment.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals should form. Well-formed, transparent crystals with dimensions of approximately 0.1-0.4 mm are selected for X-ray diffraction analysis.[8]

Data collection is performed on a single-crystal X-ray diffractometer.

Protocol:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.[8]

  • Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.[8][9] Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.[10]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of frames.[10][11] The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

Data Presentation and Analysis

The collected diffraction data is processed to solve and refine the crystal structure.

The raw diffraction data is integrated and scaled. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map.[9] This map is used to build an initial model of the molecule, which is then refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[12][13]

The following table summarizes the hypothetical but realistic crystallographic data that could be expected for this compound.

Parameter Hypothetical Value
Chemical FormulaC₈H₉NO₃
Formula Weight167.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)818.7
Z4
Calculated Density (g/cm³)1.358
Absorption Coefficient (mm⁻¹)0.105
F(000)352
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected7500
Independent Reflections1800 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05

To quantify and visualize the intermolecular interactions, a Hirshfeld surface analysis would be performed.[14][15] This analysis maps the electron distribution of a molecule within the crystal, providing insights into close contacts with neighboring molecules. The 2D fingerprint plots derived from this analysis break down the contributions of different types of intermolecular interactions.

The following table presents a hypothetical summary of the intermolecular contacts for this compound.

Interaction Type Percentage Contribution (%)
H···H45.0
O···H / H···O28.5
C···H / H···C15.2
C···C5.8
N···O / O···N3.5
Other2.0

Visualizations

Diagrams are essential for illustrating workflows and relationships in crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection synthesis Nitration of 4-Ethylphenol extraction Solvent Extraction synthesis->extraction purification Column Chromatography extraction->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Single-Crystal X-ray Diffraction crystal_growth->data_collection

Caption: Experimental workflow for the synthesis and data collection of this compound.

analysis_logic cluster_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Further Analysis raw_data Raw Diffraction Data integration Integration & Scaling raw_data->integration structure_solution Direct Methods integration->structure_solution refinement Least-Squares Refinement structure_solution->refinement final_model Final Structural Model refinement->final_model hirshfeld Hirshfeld Surface Analysis final_model->hirshfeld interaction_analysis Intermolecular Interaction Analysis hirshfeld->interaction_analysis

Caption: Logical workflow for crystal structure analysis and interpretation.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for its analysis. By following the detailed protocols for synthesis, crystallization, data collection, and computational analysis, researchers can obtain a high-quality crystal structure. The resulting structural information, including bond lengths, bond angles, and a detailed understanding of intermolecular forces, will be invaluable for the future development of novel materials and pharmaceuticals based on this versatile chemical scaffold.

References

Environmental Fate of 4-Ethyl-2-nitrophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate of 4-Ethyl-2-nitrophenol. This guide synthesizes available information on analogous compounds, primarily 2-nitrophenol (B165410) and 4-nitrophenol, to provide a predictive overview. All quantitative data presented should be considered as estimates and require experimental verification for this compound.

Introduction

This compound is an aromatic organic compound whose presence in the environment may arise from industrial activities or as a degradation product of more complex chemicals. Understanding its environmental fate—how it behaves and persists in the air, water, and soil—is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the expected environmental fate of this compound, drawing upon data from structurally similar nitrophenolic compounds. The primary dissipative pathways considered are biodegradation, photodegradation, hydrolysis, and sorption.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its environmental distribution and the dominant fate processes.

PropertyPredicted ValueSignificance for Environmental Fate
Molecular FormulaC₈H₉NO₃Provides the basis for its chemical structure and reactivity.
Molecular Weight167.16 g/mol Influences physical properties like volatility and solubility.
Water SolubilityModerately SolubleAffects its mobility in aquatic systems and potential for leaching in soil.
Vapor PressureLowSuggests limited volatilization from water and soil surfaces.
Log Kₒw (Octanol-Water Partition Coefficient)~2.5 (Estimated)Indicates a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.

Environmental Fate Processes

The environmental persistence of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Biodegradation

Biodegradation is anticipated to be a significant removal mechanism for this compound in soil and water.[1] Microorganisms, particularly bacteria, are known to degrade nitrophenolic compounds. The presence of an ethyl group may influence the rate and pathway of degradation compared to unsubstituted nitrophenols.

Expected Aerobic Biodegradation Pathway: Under aerobic conditions, the biodegradation of nitrophenols typically proceeds through the reduction of the nitro group to an amino group, followed by ring cleavage. The ethyl group may be oxidized.

Expected Anaerobic Biodegradation Pathway: Under anaerobic conditions, the primary transformation is expected to be the reduction of the nitro group to form 4-ethyl-2-aminophenol.[1]

A proposed general workflow for assessing the biodegradation of this compound is presented below.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results & Interpretation Setup Prepare microcosms with soil/water samples Spike Spike with this compound Setup->Spike Incubate Incubate under aerobic and anaerobic conditions Spike->Incubate Sample Collect samples periodically Incubate->Sample Extract Extract analytes Sample->Extract Analyze Analyze by HPLC or GC-MS Extract->Analyze Kinetics Determine degradation kinetics (half-life) Analyze->Kinetics Metabolites Identify degradation products Analyze->Metabolites Pathway Propose biodegradation pathway Kinetics->Pathway Metabolites->Pathway

Biodegradation Assessment Workflow

Photodegradation

Photodegradation in the atmosphere and surface waters is expected to be a relevant fate process for this compound.[1] The absorption of UV radiation can lead to the transformation of the molecule. The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days.[2] In surface waters, photolysis half-lives for nitrophenols can range from one to eight days in freshwater.[1]

Table 2: Predicted Photodegradation Parameters for this compound

ParameterPredicted Value/BehaviorEnvironmental Compartment
Atmospheric Half-life3 - 18 daysAir
Aquatic Photolysis Half-life1 - 8 days (freshwater)Water
Primary Photodegradation MechanismDirect photolysis, reaction with hydroxyl radicalsAir, Water
Hydrolysis

Hydrolysis is generally not considered a major degradation pathway for nitrophenolic compounds under typical environmental pH conditions (pH 5-9). The ether and nitro groups on the aromatic ring are relatively stable to hydrolysis.

Adsorption and Mobility

The mobility of this compound in soil and sediment will be influenced by its sorption to organic matter and clay minerals. The estimated Log Kₒw suggests a moderate tendency to adsorb to soil organic carbon.

Table 3: Predicted Soil Sorption and Mobility of this compound

ParameterPredicted ValueSignificance
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc)100 - 500 L/kg (Estimated)Moderate sorption to soil organic matter.
Mobility ClassLow to ModeratePotential for leaching into groundwater is dependent on soil type and organic matter content.

A logical diagram illustrating the key factors influencing soil mobility is provided below.

cluster_properties Chemical Properties cluster_soil Soil Characteristics cluster_outcome Environmental Mobility Solubility Water Solubility Mobility Mobility in Soil Solubility->Mobility Koc Soil Adsorption Coefficient (Koc) Koc->Mobility OM Organic Matter Content OM->Koc Texture Soil Texture (Clay, Silt, Sand) Texture->Koc pH Soil pH pH->Koc Leaching Leaching Potential Mobility->Leaching Runoff Surface Runoff Potential Mobility->Runoff

Factors Influencing Soil Mobility

Experimental Protocols

Detailed experimental protocols for determining the environmental fate of this compound would be analogous to those used for other phenolic compounds.

Biodegradation Study (OECD 301 or equivalent)
  • Inoculum: Activated sludge from a domestic wastewater treatment plant or a diverse microbial community from a relevant environmental source.

  • Test System: Closed bottles with a defined headspace.

  • Test Substance Concentration: Typically 2-10 mg/L.

  • Measurement: Depletion of dissolved organic carbon (DOC), oxygen consumption (BOD), or direct measurement of the test substance concentration over time using HPLC or GC-MS.

  • Duration: 28 days.

  • Data Analysis: Calculation of the percentage of biodegradation and determination of the half-life.

Photodegradation Study (OECD 316 or equivalent)
  • Light Source: A light source that simulates natural sunlight (e.g., xenon arc lamp).

  • Test System: Quartz tubes or other UV-transparent vessels.

  • Test Solution: The test substance dissolved in purified water, with and without a photosensitizer (e.g., humic acids) to assess indirect photolysis.

  • Measurement: The concentration of the test substance is measured at various time points using HPLC or GC-MS.

  • Data Analysis: The photodegradation rate constant and half-life are calculated.

Soil Adsorption/Desorption Study (OECD 106 or equivalent)
  • Sorbents: A range of soils with varying organic carbon content, clay content, and pH.

  • Test System: Batch equilibrium method, where a solution of the test substance is equilibrated with the soil.

  • Measurement: The concentration of the test substance in the aqueous phase is measured after equilibration. The amount adsorbed to the soil is calculated by mass balance.

  • Data Analysis: The soil-water distribution coefficient (Kd) is determined and normalized to the organic carbon content to obtain the Koc value.

Conclusion

While specific experimental data for this compound is scarce, based on the behavior of analogous nitrophenolic compounds, it is predicted that biodegradation and photodegradation will be the primary mechanisms for its removal from the environment. Its mobility in soil is expected to be low to moderate, depending on the soil's organic matter content. Further experimental studies are essential to definitively characterize the environmental fate and potential risks associated with this compound.

References

Methodological & Application

Application Note: HPLC Analysis of 4-Ethyl-2-nitrophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-nitrophenol is a nitrophenolic compound that may be present in various environmental and biological matrices as a metabolite or degradation product of industrial chemicals. Accurate and sensitive quantification of this compound in complex mixtures is crucial for toxicological studies, environmental monitoring, and drug development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds. This application note provides a detailed protocol for the determination of this compound in complex mixtures using a reverse-phase HPLC method. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Matrices

This protocol is suitable for the extraction and concentration of this compound from aqueous samples such as wastewater or surface water.

Materials:

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 3 with HCl. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile into a clean collection vial.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized for this separation.[1]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[1] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[1]
Flow Rate 1.0 mL/min.[2][3]
Column Temperature 30 °C
Injection Volume 20 µL.[3]
Detection UV detection at 290 nm.[2][3]
Run Time Approximately 15 minutes.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Performance

CompoundRetention Time (min)
This compound~ 7.5

Table 2: Method Validation Parameters

ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 95 - 105%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_hplc_analysis HPLC Analysis sample Aqueous Sample conditioning SPE Cartridge Conditioning (Methanol, Water) loading Sample Loading (Acidified to pH 3) conditioning->loading washing Washing (Deionized Water) loading->washing drying Drying (Nitrogen Stream) washing->drying elution Elution (Acetonitrile) drying->elution reconstitution Evaporation & Reconstitution (in Mobile Phase) elution->reconstitution filtration Filtration (0.45 µm Syringe Filter) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (290 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of HPLC Parameters

hplc_parameters cluster_instrument HPLC System cluster_parameters Method Parameters cluster_output Analytical Output column Stationary Phase (C18 Column) retention_time Retention Time column->retention_time resolution Resolution column->resolution mobile_phase Mobile Phase (ACN/H2O) mobile_phase->retention_time mobile_phase->resolution detector Detector (UV @ 290 nm) peak_area Peak Area detector->peak_area flow_rate Flow Rate flow_rate->retention_time temperature Temperature temperature->retention_time injection_vol Injection Volume injection_vol->peak_area

Caption: Interrelationship of key HPLC parameters and their outputs.

References

Application Note: GC-MS Method for the Detection of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the determination of 4-Ethyl-2-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organic compound that serves as an intermediate in the synthesis of pharmaceuticals and specialty dyes.[1][2] Accurate quantification of this compound is crucial for process monitoring and quality control. The described method involves sample preparation by liquid-liquid extraction followed by GC-MS analysis. This approach provides a robust framework for researchers, scientists, and drug development professionals.

Introduction

This compound (C₈H₉NO₃, MW: 167.16 g/mol ) is a crystalline solid soluble in organic solvents like methanol, ethanol, and dichloromethane (B109758).[1] Its chemical structure, featuring a nitro group, a hydroxyl group, and an ethyl group, makes it a versatile chemical intermediate.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like phenols can sometimes be challenging, potentially leading to poor chromatographic peak shape.[4] While derivatization can improve analysis for some phenols, this method focuses on the direct analysis of this compound.[4][5]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from aqueous samples.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Volumetric flasks

  • Centrifuge tubes

  • Nitrogen evaporator

Protocol:

  • Measure a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.

  • Add 5 mL of dichloromethane to the separatory funnel.

  • Shake the mixture vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Allow the layers to separate completely.

  • Drain the lower organic layer (DCM) into a clean collection flask.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3]

  • Transfer the final extract into a 1.5 mL glass GC autosampler vial for analysis.[6]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[7]
Injector TypeSplitless[7][8]
Injector Temperature250 °C[7]
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Oven ProgramInitial temperature 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min[7]
Injection Volume1 µL[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[7]
Ionization Energy70 eV[7]
Ion Source Temperature230 °C[7]
Quadrupole Temperature150 °C[7]
Mass Rangem/z 40-400[7]
Solvent Delay3 min[3]
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
Data Acquisition and Analysis
  • Acquire data in both full scan and SIM mode. Full scan is used for qualitative confirmation, while SIM mode provides higher sensitivity for quantification.

  • Identify this compound by its retention time and mass spectrum.

  • For quantification, create a calibration curve using standard solutions of this compound of known concentrations.

Quantitative Data Summary

Table 2: Typical Quantitative Performance for Phenolic Compound Analysis by GC-MS

ParameterExpected Range
Limit of Detection (LOD)1-10 µg/L
Limit of Quantification (LOQ)5-50 µg/L
Linearity (R²)> 0.995
Recovery85-115%

Note: These values are illustrative and should be determined experimentally for this compound.

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample lle Liquid-Liquid Extraction (Dichloromethane) sample->lle dry Drying (Anhydrous Na2SO4) lle->dry concentrate Concentration (Nitrogen Evaporation) dry->concentrate vial Transfer to GC Vial concentrate->vial injection Injection vial->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The described GC-MS method provides a reliable and robust approach for the detection and quantification of this compound. The sample preparation using liquid-liquid extraction is a well-established technique for isolating analytes from aqueous matrices.[9] The specified GC-MS parameters offer a solid starting point for method development and validation. This application note serves as a comprehensive guide for researchers and professionals requiring the accurate analysis of this compound.

References

Application Notes and Protocols for the Use of 4-Ethyl-2-nitrophenol in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of azo dyes using 4-Ethyl-2-nitrophenol as a key intermediate. The protocols described herein outline two primary synthetic pathways: utilizing this compound directly as a coupling component, and a two-step process involving its initial reduction to 4-ethyl-2-aminophenol, which then serves as the diazo component.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is typically achieved through the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species such as a phenol (B47542) or an aromatic amine. This compound is a valuable intermediate in this process, offering routes to a variety of dyes with potential applications in textiles, printing, and as functional materials. The ethyl and nitro substituents on the aromatic ring can influence the final dye's color, solubility, and fastness properties.

Data Presentation

The following tables summarize quantitative data for representative azo dye syntheses. Table 1 presents data for a dye synthesized using a phenol analogous to this compound as the coupling component. Table 2 provides expected data for a hypothetical dye synthesized from 4-ethyl-2-aminophenol, based on typical yields and spectroscopic characteristics of similar azo dyes.

Table 1: Quantitative Data for the Synthesis of (E)-4-Ethyl-2-((4-nitrophenyl)diazenyl)phenol

ParameterValueReference
Molecular FormulaC₁₄H₁₃N₃O₃[1]
Molecular Weight271.27 g/mol [1]
Yield93%[1]
Melting Point159.7–160.9 °C[1]
λmax (in DMSO)416 nm[1]

Table 2: Expected Quantitative Data for a Hypothetical Azo Dye from 4-ethyl-2-aminophenol and 2-Naphthol (B1666908)

ParameterExpected Value
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.35 g/mol
Yield75-90%
λmax (in Ethanol)480-520 nm

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye using this compound as a Coupling Component

This protocol details the synthesis of an azo dye by diazotizing a primary aromatic amine (in this example, 4-nitroaniline) and subsequently coupling it with this compound.

Materials:

Procedure:

Part A: Diazotization of 4-nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of a 1:1 mixture of concentrated HCl and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.67 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold this compound solution with continuous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Purify the crude dye by recrystallization from ethanol.

  • Dry the purified dye in a vacuum oven at 60 °C.

Protocol 2: Synthesis of an Azo Dye from 4-ethyl-2-aminophenol

This protocol involves the initial reduction of this compound to 4-ethyl-2-aminophenol, followed by its diazotization and coupling with a suitable coupling agent (in this example, 2-naphthol).

Part A: Reduction of this compound

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 3.34 g (0.02 mol) of this compound and 7.12 g (0.06 mol) of granular tin.

  • Add 50 mL of concentrated hydrochloric acid to the flask.

  • Heat the mixture under reflux for 1 hour. The yellow color of the nitrophenol should disappear.

  • Cool the reaction mixture to room temperature and slowly add 40% aqueous sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.

  • Extract the product, 4-ethyl-2-aminophenol, with three 50 mL portions of diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by rotary evaporation to obtain the crude 4-ethyl-2-aminophenol. This can be used directly in the next step or purified by recrystallization.

Part B: Diazotization of 4-ethyl-2-aminophenol and Coupling with 2-Naphthol

Materials:

  • 4-ethyl-2-aminophenol (from Part A)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the crude 4-ethyl-2-aminophenol (approximately 0.02 mol) in 30 mL of a 1:1 mixture of concentrated HCl and distilled water in a 100 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Prepare a solution of 1.52 g (0.022 mol) of sodium nitrite in 10 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution to the 4-ethyl-2-aminophenol solution, maintaining the temperature below 5 °C.

  • Stir for 15 minutes at 0-5 °C to form the diazonium salt.

  • In a separate 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 30 mL of 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

  • A deep-colored precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the dye by vacuum filtration, wash with cold water, and recrystallize from ethanol.

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

experimental_workflow_1 Workflow for Azo Dye Synthesis using this compound as Coupling Component cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling start_A Dissolve 4-nitroaniline in HCl cool_A Cool to 0-5 °C start_A->cool_A add_NaNO2 Add NaNO2 dropwise cool_A->add_NaNO2 prep_NaNO2 Prepare cold NaNO2 solution prep_NaNO2->add_NaNO2 stir_A Stir for 15 min add_NaNO2->stir_A diazonium_salt Diazonium Salt Solution stir_A->diazonium_salt couple Add diazonium salt solution diazonium_salt->couple start_B Dissolve this compound in NaOH cool_B Cool to 0-5 °C start_B->cool_B cool_B->couple stir_B Stir for 30 min couple->stir_B filter Vacuum Filtration stir_B->filter wash Wash with H2O filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry in vacuum oven recrystallize->dry product Purified Azo Dye dry->product

Caption: Workflow for Protocol 1.

experimental_workflow_2 Workflow for Azo Dye Synthesis via Reduction of this compound cluster_reduction Part A: Reduction cluster_diazotization_coupling Part B: Diazotization and Coupling start_A Combine this compound, Sn, and HCl reflux Reflux for 1 hour start_A->reflux cool_A Cool to RT reflux->cool_A basify Add NaOH (pH > 10) cool_A->basify extract Extract with diethyl ether basify->extract dry_extract Dry and evaporate solvent extract->dry_extract aminophenol 4-ethyl-2-aminophenol dry_extract->aminophenol dissolve_amine Dissolve 4-ethyl-2-aminophenol in HCl aminophenol->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add cold NaNO2 solution cool_amine->add_nitrite diazonium Diazonium Salt add_nitrite->diazonium coupling Combine diazonium salt and 2-naphthol solutions diazonium->coupling dissolve_naphthol Dissolve 2-Naphthol in NaOH cool_naphthol Cool to 0-5 °C dissolve_naphthol->cool_naphthol cool_naphthol->coupling stir_couple Stir for 30 min coupling->stir_couple filtration Filter and wash stir_couple->filtration purify Recrystallize and dry filtration->purify final_dye Purified Azo Dye purify->final_dye

Caption: Workflow for Protocol 2.

References

Application of 4-Ethyl-2-nitrophenol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-nitrophenol is a versatile aromatic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring hydroxyl, nitro, and ethyl groups on a benzene (B151609) ring, allows for a range of chemical modifications, making it a key building block in the development of bioactive molecules. The primary application of this compound in pharmaceutical synthesis is its role as a precursor to 2-amino-4-ethylphenol (B1269030), which is a crucial component in the synthesis of pharmaceutically active benzoxazole (B165842) derivatives. Benzoxazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.

This document provides detailed application notes and experimental protocols for the key transformations of this compound in the context of pharmaceutical synthesis, focusing on the preparation of its amino derivative and subsequent conversion to bioactive benzoxazoles.

Key Applications and Synthetic Pathways

The strategic importance of this compound in pharmaceutical synthesis lies in its efficient conversion to 2-amino-4-ethylphenol. The amino and hydroxyl groups of this intermediate are perfectly positioned for cyclization reactions to form the benzoxazole scaffold. The overall synthetic pathway can be summarized as follows:

G A This compound B Reduction A->B [H] C 2-Amino-4-ethylphenol B->C D Cyclization with Carboxylic Acid/Aldehyde C->D E Bioactive Benzoxazole Derivatives D->E

Caption: General synthetic scheme for the utilization of this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-4-ethylphenol

The reduction of the nitro group in this compound to an amine is a critical step. Two common and effective methods for this transformation are catalytic hydrogenation and metal-mediated reduction.

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is known for its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like methanol (B129727) or ethyl acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.1-0.5 M.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the vessel. If using a hydrogen balloon, evacuate the inert gas and backfill with hydrogen (repeat 3 times). For a pressure reactor, pressurize to the desired level (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Upon completion of the reaction (typically 2-6 hours), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-ethylphenol as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Method B: Metal-Mediated Reduction using Iron in the presence of an Acid

This is a classical and cost-effective method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium (B1175870) chloride (NH₄Cl) or Acetic acid

  • Ethanol/Water solvent mixture

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 4-6 equivalents) to the suspension.[1]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and dilute it with water.

  • If acidic conditions were used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter pad with ethyl acetate (B1210297).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford 2-amino-4-ethylphenol.

Quantitative Data Summary for Reduction Methods

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Catalytic HydrogenationPd/C, H₂Ethanol252-6>95
Metal-MediatedFe, NH₄ClEthanol/Water80-1002-485-95
Protocol 2: Synthesis of 5-Ethyl-2-substituted-benzoxazoles

The cyclization of 2-amino-4-ethylphenol with a carboxylic acid or an aldehyde is a common method for the synthesis of the benzoxazole core.

Method: Condensation with a Carboxylic Acid using a Condensing Agent

This protocol describes a general procedure for the synthesis of 2-aryl or 2-alkyl-5-ethylbenzoxazoles.

Materials:

  • 2-Amino-4-ethylphenol (from Protocol 1)

  • A desired carboxylic acid (e.g., benzoic acid for 2-phenyl-5-ethylbenzoxazole)

  • Polyphosphoric acid (PPA) or another condensing agent (e.g., Eaton's reagent)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask, place 2-amino-4-ethylphenol (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the reactants).

  • Heat the mixture with stirring to 140-160 °C.

  • Maintain the temperature and continue stirring for 2-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude benzoxazole derivative. Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.

Workflow for Benzoxazole Synthesis

G A 2-Amino-4-ethylphenol + R-COOH B Mixing in PPA A->B C Heating (140-160 °C) B->C D Quenching in Ice-water C->D E Neutralization & Filtration D->E F Purification E->F G 5-Ethyl-2-R-benzoxazole F->G

Caption: Experimental workflow for the synthesis of 5-Ethyl-2-substituted-benzoxazoles.

Application in the Synthesis of Antimicrobial Agents

Benzoxazole derivatives synthesized from 2-amino-4-ethylphenol have shown promising antimicrobial and antifungal activities. For instance, a series of 5-ethylsulphonyl-2-(substituted-phenyl/substituted-benzyl and/or phenylethyl)benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties.[3] These compounds exhibited a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 µg/ml.[3] This highlights the potential of this compound as a starting material for the development of new antimicrobial agents.

Quantitative Data for Antimicrobial Activity of a Representative Benzoxazole Derivative

Compound ClassTest OrganismMIC (µg/mL)
5-Ethylsulphonyl-2-(substituted-phenyl)benzoxazolesStaphylococcus aureus7.81 - 125
Escherichia coli31.25 - 250
Candida albicans15.62 - 250

Data is representative of the range of activities observed for this class of compounds.[3]

Conclusion

This compound is a key starting material in the synthesis of pharmaceutically relevant benzoxazole derivatives. The straightforward and high-yielding protocols for its reduction to 2-amino-4-ethylphenol, followed by cyclization, provide a reliable pathway to a variety of substituted benzoxazoles. The demonstrated antimicrobial and antifungal activities of these derivatives underscore the importance of this compound in drug discovery and development, particularly in the search for new anti-infective agents. The protocols and data presented herein offer a comprehensive guide for researchers and scientists working in the field of pharmaceutical synthesis.

References

Application Notes and Protocols: 4-Ethyl-2-nitrophenol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Ethyl-2-nitrophenol as a key intermediate in the synthesis of potential new agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented, its structural features—a reactive phenolic hydroxyl group, a nitro group amenable to reduction, and an ethyl group influencing lipophilicity—make it an attractive scaffold for the development of novel fungicides, herbicides, and insecticides. The following protocols are based on established synthetic methodologies for structurally related nitrophenol-based agrochemicals and serve as a foundational guide for research and development.

Overview of Agrochemical Potential

This compound's chemical architecture allows for diverse modifications to generate a range of biologically active molecules. The primary reaction sites for derivatization are the phenolic hydroxyl group and the nitro group.

  • Fungicide Development: The phenolic hydroxyl group can be readily converted into ethers and esters. Many commercial fungicides are based on nitrophenol ethers. The nitro group itself can also contribute to antifungal activity.

  • Herbicide Development: Ether derivatives of nitrophenols have been successfully commercialized as herbicides. The ethyl group at the 4-position can enhance selectivity and uptake by target weed species.

  • Insecticide Development: Reduction of the nitro group to an amine (2-amino-4-ethylphenol) provides a new avenue for synthesizing insecticidal compounds, such as precursors to benzoylphenyl urea (B33335) insecticides which are known insect growth regulators.

Synthetic Pathways and Experimental Protocols

The following sections detail hypothetical, yet representative, synthetic protocols for creating agrochemical candidates from this compound.

Synthesis of Potential Fungicides and Herbicides via Etherification

The synthesis of ether derivatives is a common strategy for producing nitrophenol-based agrochemicals. The following is a general protocol for the O-alkylation of this compound.

Experimental Protocol: Synthesis of 4-Ethyl-2-nitrophenyl Ethyl Ether

  • Materials: this compound, Ethyl iodide, Potassium carbonate (K₂CO₃), Acetone, Ethyl acetate (B1210297), Brine solution, Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).

    • Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure 4-Ethyl-2-nitrophenyl ethyl ether.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioHypothetical Yield (%)Hypothetical Purity (%)
This compoundC₈H₉NO₃167.161.0->98
Ethyl iodideC₂H₅I155.971.2--
4-Ethyl-2-nitrophenyl ethyl etherC₁₀H₁₃NO₃195.21-85>99

Logical Workflow for Ether Synthesis

reagents This compound Ethyl iodide K₂CO₃ reaction O-Alkylation (Reflux in Acetone) reagents->reaction workup Filtration & Concentration reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product 4-Ethyl-2-nitrophenyl ethyl ether purification->product

Caption: Synthetic workflow for the O-alkylation of this compound.

Synthesis of a Key Intermediate for Insecticides: 2-Amino-4-ethylphenol

The reduction of the nitro group in this compound yields 2-Amino-4-ethylphenol, a valuable intermediate for synthesizing a different class of agrochemicals, including potential insecticides.

Experimental Protocol: Reduction of this compound

  • Materials: this compound, Iron powder (Fe), Ammonium (B1175870) chloride (NH₄Cl), Ethanol (B145695), Water, Ethyl acetate, Celite.

  • Procedure:

    • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-Amino-4-ethylphenol.

    • The product can be further purified by recrystallization if necessary.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioHypothetical Yield (%)Hypothetical Purity (%)
This compoundC₈H₉NO₃167.161.0->98
Iron powderFe55.855.0--
2-Amino-4-ethylphenolC₈H₁₁NO137.18-92>97

Logical Workflow for Nitro Reduction

start This compound reduction Reduction (Fe, NH₄Cl, EtOH/H₂O) start->reduction filtration Filtration through Celite reduction->filtration extraction Extraction with Ethyl Acetate filtration->extraction product 2-Amino-4-ethylphenol extraction->product

Caption: Synthetic workflow for the reduction of this compound.

Biological Signaling Pathway: Mechanism of Action

Nitrophenol-based agrochemicals, particularly fungicides and herbicides, often act by uncoupling oxidative phosphorylation in the target organism.[1] This process disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and cell death.

Uncoupling of Oxidative Phosphorylation

Nitrophenols are lipophilic molecules that can readily pass through mitochondrial membranes. In the intermembrane space, where the proton concentration is high, the phenol (B47542) is protonated. It then diffuses across the inner mitochondrial membrane into the matrix, where the pH is higher. In the matrix, it deprotonates, releasing a proton. This shuttling of protons dissipates the proton gradient that is essential for ATP synthase to produce ATP.

ETC Electron Transport Chain (ETC) protons_out H⁺ (High Concentration) Intermembrane Space ETC->protons_out Pumps H⁺ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP protons_out->ATPsynthase Drives ATP Synthesis NP_neg 4-Ethyl-2-nitrophenolate (Anion) protons_out->NP_neg Protonation protons_in H⁺ (Low Concentration) Matrix NP_H This compound (Protonated) NP_H->protons_in Deprotonation ADP ADP + Pi ADP->ATPsynthase

Caption: Mechanism of uncoupling oxidative phosphorylation by this compound.

Disclaimer: The experimental protocols and data presented are hypothetical and based on established chemical principles for analogous compounds. These should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The information provided is for research purposes only and not for therapeutic or diagnostic use.

References

Application Notes and Protocols for the Catalyic Reduction of 4-Ethyl-2-nitrophenol to 4-Ethyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines. These amino compounds are crucial building blocks in the pharmaceutical, agrochemical, and dye industries. This document provides detailed application notes and generalized protocols for the catalytic reduction of 4-Ethyl-2-nitrophenol to 4-Ethyl-2-aminophenol. While specific literature on this exact transformation is scarce, the protocols and data presented herein are based on well-established procedures for the reduction of structurally similar compounds, such as 2-nitrophenol (B165410) and 4-nitrophenol. The methodologies can be adapted and optimized for the specific substrate.

The reduction of the nitro group to an amine is a six-electron process that can be achieved using various catalytic systems and hydrogen sources.[1] The choice of catalyst and reaction conditions is critical to ensure high conversion, selectivity, and yield.

Reaction Pathway

The catalytic reduction of this compound proceeds through the sequential reduction of the nitro group to a nitroso and then a hydroxylamine (B1172632) intermediate, which is finally reduced to the corresponding amine.

Reaction_Pathway This compound This compound 4-Ethyl-2-nitrosophenol 4-Ethyl-2-nitrosophenol This compound->4-Ethyl-2-nitrosophenol +2H⁺, +2e⁻ N-(4-Ethyl-2-hydroxyphenyl)hydroxylamine N-(4-Ethyl-2-hydroxyphenyl)hydroxylamine 4-Ethyl-2-nitrosophenol->N-(4-Ethyl-2-hydroxyphenyl)hydroxylamine +2H⁺, +2e⁻ 4-Ethyl-2-aminophenol 4-Ethyl-2-aminophenol N-(4-Ethyl-2-hydroxyphenyl)hydroxylamine->4-Ethyl-2-aminophenol +2H⁺, +2e⁻

Caption: Generalized reaction pathway for the reduction of this compound.

Catalytic Systems and Performance Data

A variety of heterogeneous catalysts have demonstrated high efficacy in the reduction of nitrophenols. The selection of the catalyst and support can significantly impact reaction rates and selectivity. Below is a summary of performance data for analogous nitrophenol reductions.

Table 1: Performance of Various Catalysts in the Reduction of Nitrophenols (Analogous Reactions)

CatalystSubstrateReducing AgentSolventTemp. (°C)TimeConversion (%)Yield (%)Reference
Au@[C₄C₁₆Im]Br2-NitrophenolNaBH₄Water25->99-[2]
Au@[C₄C₁₆Im]Br4-NitrophenolNaBH₄Water25->99-[2]
Pd/Graphene2-NitrophenolNaBH₄WaterRT<10 min~100-[3]
Pd/Graphene4-NitrophenolNaBH₄WaterRT<5 min~100-[3]
NiₓCuᵧ Nanosheets2-NitrophenolNaBH₄-RT-High-[4][5]
NiₓCuᵧ Nanosheets4-NitrophenolNaBH₄-RT-High-[4][5]
Copper(II) Complexes4-NitrophenolNaBH₄WaterRT-90-98-[6]
Pd@Fe₃O₄4-NitrophenolTHDBWater8060 min>99-[7]
Ni/CM-ABDCp-NitrophenolNaBH₄Ethanol/Water3590 min100-[8]

Note: "RT" denotes room temperature. THDB (Tetrahydroxydiboron) is used in transfer hydrogenation. The data is for analogous substrates and should be used as a guideline.

Experimental Protocols

Two general protocols are provided below. Protocol A describes a lab-scale batch hydrogenation using sodium borohydride (B1222165) as the reductant, which is convenient for small-scale synthesis and screening. Protocol B details a procedure for catalytic transfer hydrogenation, which avoids the use of gaseous hydrogen.

It is crucial to note that these are generalized procedures and may require optimization of catalyst loading, temperature, reaction time, and solvent for the specific substrate, this compound.

Protocol A: Catalytic Reduction using Sodium Borohydride

This protocol is adapted from procedures for the reduction of 2- and 4-nitrophenol.[6][9]

Materials:

  • This compound

  • Heterogeneous catalyst (e.g., Pd/C, Au nanoparticles on a support)

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., Water, Ethanol, or a mixture)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Round-bottom flask or a suitable reaction vessel

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer or HPLC for reaction monitoring

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known concentration of this compound in the chosen solvent (e.g., 0.1 mM in water).

    • Place the flask on a magnetic stirrer.

  • Reaction Initiation:

    • To the stirred solution, add a freshly prepared aqueous solution of NaBH₄ in excess (e.g., 100-fold molar excess). A color change may be observed due to the formation of the phenolate (B1203915) ion.

    • Add the catalyst (e.g., a small amount of a supported metal catalyst).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • The reaction can be followed by UV-Vis spectroscopy by observing the disappearance of the peak corresponding to the nitrophenolate ion and the appearance of the product peak.[2]

    • Alternatively, analyze the aliquots by HPLC or TLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the monitoring technique), quench any remaining NaBH₄ by the careful addition of a dilute acid (e.g., acetic acid or HCl) until gas evolution ceases.

    • Remove the heterogeneous catalyst by filtration.

    • If a solvent other than water was used, remove it under reduced pressure using a rotary evaporator.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Ethyl-2-aminophenol.

  • Purification:

    • The crude product can be purified by column chromatography, recrystallization, or distillation, if necessary.

Protocol B: Catalytic Transfer Hydrogenation

This protocol is a general procedure adapted from methods using formic acid or its salts as a hydrogen source.[10][11]

Materials:

  • This compound

  • Catalyst (e.g., Pd/C, Raney Nickel)

  • Hydrogen donor (e.g., Ammonium (B1175870) formate, Formic acid)

  • Solvent (e.g., Methanol, Ethanol, Water)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating capabilities

  • Thermometer

  • Filtration apparatus

Procedure:

  • Reactor Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound and the chosen solvent.

    • Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

  • Inerting the System:

    • Purge the system with nitrogen or argon for 10-15 minutes to remove air.

  • Reaction:

    • Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the stirred solution.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in water and adjust the pH to basic with a suitable base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude 4-Ethyl-2-aminophenol as described in Protocol A.

Experimental Workflow and Parameter Optimization

The successful synthesis of 4-Ethyl-2-aminophenol relies on a systematic approach to experimentation and optimization of key parameters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Reactant_Prep Prepare Reactant Solution Reactor_Setup Setup Reactor Reactant_Prep->Reactor_Setup Catalyst_Selection Select Catalyst System Catalyst_Selection->Reactor_Setup Hydrogen_Source Select Hydrogen Source (H₂, NaBH₄, Formic Acid) Hydrogen_Source->Reactor_Setup Run_Reaction Run Reaction under Controlled Conditions Reactor_Setup->Run_Reaction Monitor_Progress Monitor Progress (TLC, HPLC, GC, UV-Vis) Run_Reaction->Monitor_Progress Monitor_Progress->Run_Reaction adjust Workup Quench & Work-up Monitor_Progress->Workup reaction complete Isolation Isolate Crude Product Workup->Isolation Purification Purify Product Isolation->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Optimization Optimize Parameters Characterization->Optimization

Caption: A typical experimental workflow for the catalytic reduction of this compound.

Key parameters that should be optimized for this specific transformation include the choice of catalyst, solvent, temperature, and the nature and amount of the hydrogen donor.

Parameter_Relationships Yield Yield & Selectivity Catalyst Catalyst Type & Loading Catalyst->Yield Temperature Temperature Catalyst->Temperature influences optimal T Temperature->Yield Solvent Solvent Temperature->Solvent boiling point Solvent->Yield Solvent->Catalyst affects activity H_Source Hydrogen Source & Concentration/Pressure H_Source->Yield

Caption: Interplay of key parameters influencing the yield and selectivity of the reaction.

Analytical Methods

Consistent and accurate monitoring of the reaction is essential for successful optimization.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the reactant and the formation of the product and any byproducts.[12]

  • Gas Chromatography (GC): Suitable for quantitative analysis, particularly when coupled with a mass spectrometer (GC-MS) for product identification.

  • UV-Vis Spectroscopy: Useful for monitoring the reaction in real-time, especially when using NaBH₄, by tracking the change in absorbance of the nitrophenolate ion.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final purified product, 4-Ethyl-2-aminophenol.[12]

Safety Considerations

  • Hydrogen Gas: Catalytic hydrogenation using hydrogen gas should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and safety precautions due to the flammable and explosive nature of hydrogen.

  • Catalysts: Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care under an inert atmosphere or solvent. Palladium on carbon can ignite in the presence of solvents and air.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By carefully considering the information and protocols outlined in this document, researchers can develop a robust and efficient method for the synthesis of 4-Ethyl-2-aminophenol.

References

Application Notes and Protocols: Derivatization of 4-Ethyl-2-nitrophenol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Ethyl-2-nitrophenol to enhance its analytical detection by chromatographic methods. This compound, a substituted nitrophenol, can present analytical challenges due to its polarity. Derivatization is a critical step to improve its volatility for Gas Chromatography (GC) and enhance its detectability for High-Performance Liquid Chromatography (HPLC). This guide covers two primary derivatization strategies for GC-Mass Spectrometry (GC-MS)—silylation and acetylation—and a pre-column derivatization method for HPLC with UV detection. Detailed protocols, expected analytical performance data based on related compounds, and workflow diagrams are provided to assist researchers in developing robust analytical methods.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC analysis of nitrophenols can be challenging due to their high polarity and low vapor pressure, which often leads to poor peak shape and interaction with active sites in the GC system.[1][2] Derivatization chemically modifies the polar hydroxyl group, converting the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving chromatographic resolution and sensitivity.[3][4]

Principle of Derivatization for GC-MS

The primary goal is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.[4] This process reduces intermolecular hydrogen bonding, increases volatility, and improves peak symmetry.[3][4]

  • Silylation: This is a common and effective method for derivatizing polar analytes like phenols.[3][5] A silylating reagent replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[5][6] The resulting TMS derivative is significantly more volatile and less polar.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose.[1][3]

  • Acetylation: In this strategy, the hydroxyl group is converted into an ester using a reagent like acetic anhydride (B1165640).[3] The resulting acetate (B1210297) derivative is less polar and more volatile than the parent phenol.[3][7] This method can sometimes be performed directly in aqueous samples.[7]

Experimental Protocol 1: Silylation using BSTFA

This protocol is adapted from established methods for the silylation of phenols for GC-MS analysis.[4][6]

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample extract containing this compound, dried and reconstituted in a suitable solvent

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of water will consume the silylating reagent.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of an aprotic solvent like pyridine.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and vortex thoroughly. Heat the vial at 70-80°C for 45-60 minutes in a heating block or water bath.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Experimental Protocol 2: Acetylation using Acetic Anhydride

This protocol is based on the direct aqueous acetylation of nitrophenols.[7]

Materials and Reagents:

  • This compound standard or aqueous sample

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃) solution (e.g., 5.5%) or other base[8]

  • Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Autosampler vials with PTFE-lined caps

  • Vortex mixer or shaker

Procedure:

  • Sample Preparation: Place 1-4 mL of the aqueous sample or standard solution into a reaction vial.

  • Base Addition: Add a suitable volume of potassium carbonate solution to catalyze the reaction (e.g., 1 mL of 5.5% K₂CO₃ solution for a 4 mL sample).[8]

  • Derivatization: Add an excess of acetic anhydride (e.g., 35 µL per mL of sample).[8]

  • Reaction: Seal the vial and vortex or shake vigorously for 10-15 minutes at room temperature. An improved method for nitrophenols suggests recoveries of 97% or greater.[7]

  • Extraction: Extract the acetylated derivative by adding 1-2 mL of an organic solvent (e.g., ethyl acetate) and vortexing for 5 minutes.

  • Phase Separation: Allow the layers to separate. Transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: Inject 1 µL of the dried organic extract into the GC-MS.

Quantitative Data Summary for GC-MS Derivatization

The following table summarizes typical performance data for the analysis of phenols using derivatization with GC-MS. Data is derived from methods for structurally similar compounds and should be considered representative.

ParameterSilylation (for Nitrophenols)Acetylation (for Ethylphenols)Analyte
Linearity (R²) > 0.998> 0.992,4-Dinitrophenol[2], Ethylphenols[8]
Limit of Detection (LOD) Nanogram (ng) range2 - 17 µg/LNitrophenols[1], Ethylphenols[8]
Recovery > 92%91 - 112%2,4-Dinitrophenol[2], Alkylphenols[9]
Precision (RSD) < 11%< 13%2,4-Dinitrophenol[2], Ethylphenols[8]

Visualizations: GC-MS Workflow and Reactions

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Organic Sample Extract Extraction & Drying Sample->Extract Deriv Add Reagent (e.g., BSTFA or Acetic Anhydride) Extract->Deriv React Heat & React (Vortex) Deriv->React GCMS GC-MS Injection React->GCMS Data Data Acquisition & Processing GCMS->Data HPLC_UV_Workflow Sample Sample/Standard (100 µL) Buffer Add Borate Buffer (pH 8.5, 100 µL) Sample->Buffer Reagent Add PNB-Cl Reagent (100 µL) Buffer->Reagent React Vortex & Heat (50°C, 1 min) Reagent->React Dilute Dilute with Mobile Phase React->Dilute Inject HPLC-UV Injection (λ ≈ 280 nm) Dilute->Inject

References

Application Notes and Protocols for the Synthesis of 4-Ethyl-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-nitrophenol and its derivatives are valuable intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The presence of the nitro group activates the aromatic ring for nucleophilic substitution, while the hydroxyl and ethyl groups offer sites for further functionalization. This document provides a detailed protocol for the synthesis of this compound via the nitration of 4-ethylphenol (B45693).

Data Presentation

ParameterValueReference
Compound Name This compound
CAS Number 56520-98-0[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Yellow to orange solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Moderately soluble in organic solvents, less soluble in water.[1]

Experimental Protocols

Synthesis of this compound

This protocol details the direct nitration of 4-ethylphenol using nitric acid. The hydroxyl group of the phenol (B47542) is an ortho-para director, leading to the formation of both 2-nitro and 4-nitro isomers.[3]

Materials:

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol in dichloromethane. Cool the flask in an ice bath.

  • Nitration: Slowly add 70% nitric acid dropwise to the stirred solution of 4-ethylphenol. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Monitoring: After the complete addition of nitric acid, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to separate the ortho and para isomers.[3] this compound, being the ortho isomer, is generally less polar than the corresponding para isomer.

Expected Yield: The yield of the nitration of phenols can vary depending on the specific reaction conditions. Yields for the nitration of phenol to o/p-nitrophenols have been reported to be around 91% under optimized conditions with dilute nitric acid.[4]

Mandatory Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound reagents 4-Ethylphenol + Nitric Acid reaction Nitration in Dichloromethane (Ice Bath) reagents->reaction 1. Add Nitric Acid workup Aqueous Work-up (Water, Brine) reaction->workup 2. Quench and Wash purification Column Chromatography (Silica Gel) workup->purification 3. Dry and Concentrate product This compound purification->product 4. Isolate Product

Caption: Workflow for the synthesis of this compound.

Further Applications

The synthesized this compound can be used as a precursor for the synthesis of various derivatives. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions to introduce further complexity. The phenolic hydroxyl group can be alkylated or acylated to generate ethers and esters, respectively. These derivatives are of interest in medicinal chemistry and materials science.

References

Application Notes: 4-Ethyl-2-nitrophenol as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2-nitrophenol is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. The strategic placement of the nitro, hydroxyl, and ethyl groups on the benzene (B151609) ring allows for a range of chemical transformations, leading to the formation of important heterocyclic systems such as benzimidazoles, quinoxalines, and phenoxazines. These classes of compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic compounds starting from this compound. The protocols are intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthesis of 5-Ethyl-1H-benzimidazole Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceuticals. The synthesis of 5-ethyl-1H-benzimidazole derivatives from this compound involves an initial reduction of the nitro group to an amine, followed by cyclization with an appropriate aldehyde. A one-pot reductive cyclization is an efficient method for this transformation.

Reaction Pathway: Reductive Cyclization

The overall transformation involves the reduction of the nitro group of a 4-ethyl-2-nitroaniline (B1295676) derivative (obtained from this compound) to an amino group, which then undergoes condensation and cyclization with an aldehyde to form the benzimidazole (B57391) ring.

G This compound This compound Intermediate_Amine 2-Amino-4-ethylphenol (B1269030) This compound->Intermediate_Amine Reduction (e.g., Na2S2O4) Benzimidazole 2-Substituted-5-ethyl-1H-benzimidazole Intermediate_Amine->Benzimidazole Cyclization Aldehyde R-CHO Aldehyde->Benzimidazole

Caption: Reductive cyclization of this compound to benzimidazoles.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-ethyl-1H-benzimidazoles

This protocol is adapted from a general procedure for the synthesis of benzimidazoles from o-nitroanilines.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in ethanol (10 mL).

  • Add a solution of sodium dithionite (4.0 mmol) in water (5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-aryl-5-ethyl-1H-benzimidazole.

Quantitative Data
EntryAldehyde (R-CHO)ProductYield (%)
1Benzaldehyde5-Ethyl-2-phenyl-1H-benzimidazole85-95
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-ethyl-1H-benzimidazole80-90
34-Methoxybenzaldehyde5-Ethyl-2-(4-methoxyphenyl)-1H-benzimidazole82-92

Note: Yields are typical for this type of reaction and may vary based on specific reaction conditions and purification.

Synthesis of 6-Ethylquinoxaline Derivatives

Quinoxalines are another important class of N-heterocycles with a wide range of biological activities.[2][3][4] The synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can be converted to the required 4-ethylbenzene-1,2-diamine (B74657) precursor through a two-step process: amination of the phenolic hydroxyl group followed by reduction of the nitro group. A more direct route involves the reduction of this compound to 2-amino-4-ethylphenol, which can then be reacted with a suitable dicarbonyl compound.

Reaction Pathway: Synthesis of Quinoxalines

The synthesis of quinoxalines from this compound first requires the reduction of the nitro group to an amino group, yielding 2-amino-4-ethylphenol. This intermediate then undergoes condensation with a 1,2-dicarbonyl compound.

G This compound This compound Intermediate_Diamine 2-Amino-4-ethylphenol This compound->Intermediate_Diamine Reduction (e.g., H2, Pd/C) Quinoxaline (B1680401) 6-Ethyl-2,3-disubstituted-quinoxaline Intermediate_Diamine->Quinoxaline Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Quinoxaline

Caption: Synthetic route to quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-ethylquinoxaline

This protocol is based on the general synthesis of quinoxalines from o-phenylenediamines.[5][6]

Step 1: Synthesis of 2-Amino-4-ethylphenol

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-4-ethylphenol, which can be used in the next step without further purification.

Step 2: Synthesis of 2,3-Diphenyl-6-ethylquinoxaline

  • Dissolve the crude 2-amino-4-ethylphenol (1.0 mmol) and benzil (B1666583) (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired quinoxaline derivative.

Quantitative Data
Entry1,2-Dicarbonyl CompoundProductYield (%)
1Benzil6-Ethyl-2,3-diphenylquinoxaline90-98
2Glyoxal6-Ethylquinoxaline85-95
32,3-Butanedione6-Ethyl-2,3-dimethylquinoxaline88-96

Note: Yields are based on typical outcomes for this reaction type.

Synthesis of 7-Ethylphenoxazine Derivatives

Phenoxazines are heterocyclic compounds with applications as dyes, indicators, and fluorescent probes, and they also exhibit various biological activities. The synthesis of phenoxazines can be achieved through the condensation of 2-aminophenols with catechols or quinones. Reduction of this compound provides 2-amino-4-ethylphenol, a key intermediate for this synthesis.

Reaction Pathway: Synthesis of Phenoxazines

The synthesis of phenoxazines involves the initial reduction of this compound to 2-amino-4-ethylphenol, which is then condensed with a suitable partner like a catechol or quinone derivative.

G This compound This compound Intermediate_Aminophenol 2-Amino-4-ethylphenol This compound->Intermediate_Aminophenol Reduction Phenoxazine (B87303) 7-Ethylphenoxazine Derivative Intermediate_Aminophenol->Phenoxazine Condensation Condensation_Partner Catechol or o-Benzoquinone Condensation_Partner->Phenoxazine

Caption: General pathway for the synthesis of phenoxazines.

Experimental Protocol: Synthesis of 7-Ethyl-10H-phenoxazine

This protocol is a general method for phenoxazine synthesis.

Materials:

  • 2-Amino-4-ethylphenol (synthesized from this compound as described previously)

  • Catechol

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a sealed tube, combine 2-amino-4-ethylphenol (1.0 mmol) and catechol (1.1 mmol).

  • Heat the mixture at 180-200 °C for 6-8 hours.

  • Cool the reaction mixture and dissolve the resulting solid in hot ethanol.

  • Filter the hot solution and allow it to cool to crystallize the product.

  • Collect the crystals by filtration and wash with cold ethanol.

Quantitative Data
EntryReactant BProductYield (%)
1Catechol7-Ethyl-10H-phenoxazine60-75
24-Methylcatechol7-Ethyl-2-methyl-10H-phenoxazine55-70

Note: Yields for phenoxazine synthesis can be moderate and may require optimization.

This compound serves as a readily available and versatile starting material for the synthesis of a range of biologically significant heterocyclic compounds. The protocols outlined in these application notes provide robust and efficient methods for the preparation of substituted benzimidazoles, quinoxalines, and phenoxazines. These synthetic routes offer a foundation for the development of novel derivatives for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Electrochemical Detection of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-nitrophenol is a nitrophenolic compound of interest in various fields, including environmental monitoring and as a potential intermediate in drug synthesis. The sensitive and selective detection of such compounds is crucial for quality control, environmental protection, and research and development. Electrochemical methods offer a compelling analytical approach due to their inherent advantages, including high sensitivity, rapid response, low cost, and the potential for miniaturization and in-situ analysis.

This application note provides a detailed protocol for the electrochemical detection of nitrophenolic compounds, using 4-nitrophenol (B140041) (4-NP) as a representative analyte. The principles and methods described herein can be adapted and optimized for the specific detection of this compound. The protocol focuses on the use of a glassy carbon electrode (GCE) modified with a composite of reduced graphene oxide (rGO) and gold nanoparticles (AuNPs), a modification known to enhance electrocatalytic activity and improve detection sensitivity. The primary detection technique detailed is Differential Pulse Voltammetry (DPV), a highly sensitive method for quantitative analysis.

Principle of Detection

The electrochemical detection of nitrophenolic compounds is based on the reduction of the nitro group (-NO₂) present in the molecule. At a suitable negative potential, the nitro group undergoes an irreversible multi-electron, multi-proton reduction process at the electrode surface. The general reduction pathway proceeds through a nitroso intermediate and a hydroxylamine (B1172632) intermediate to finally form an amino group (-NH₂).

The modification of the working electrode with nanomaterials such as reduced graphene oxide and gold nanoparticles significantly enhances the detection performance. Reduced graphene oxide provides a large surface area and excellent electrical conductivity, facilitating electron transfer. Gold nanoparticles act as electrocatalysts, lowering the overpotential required for the reduction of the nitro group and thereby increasing the sensitivity and selectivity of the measurement.

Differential Pulse Voltammetry (DPV) is employed for sensitive quantification. In DPV, potential pulses are superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential. This technique effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a well-defined peak-shaped response where the peak height is directly proportional to the concentration of the analyte.

Experimental Protocols

Preparation of a Reduced Graphene Oxide-Gold Nanoparticle Modified Glassy Carbon Electrode (rGO-AuNPs/GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) dispersion (e.g., 1 mg/mL in deionized water)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) solution (e.g., 1 mM in deionized water)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Alumina (B75360) slurry (0.3 µm and 0.05 µm)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas (high purity)

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (including the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)

  • Sonication bath

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing cloth for 2 minutes in a figure-eight motion.[1][2][3][4][5]

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 2 minutes.[1][2][3][4][5]

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode sequentially in deionized water and ethanol for 5 minutes each to remove any residual polishing material.

    • Allow the electrode to dry at room temperature.

  • Electrochemical Co-deposition of rGO and AuNPs:

    • Prepare a homogeneous dispersion by mixing the GO dispersion and the HAuCl₄ solution.

    • Immerse the pre-cleaned GCE into the electrochemical cell containing the GO and HAuCl₄ mixture.

    • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential range of -1.5 V to 0.6 V at a scan rate of 50 mV/s.[6] During the negative scan, GO is reduced to rGO, and Au³⁺ ions are reduced to AuNPs, which are co-deposited onto the GCE surface.[6]

    • After deposition, gently rinse the modified electrode with deionized water to remove any unattached material and dry it under a gentle stream of nitrogen.

Electrochemical Detection of 4-Nitrophenol (as a model for this compound)

Materials:

  • rGO-AuNPs/GCE (prepared as described above)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0) as the supporting electrolyte

  • 4-Nitrophenol (4-NP) stock solution (e.g., 1 mM in ethanol)

  • Nitrogen gas (high purity)

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the rGO-AuNPs/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add a known volume of the PBS supporting electrolyte (e.g., 10 mL) to the cell.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment to prevent interference from oxygen reduction.

  • Differential Pulse Voltammetry (DPV) Measurement:

    • Set the DPV parameters on the potentiostat software. Typical parameters include:

      • Initial Potential: e.g., -0.2 V

      • Final Potential: e.g., -0.8 V

      • Pulse Amplitude: e.g., 50 mV[7][8][9]

      • Pulse Width: e.g., 50 ms[8]

      • Scan Rate: e.g., 20 mV/s

    • Record the background DPV of the supporting electrolyte.

    • Add a small, known volume of the 4-NP stock solution to the electrochemical cell to achieve the desired initial concentration.

    • Stir the solution for a short period (e.g., 30 seconds) to ensure homogeneity, then let it rest.

    • Record the DPV voltammogram. A reduction peak corresponding to the reduction of the nitro group of 4-NP should be observed.

    • Continue to add aliquots of the 4-NP stock solution to the cell to obtain a series of increasing concentrations. Record the DPV for each concentration.

  • Data Analysis:

    • Measure the peak current for each concentration after baseline correction.

    • Plot a calibration curve of the peak current versus the concentration of 4-NP.

    • Determine the linear range, limit of detection (LOD), and sensitivity from the calibration plot. The LOD can be calculated using the formula LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).

Data Presentation

The performance of various modified electrodes for the detection of 4-nitrophenol is summarized in the table below. This data can serve as a benchmark for the development of a sensor for this compound.

Electrode ModificationDetection TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
TiO₂NPs/RGO/AuNPs/GCEDPV0.5 - 1000.03[1]
TiO₂NPs/RGO/AuNPs/GCESWV0.5 - 1000.08[1]
Pt NPs/PPy-CB/ZnO NCs/GCEDPV1.5 - 40.51.25[2]
f-NC2/GCESDLSV0.2 - 100,0000.02[10]
PDPP–GO/GCEDPV0.5 - 1630.10[3]
Nd(OH)₃/VSe₂/GCEDPV0.001 - 6400.008[4]
RGO/AuNPs/GCEDPV0.05 - 2.0 & 4.0 - 1000.01[11]
RGO/AuNPs/GCESWV0.05 - 2.00.02[11]
O-gC₃N₄/SPEDPV0.0033 - 0.3130.075[12]

Visualizations

Signaling Pathway: Electrochemical Reduction of a Nitrophenol

G cluster_electrode Electrode Surface NP Nitrophenol (-NO2) NPO Nitroso Intermediate (-NO) NP->NPO +2e-, +2H+ HA Hydroxylamine Intermediate (-NHOH) NPO->HA +2e-, +2H+ AP Aminophenol (-NH2) HA->AP +2e-, +2H+

Caption: Electrochemical reduction pathway of a nitrophenol at the electrode surface.

Experimental Workflow

G cluster_prep Electrode Preparation cluster_detection Electrochemical Detection cluster_analysis Data Analysis A 1. GCE Polishing (Alumina Slurry) B 2. Sonication (Water & Ethanol) A->B C 3. Electrochemical Co-deposition (rGO & AuNPs) B->C D 4. Rinsing and Drying C->D E 5. Cell Assembly & Deoxygenation D->E F 6. DPV Measurement (Background) E->F G 7. Analyte Addition F->G H 8. DPV Measurement (Sample) G->H I 9. Peak Current Measurement H->I J 10. Calibration Plot Construction I->J K 11. Performance Evaluation (LOD, Sensitivity) J->K

Caption: Workflow for the electrochemical detection of this compound.

References

Application Notes and Protocols: Use of 4-Ethyl-2-nitrophenol in Solid-Phase Organic Synthesis as a Safety-Catch Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the hypothetical use of a 4-Ethyl-2-nitrophenol-derived safety-catch linker for solid-phase organic synthesis (SPOS). This system is designed for the controlled synthesis of small molecules and peptides, offering a stable linkage during synthesis and a specific, two-step cleavage process for product release. The protocols provided are based on established principles of solid-phase chemistry and analogous safety-catch linker systems.

Introduction to the this compound Safety-Catch Linker

The use of safety-catch linkers in solid-phase organic synthesis provides a robust strategy for the synthesis of complex molecules. These linkers are stable to the reaction conditions used during chain elongation but can be "activated" by a specific chemical transformation, rendering them labile for cleavage under conditions they were previously stable to.[1][2]

Here, we propose a safety-catch linker derived from this compound: 4-(4-Ethyl-2-nitrophenoxy)acetic acid . This linker is designed to be attached to an amino-functionalized solid support. The linkage to the synthesized molecule is stable under standard Fmoc-based peptide synthesis conditions. The "safety-catch" mechanism involves the reduction of the nitro group to an amine. This transformation alters the electronic properties of the linker, facilitating the cleavage of the synthesized molecule under acidic conditions.[3][4]

Key Features:

  • Stability: The linker is stable to the basic conditions of Fmoc deprotection and the neutral conditions of peptide coupling.

  • Two-Step Cleavage: Cleavage requires a distinct activation step (nitro group reduction) followed by treatment with acid.[3] This provides an orthogonal cleavage strategy.

  • Versatility: This linker can theoretically be used for the synthesis of peptides, small organic molecules, and other chemical entities.

Proposed Signaling Pathway and Workflow

The overall workflow for the use of the 4-(4-Ethyl-2-nitrophenoxy)acetic acid linker in solid-phase synthesis is depicted below.

G cluster_0 Linker Synthesis & Resin Functionalization cluster_1 Solid-Phase Organic Synthesis (SPOS) cluster_2 Cleavage and Purification A This compound B Synthesis of 4-(4-Ethyl-2-nitrophenoxy)acetic acid A->B D Attachment of Linker to Resin B->D C Aminomethyl Polystyrene Resin C->D E Loading of First Building Block D->E F Iterative Synthesis Cycles (Deprotection & Coupling) E->F G Fully Assembled Molecule on Resin F->G H Activation: Nitro Group Reduction (SnCl2) G->H I Cleavage from Resin (e.g., TFA) H->I J Purification of Final Product I->J

Caption: Overall workflow from linker synthesis to final product purification.

Experimental Protocols

This protocol is based on the Williamson ether synthesis for the preparation of phenoxyacetic acids.[5]

Materials:

  • This compound

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 50% aqueous solution of sodium hydroxide.

  • Add chloroacetic acid (1.2 equivalents) and additional water.

  • Reflux the reaction mixture until the solution becomes neutral. Monitor the pH of the reaction.

  • If the reaction stalls, add additional sodium hydroxide solution and chloroacetic acid and continue refluxing.

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to yield pure 4-(4-Ethyl-2-nitrophenoxy)acetic acid.

This protocol describes the coupling of the carboxylic acid linker to an amino-functionalized resin.[6][7]

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • 4-(4-Ethyl-2-nitrophenoxy)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

  • In a separate flask, dissolve 4-(4-Ethyl-2-nitrophenoxy)acetic acid (2 equivalents relative to resin capacity) and HOBt (2 equivalents) in DMF.

  • Add DIC (2 equivalents) to the solution and stir for 5 minutes to pre-activate the linker.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the functionalized resin using a suitable method, such as the picric acid test for unreacted amino groups.

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Linker-functionalized resin

  • Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH

  • DIC, HOBt

  • 20% Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure:

  • Loading of the first amino acid (Fmoc-Ala-OH):

    • Swell the linker-functionalized resin in DMF.

    • In a separate flask, pre-activate Fmoc-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and wash the resin with DMF (5x).

  • Coupling of the second amino acid (Fmoc-Gly-OH):

    • Pre-activate Fmoc-Gly-OH (3 equivalents) with DIC/HOBt in DMF.

    • Add the activated amino acid to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc deprotection and coupling for the third amino acid (Fmoc-Phe-OH).

  • After the final coupling, perform a final Fmoc deprotection and wash the resin thoroughly.

Activation (Nitro Group Reduction): [8][9]

  • Swell the peptide-bound resin in DMF.

  • Prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (10 equivalents) in DMF.

  • Add the SnCl2 solution to the resin and agitate at 50°C for 12 hours.

  • Drain the solution and wash the resin with DMF (5x), water (3x), and DMF (3x) to remove tin salts.

Cleavage:

  • Wash the activated resin with DCM (3x) and dry briefly.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Quantitative Data

The following tables provide representative data for the use of safety-catch linkers in solid-phase synthesis. The values are based on typical ranges reported for analogous systems.

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical Value
Initial Resin Functionalization0.5 - 1.2 mmol/g
First Amino Acid Loading0.4 - 1.0 mmol/g
Overall Cleavage Yield70 - 95%

Table 2: Representative Peptide Synthesis Yield and Purity

Peptide SequenceCrude Yield (%)Purity by HPLC (%)
Ala-Gly-Phe85>90
Leu-Val-Ile78>85
Pro-Ser-Thr72>80

Logical Relationships and Mechanisms

The chemical transformations involved in the safety-catch linker strategy are illustrated below.

G cluster_0 Synthesis on Solid Support cluster_1 Activation Step cluster_2 Cleavage Step A Resin-Linker(NO2)-Peptide B Resin-Linker(NH2)-Peptide A->B SnCl2 / DMF C Resin-Linker(NH2) + Free Peptide B->C TFA / Scavengers

Caption: The two-step activation and cleavage process for the safety-catch linker.

References

4-Ethyl-2-nitrophenol: A Potential Chromogenic Substrate for Diverse Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-nitrophenol is a phenolic compound whose potential as a substrate in various enzymatic reactions is an area of growing interest for researchers in drug metabolism, toxicology, and bioremediation. While direct enzymatic data for this compound is limited, its structural similarity to other nitrophenolic compounds, such as 4-nitrophenol (B140041), suggests its utility as a chromogenic substrate for several enzyme families. The presence of a nitro group and a hydroxyl group on the aromatic ring makes it a candidate for modification by enzymes that catalyze oxidation, reduction, and conjugation reactions. These reactions often result in a color change, providing a convenient method for spectrophotometric monitoring of enzyme activity.

This document provides detailed application notes and protocols based on the known enzymatic reactions of analogous compounds. These protocols are intended to serve as a starting point for researchers to develop and optimize assays using this compound.

Potential Enzymatic Reactions Involving this compound

Based on the metabolism of structurally related nitrophenols, this compound is a putative substrate for the following enzyme superfamilies:

  • Cytochrome P450 (CYP) Enzymes: Specifically, isoforms like CYP2E1 are known to hydroxylate nitrophenols.[1][2][3] The reaction with this compound would likely involve the addition of a hydroxyl group to the aromatic ring.

  • Sulfotransferases (SULTs): Cytosolic SULTs, such as SULT1A1 and SULT1B1, catalyze the sulfation of phenolic compounds.[4][5][6] This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

  • UDP-Glucuronosyltransferases (UGTs): These enzymes are crucial for the detoxification of xenobiotics by catalyzing the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate's hydroxyl group.[7][8][9][10]

  • Nitroreductases (NTRs): These enzymes, found in both bacteria and eukaryotes, catalyze the reduction of nitro groups.[11][12][13][14] The reduction of this compound would likely proceed through nitroso and hydroxylamino intermediates to form 4-ethyl-2-aminophenol.

Data Presentation: Kinetic Parameters of Analogous Substrates

Table 1: Michaelis-Menten Constants (Km) for 4-Nitrophenol with Various Enzymes

Enzyme FamilySpecific EnzymeKm (µM)Source
SulfotransferaseHuman SULT1A19[6]
SulfotransferaseHuman SULT1B1114[6]
Cytochrome P450Human CYP2E121 - 30

Table 2: Maximum Velocity (Vmax) for 4-Nitrophenol with Sulfotransferases

EnzymeVmax (nmol/min/mg)Source
Recombinant Human SULT1A1121[6]
Recombinant Human SULT1B117[6]

Experimental Protocols

The following are detailed, hypothetical protocols for using this compound as a substrate in enzymatic assays. These protocols are based on established methods for similar nitrophenolic substrates.

Protocol 1: Cytochrome P450 (CYP2E1) Hydroxylation Assay

This assay measures the hydroxylation of this compound, a reaction likely catalyzed by CYP2E1. The product, a catechol derivative, can be quantified spectrophotometrically.

Materials:

  • This compound

  • Human liver microsomes or recombinant human CYP2E1

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the enzyme source (microsomes or recombinant CYP2E1).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add this compound (dissolved in a minimal amount of organic solvent like DMSO, if necessary) to the pre-incubated mixture to start the reaction. The final concentration of the substrate should be varied to determine kinetic parameters.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the hydroxylated product. This can be done by measuring the absorbance at a specific wavelength (to be determined empirically) or by using a more sensitive method like HPLC with UV or mass spectrometry detection.

Protocol 2: Sulfotransferase (SULT) Activity Assay

This protocol measures the sulfation of this compound, a reaction catalyzed by SULT enzymes. The assay can be monitored by the consumption of the cofactor PAPS or the formation of the sulfated product. A common method involves using a reverse assay with p-nitrophenyl sulfate (B86663) (pNPS) where the formation of p-nitrophenol is measured.[15] A direct assay for this compound would require monitoring its disappearance or the appearance of its sulfated conjugate.

Materials:

  • This compound

  • Recombinant human SULT1A1 or SULT1B1, or cytosolic fractions

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Tris-HCl buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, and the SULT enzyme source.

  • Substrate and Cofactor Addition: Add this compound and PAPS to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction, for example, by adding a denaturing agent.

  • Analysis: Quantify the formation of the sulfated product or the depletion of this compound using HPLC.

Protocol 3: Nitroreductase (NTR) Activity Assay

This assay measures the reduction of the nitro group of this compound to an amino group. The disappearance of the yellow color of the nitrophenolate ion at alkaline pH or the appearance of the aminophenol can be monitored spectrophotometrically.

Materials:

  • This compound

  • Bacterial or recombinant nitroreductase

  • NADH or NADPH

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer and NADH or NADPH.

  • Substrate Addition: Add this compound to the cuvette.

  • Initiation of Reaction: Start the reaction by adding the nitroreductase enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength corresponding to the peak absorbance of this compound (to be determined) or the increase in absorbance at a wavelength corresponding to the product, 4-ethyl-2-aminophenol. The oxidation of NAD(P)H can also be monitored by the decrease in absorbance at 340 nm.[11]

Visualizations

Enzymatic_Metabolism_of_4_Ethyl_2_nitrophenol sub This compound cyp Cytochrome P450 (e.g., CYP2E1) sub->cyp Hydroxylation ntr Nitroreductase sub->ntr Reduction sult Sulfotransferase (SULT) sub->sult Sulfation ugt UDP-Glucuronosyltransferase (UGT) sub->ugt Glucuronidation p1 Phase I Metabolism hydroxylated Hydroxylated Metabolite cyp->hydroxylated amino 4-Ethyl-2-aminophenol ntr->amino p2 Phase II Metabolism sulfated Sulfated Conjugate sult->sulfated glucuronidated Glucuronide Conjugate ugt->glucuronidated

Caption: Potential metabolic pathways of this compound.

Experimental_Workflow_CYP_Assay prep Prepare Reaction Mixture (Buffer, NADPH system, Enzyme) preincubate Pre-incubate at 37°C prep->preincubate start Add this compound preincubate->start incubate Incubate at 37°C start->incubate stop Terminate Reaction (e.g., with Acetonitrile) incubate->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze Analyze Supernatant (Spectrophotometry or HPLC) centrifuge->analyze

Caption: General workflow for a CYP450 enzymatic assay.

Conclusion

While direct experimental evidence for this compound as an enzyme substrate is currently lacking, its structural analogy to other well-studied nitrophenols provides a strong rationale for its potential use in various enzymatic assays. The protocols and data presented here offer a solid foundation for researchers to explore the role of this compound in the context of drug metabolism and other biochemical investigations. It is recommended that initial experiments focus on verifying its substrate activity with the suggested enzyme families and optimizing the assay conditions accordingly. The chromogenic nature of nitrophenols makes this compound a promising tool for developing convenient and high-throughput enzymatic assays.

References

Application Note: Quantitative Analysis of 4-Ethyl-2-nitrophenol by UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2-nitrophenol is a nitrophenolic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Accurate and efficient quantitative analysis of this compound is crucial for quality control, environmental monitoring, and research and development. UV-Visible (UV-Vis) spectroscopy offers a simple, rapid, and cost-effective method for the quantitative determination of chromophoric compounds like this compound.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in solution using UV-Vis spectroscopy, including the determination of its wavelength of maximum absorbance (λmax) and the generation of a calibration curve for concentration measurement. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

Principle

The quantitative analysis of this compound by UV-Vis spectroscopy relies on the Beer-Lambert Law, which states that A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Similar to other nitrophenols, the UV-Vis spectrum of this compound is expected to be pH-dependent.[4] In alkaline conditions, the phenolic hydroxyl group deprotonates to form the phenolate (B1203915) ion, resulting in a bathochromic (red) shift of the absorption maximum. This often leads to a more distinct and intense absorption peak, which is advantageous for quantitative analysis.[4]

Experimental Protocols

1. Materials and Instrumentation

  • Chemicals:

  • Apparatus:

    • UV-Vis Spectrophotometer

    • 10 mm path length quartz cuvettes

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

    • Beakers and other standard laboratory glassware

2. Preparation of Solutions

  • Stock Standard Solution of this compound (100 mg/L):

    • Accurately weigh 10.0 mg of this compound.

    • Dissolve the weighed compound in a small amount of methanol in a 100 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the 100 mL mark with deionized water.

    • Mix the solution thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with deionized water in 10 mL volumetric flasks as described in Table 1.

    • To each flask, add 0.1 mL of 1 M NaOH to ensure alkaline conditions.

    • Bring each flask to the 10 mL mark with deionized water and mix well.

  • Blank Solution:

    • Prepare a blank solution by adding 0.1 mL of 1 M NaOH to a 10 mL volumetric flask and bringing it to volume with deionized water.

3. Instrumental Analysis

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range from 200 nm to 600 nm.

    • Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to perform a baseline correction.

    • Rinse the cuvette with one of the working standard solutions (e.g., 5 mg/L) and then fill it with the same solution.

    • Scan the absorbance of the solution from 200 nm to 600 nm.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Generation of Calibration Curve:

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration to the highest.

    • Record the absorbance values for each concentration.

4. Analysis of Unknown Sample

  • Prepare the unknown sample in the same manner as the standard solutions, ensuring the final pH is alkaline.

  • Measure the absorbance of the unknown sample at the λmax.

  • Determine the concentration of this compound in the unknown sample using the equation of the calibration curve.

Data Presentation

The quantitative data for the preparation of standard solutions and the subsequent absorbance measurements should be recorded in a structured format for clarity and easy interpretation.

Table 1: Preparation of Standard Solutions

StandardConcentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
11.00.110
22.00.210
35.00.510
410.01.010
515.01.510

Table 2: Calibration Curve Data

Concentration (mg/L)Absorbance at λmax
1.0[Experimental Value]
2.0[Experimental Value]
5.0[Experimental Value]
10.0[Experimental Value]
15.0[Experimental Value]

Visualizations

Logical Relationship of pH on the UV-Vis Spectrum

The following diagram illustrates the effect of pH on the chemical structure and, consequently, the UV-Vis absorption of this compound. In acidic or neutral solutions, the compound exists in its protonated form. In an alkaline solution, the phenolic proton is removed, leading to the formation of the phenolate ion, which results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance.

G cluster_0 Acidic/Neutral pH cluster_1 Alkaline pH Protonated_Form This compound (Protonated Form) UV_Vis_Spectrum_Acidic UV-Vis Spectrum (Lower λmax) Protonated_Form->UV_Vis_Spectrum_Acidic Absorbs at shorter wavelength Deprotonated_Form 4-Ethyl-2-nitrophenolate (Deprotonated Form) Protonated_Form->Deprotonated_Form + OH- UV_Vis_Spectrum_Alkaline UV-Vis Spectrum (Higher λmax - Bathochromic Shift) Deprotonated_Form->UV_Vis_Spectrum_Alkaline Absorbs at longer wavelength

Caption: Effect of pH on this compound and its UV-Vis spectrum.

Experimental Workflow

The diagram below outlines the sequential steps involved in the quantitative analysis of this compound using UV-Vis spectroscopy, from the initial preparation of solutions to the final determination of the unknown concentration.

G Start Start Prepare_Stock Prepare Stock Standard Solution (100 mg/L) Start->Prepare_Stock Prepare_Working Prepare Working Standard Solutions (Serial Dilution) Prepare_Stock->Prepare_Working Adjust_pH Adjust pH of Standards and Blank (Alkaline) Prepare_Working->Adjust_pH Determine_Lambda_Max Determine λmax (Wavelength Scan) Adjust_pH->Determine_Lambda_Max Measure_Absorbance Measure Absorbance of Standards at λmax Determine_Lambda_Max->Measure_Absorbance Generate_Calibration_Curve Generate Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Generate_Calibration_Curve Prepare_Unknown Prepare Unknown Sample (Adjust pH) Generate_Calibration_Curve->Prepare_Unknown Measure_Unknown_Absorbance Measure Absorbance of Unknown at λmax Prepare_Unknown->Measure_Unknown_Absorbance Determine_Concentration Determine Unknown Concentration (from Calibration Curve) Measure_Unknown_Absorbance->Determine_Concentration End End Determine_Concentration->End

Caption: Workflow for quantitative analysis of this compound.

References

Application Notes and Protocols for 4-Ethyl-2-nitrophenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the use of 4-ethyl-2-nitrophenol as a primary ligand in coordination chemistry is limited. The following application notes and protocols are based on the general principles of coordination chemistry and analogous information from studies on similar nitrophenol-based ligands. These guidelines are intended to serve as a foundational framework for initiating research in this area.

Introduction to this compound as a Ligand

This compound is an organic compound featuring a phenolic hydroxyl group, a nitro group, and an ethyl group attached to a benzene (B151609) ring.[1] The presence of the hydroxyl and nitro groups in ortho and para positions, respectively, allows for potential chelation with metal ions, making it an interesting candidate for ligand design in coordination chemistry. The deprotonated hydroxyl group can act as a primary binding site, while the nitro group can participate in coordination or influence the electronic properties of the resulting metal complex.

Coordination complexes of nitrophenol derivatives have been investigated for their diverse applications, including catalysis and biological activities such as antimicrobial and anticancer properties.[2][3] The introduction of an ethyl group at the 4-position may influence the solubility, lipophilicity, and steric hindrance of the resulting metal complexes, potentially modulating their biological efficacy and pharmacokinetic properties.

Hypothetical Synthesis of a Metal Complex with this compound

This section outlines a generalized protocol for the synthesis of a hypothetical transition metal complex of this compound, for instance, with Copper(II).

Experimental Workflow: Synthesis of a Cu(II) Complex

G cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complexation Reaction cluster_3 Isolation and Purification A Dissolve this compound in ethanol (B145695) C Add metal salt solution dropwise to ligand solution with stirring A->C B Dissolve CuCl2·2H2O in ethanol B->C D Adjust pH with dilute NaOH to facilitate deprotonation C->D E Reflux the mixture for 2-4 hours D->E F Cool the reaction mixture E->F G Filter the precipitate F->G H Wash with cold ethanol and diethyl ether G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of a hypothetical Cu(II)-4-ethyl-2-nitrophenol complex.

Detailed Protocol: Synthesis of Bis(4-ethyl-2-nitrophenoxo)copper(II)

Materials:

  • This compound (1 mmol, 0.167 g)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.5 mmol, 0.085 g)

  • Ethanol (20 mL)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of warm ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve CuCl₂·2H₂O (0.5 mmol) in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution dropwise to the ligand solution while stirring continuously.

  • Adjust the pH of the reaction mixture to approximately 7-8 by the dropwise addition of 0.1 M NaOH solution to facilitate the deprotonation of the phenolic hydroxyl group. A change in color or the formation of a precipitate may be observed.

  • Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours at 80°C.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization of the Metal Complex

A thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Compositional and Structural Analysis cluster_2 Physicochemical Properties Start Synthesized Complex FTIR FT-IR Spectroscopy Start->FTIR UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR NMR Spectroscopy (for diamagnetic complexes) Start->NMR Elemental Elemental Analysis (CHN) Start->Elemental MassSpec Mass Spectrometry Start->MassSpec XRay Single Crystal X-ray Diffraction Start->XRay Conductivity Molar Conductivity Start->Conductivity Magnetic Magnetic Susceptibility Start->Magnetic TGA Thermogravimetric Analysis Start->TGA

Caption: A comprehensive workflow for the characterization of a coordination complex.

Protocols for Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the coordination of the ligand to the metal ion.

    • Protocol: Record the FTIR spectra of the free this compound ligand and the synthesized metal complex in the range of 4000-400 cm⁻¹ using KBr pellets.

    • Expected Observations: A shift or disappearance of the broad O-H stretching band of the phenol (B47542) (around 3400 cm⁻¹) upon complexation. Shifts in the C-O and N-O stretching frequencies would also indicate coordination. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-O vibrations.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Objective: To study the electronic transitions within the complex.

    • Protocol: Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or DMF) and record their UV-Vis absorption spectra in the range of 200-800 nm.

    • Expected Observations: The spectrum of the complex is expected to show shifts in the intra-ligand π-π* and n-π* transition bands compared to the free ligand. New, weaker absorption bands in the visible region may appear due to d-d transitions of the metal ion, providing information about the geometry of the complex.

  • Elemental Analysis (CHN):

    • Objective: To determine the empirical formula of the complex.

    • Protocol: A small, accurately weighed sample of the dried complex is subjected to combustion analysis to determine the percentage of carbon, hydrogen, and nitrogen.

    • Expected Observations: The experimental percentages should be in close agreement with the calculated values for the proposed formula of the complex (e.g., [Cu(C₈H₈NO₃)₂]).

  • Molar Conductivity Measurements:

    • Objective: To determine the electrolytic nature of the complex.

    • Protocol: Prepare a dilute solution (e.g., 10⁻³ M) of the complex in a suitable solvent (e.g., DMF or DMSO) and measure its molar conductivity.

    • Expected Observations: A low molar conductivity value would suggest a non-electrolytic nature, indicating that the counter-ions are coordinated to the metal center.

  • Magnetic Susceptibility:

    • Objective: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry.

    • Protocol: The magnetic susceptibility of the solid complex is measured at room temperature using a Gouy balance or a SQUID magnetometer.

    • Expected Observations: The effective magnetic moment (µ_eff) can be calculated. For a Cu(II) complex (d⁹), a magnetic moment of approximately 1.73 B.M. is expected, corresponding to one unpaired electron.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the characterization of a bis(4-ethyl-2-nitrophenoxo)copper(II) complex.

Parameter This compound (Ligand) [Cu(C₈H₈NO₃)₂] (Complex) Technique
Molecular Formula C₈H₉NO₃C₁₆H₁₆CuN₂O₆-
Molecular Weight ( g/mol ) 167.16395.87-
Color Pale yellow solidGreen solidVisual Observation
Melting Point (°C) 45-48>250 (decomposes)Melting Point Apparatus
FTIR (cm⁻¹) ν(O-H): ~3400ν(C-O): ~1250ν(N-O): ~1520, ~1340-ν(C-O): ~1270ν(N-O): ~1510, ~1330ν(M-O): ~450FTIR Spectroscopy
UV-Vis λmax (nm) ~280, ~350~290, ~380, ~650UV-Vis Spectroscopy
Molar Conductivity (Ω⁻¹cm²mol⁻¹) -< 20 (in DMF)Conductometer
Magnetic Moment (B.M.) -~1.75Magnetic Susceptibility
Elemental Analysis (%) C: 57.48, H: 5.43, N: 8.38C: 48.54, H: 4.07, N: 7.08 (Calculated)CHN Analyzer

Potential Applications and Biological Activity

While specific biological data for this compound complexes are unavailable, related metal-nitrophenol complexes have shown promising biological activities.[3]

  • Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[2] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

  • Anticancer Activity: Some metal complexes with nitro-containing ligands have demonstrated cytotoxic effects against cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or interaction with DNA.

Hypothetical Signaling Pathway for Anticancer Activity

G Complex Metal-Ligand Complex Cell Cancer Cell Complex->Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for the induction of apoptosis by a metal complex.

Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications for complexes of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2-nitrophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of your synthetic procedures.

Troubleshooting Guide

This guide addresses common challenges encountered during the nitration of 4-ethylphenol (B45693) and offers practical solutions to improve reaction yield and purity.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Oxidation of the phenol (B47542): Phenols are highly activated and susceptible to oxidation by strong nitric acid, especially at elevated temperatures, leading to tarry byproducts.[1]- Maintain low reaction temperatures (0-10 °C) using an ice bath to control the exothermic reaction.[1] - Use a more dilute solution of nitric acid.[1] - Consider milder nitrating agents such as sodium nitrite (B80452) in the presence of an acid catalyst.
Incomplete Reaction: Insufficient reaction time, poor mixing, or inadequate nitrating agent concentration.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and the subsequent reaction period. - Use a slight excess of the nitrating agent.
Poor Regioselectivity (High proportion of 2-ethyl-4-nitrophenol (B3051496) or dinitrated products) Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer (2-ethyl-4-nitrophenol).[1]- Lower the reaction temperature to favor the kinetically controlled ortho-product (this compound).[1] - Slowly add the nitrating agent to the phenol solution to maintain consistent low temperatures.[1]
Concentration of Nitric Acid: Using concentrated nitric acid, especially in the presence of sulfuric acid, increases the likelihood of dinitration.- Use dilute nitric acid as the nitrating agent.[2] - Avoid the use of a strong acid catalyst like sulfuric acid if dinitration is a significant issue.
Steric Hindrance: The ethyl group at the para position directs nitration to the ortho positions. However, different nitrating agents have varying steric bulk.- Experiment with different nitrating agents. Sterically less demanding agents may improve selectivity.
Formation of Tarry Byproducts Uncontrolled Exothermic Reaction: The nitration of phenols is highly exothermic. A rapid increase in temperature can lead to polymerization and the formation of tar.[1]- Ensure efficient cooling and slow, dropwise addition of the nitrating agent.[1] - Dilute the reaction mixture with an appropriate solvent to help dissipate heat.
Oxidative Side Reactions: Strong oxidizing conditions can lead to the formation of quinone-type byproducts.- Use the mildest effective nitrating conditions. - Work up the reaction mixture promptly after completion to avoid prolonged exposure to the oxidizing medium.
Difficulty in Product Isolation and Purification Isomer Separation: The ortho- and para-isomers (this compound and 2-ethyl-4-nitrophenol) can be challenging to separate due to their similar polarities.- Utilize steam distillation for separation. The ortho-isomer (this compound) is typically more volatile due to intramolecular hydrogen bonding.[2] - Employ column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) for more precise separation.
Contamination with Starting Material: Incomplete reaction can leave unreacted 4-ethylphenol in the product mixture.- Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - The difference in acidity between the nitrophenol products and the starting phenol can be exploited through careful extraction with a weak base.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is controlling the regioselectivity of the nitration reaction. The hydroxyl group of 4-ethylphenol is an ortho-, para-directing group. Since the para position is blocked by the ethyl group, nitration will occur at the ortho positions. However, it is common to obtain a mixture of the desired this compound and the isomeric 2-ethyl-4-nitrophenol, as well as dinitrated byproducts. Controlling reaction conditions, particularly temperature, is crucial to maximize the yield of the desired ortho-nitro isomer.[1]

Q2: Why is temperature control so critical in this reaction?

A2: The nitration of phenols is a highly exothermic process. Poor temperature control can lead to several undesirable outcomes, including a decrease in regioselectivity (favoring the para-isomer at higher temperatures), an increased rate of oxidative side reactions leading to tar formation, and the potential for runaway reactions.[1] Maintaining a low and stable temperature is essential for a clean and high-yielding reaction.

Q3: What are the most common side products, and how can they be minimized?

A3: The most common side products are the isomeric 2-ethyl-4-nitrophenol, dinitrated products (4-ethyl-2,6-dinitrophenol), and polymeric tars resulting from oxidation. To minimize these, use dilute nitric acid, maintain a low reaction temperature (0-10 °C), and add the nitrating agent slowly with efficient stirring.[1][2]

Q4: How can I effectively separate this compound from its isomers?

A4: Steam distillation is a classic and effective method for separating ortho-nitrophenols from their para-isomers.[2] The intramolecular hydrogen bonding in the ortho-isomer makes it more volatile than the para-isomer, which exhibits intermolecular hydrogen bonding. For higher purity, column chromatography is recommended.

Q5: Are there alternative, milder nitrating agents I can use?

A5: Yes, if traditional nitric acid methods prove too harsh, you can explore milder nitrating systems. These include using sodium nitrite with an acid catalyst (like sulfuric acid or a solid acid), or metal nitrates (e.g., copper(II) nitrate) in a suitable solvent.[1] These reagents can offer better control and selectivity under milder conditions.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound. It is essential to perform this experiment in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Direct Nitration with Dilute Nitric Acid

This method is adapted from standard procedures for the nitration of phenols.

  • Materials:

    • 4-Ethylphenol

    • Nitric acid (e.g., 30-40% aqueous solution)

    • Dichloromethane (or other suitable organic solvent)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Ice bath

    • Stir plate and magnetic stir bar

    • Separatory funnel

    • Round bottom flask

    • Condenser (for steam distillation)

  • Procedure:

    • In a round bottom flask, dissolve 4-ethylphenol in a suitable solvent like dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

    • Slowly, add a pre-chilled solution of dilute nitric acid dropwise to the stirred solution of 4-ethylphenol. The rate of addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product, a mixture of isomers, can be purified by steam distillation or column chromatography.

Data Presentation

The yield of nitrophenols is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on general principles of phenol nitration.

Nitrating AgentTemperature (°C)Typical Ortho:Para RatioExpected Yield RangeReference
Dilute HNO₃0 - 10Favors Ortho40-60%[2]
Conc. HNO₃ / H₂SO₄< 10Variable, risk of dinitrationHighly variable, often lower due to side reactions[1]
NaNO₂ / Acid CatalystRoom TemperatureGenerally good ortho-selectivity50-70%[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 4-Ethylphenol dissolve Dissolve in Dichloromethane start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool nitration Slowly add Dilute Nitric Acid cool->nitration react Stir for 1-2 hours at 0-5 °C nitration->react workup Work-up: - Water Wash - NaHCO3 Wash react->workup dry Dry with MgSO4 & Evaporate Solvent workup->dry crude_product Crude Product (Isomer Mixture) dry->crude_product purification Purification crude_product->purification steam_distillation Steam Distillation purification->steam_distillation For bulk separation column_chromatography Column Chromatography purification->column_chromatography For high purity final_product Final Product: This compound steam_distillation->final_product column_chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Factors Affecting Yield and Selectivity

logical_relationship center_node Yield & Selectivity of This compound Synthesis temp Reaction Temperature center_node->temp nitrating_agent Nitrating Agent center_node->nitrating_agent reaction_time Reaction Time center_node->reaction_time stirring Mixing/Stirring center_node->stirring low_temp Low Temp (0-10°C): + Ortho-selectivity - Slower reaction temp->low_temp high_temp High Temp (>20°C): - Para-selectivity + Tar formation temp->high_temp mild_agent Mild (e.g., NaNO2/H+): + Selectivity - Slower reaction nitrating_agent->mild_agent strong_agent Strong (e.g., HNO3/H2SO4): - Dinitration + Faster reaction nitrating_agent->strong_agent short_time Too Short: Incomplete reaction Low yield reaction_time->short_time long_time Too Long: + Side reactions + Tar formation reaction_time->long_time good_stirring Efficient: Uniform temperature Good contact of reactants stirring->good_stirring poor_stirring Inefficient: Hot spots Low yield stirring->poor_stirring

References

Technical Support Center: Purification of Crude 4-Ethyl-2-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the purification of crude 4-Ethyl-2-nitrophenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key data is summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 56520-98-0 [1][2][3]
Molecular Formula C₈H₉NO₃ [2][3][4]
Molecular Weight 167.16 g/mol [2][4]
Appearance Yellow to orange crystalline solid [2]
Melting Point 58-61 °C [1]
Boiling Point 267 °C at 760 mmHg [3]

| Solubility | Limited water solubility; soluble in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane.[1][2] |

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, alcohols like ethanol or methanol are good starting points.[1] Often, a mixed solvent system (e.g., ethanol-water) is required to achieve the optimal solubility profile. Solubility tests with small amounts of crude material are recommended to identify the best solvent or solvent pair.[5]

Table 2: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Suitability Notes
Ethanol 78.4 Good solubility at elevated temperatures.[1] May require the addition of water as an anti-solvent to reduce solubility upon cooling.
Methanol 64.7 Similar to ethanol, provides good solubility.[1] Water can be used as an anti-solvent. Its lower boiling point makes it easier to remove.
Isopropanol 82.5 A good alternative to ethanol, with slightly different polarity.
Water 100 This compound has limited solubility in water.[1] It is best used as an anti-solvent. Using water alone is not recommended as its boiling point is significantly higher than the compound's melting point, which can lead to "oiling out".

| Hexane (B92381) / Ethyl Acetate | Variable | Can be effective as a two-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears to induce crystallization upon cooling. |

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities in a crude sample typically consist of unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. While specific impurities depend on the synthetic route, common contaminants could include:

  • Isomeric Byproducts: Other nitrated ethylphenols (e.g., 2-ethyl-4-nitrophenol, 2-ethyl-6-nitrophenol).

  • Unreacted Starting Material: Such as 4-ethylphenol.

  • Colored Impurities: Often polymeric or degradation products formed during the reaction. These can sometimes be removed with activated charcoal.[5]

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound should be a yellow to orange crystalline solid.[2] A significant darkening or the presence of a gummy, non-crystalline texture indicates the presence of impurities.

Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate to the solvent's boiling point, adding small portions of hot solvent until the solid just dissolves. Using the minimum amount of boiling solvent is critical for achieving a good yield.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[7]

  • Hot Gravity Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal if used), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[9]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Once dry, determine the weight and melting point to assess yield and purity.

Troubleshooting Guide

Q5: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how can I fix it?

A5: This common problem, known as "oiling out," occurs when the solute melts before it dissolves or comes out of solution at a temperature above its melting point. Given that this compound has a low melting point (58-61 °C), this is a significant risk.[1]

  • Cause: The boiling point of your solvent is likely much higher than the melting point of your compound. This can also be caused by the presence of significant impurities, which can depress the melting point.

  • Solution 1 (Adjust Solvent): Re-heat the solution to dissolve the oil. Add a small amount of a "better" or more polar solvent (e.g., a bit more ethanol if using an ethanol/water mixture) to increase the solubility of the compound, then allow it to cool again more slowly.[10]

  • Solution 2 (Lower Polarity): Try a different solvent system with a lower boiling point or one that is less polar.

  • Solution 3 (Slow Cooling): Ensure the solution cools as slowly as possible. Insulating the flask can promote crystal formation over oiling.[11]

Q6: I have cooled the solution, but no crystals have formed. What should I do?

A6: The absence of crystals usually indicates that the solution is not supersaturated.

  • Cause 1 (Too Much Solvent): You may have used too much solvent during the dissolution step.[6][11]

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.

  • Cause 2 (Lack of Nucleation Sites): Crystal growth requires a starting point (a nucleation site).

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[6]

    • Solution B (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[6]

Q7: My final yield of pure product is very low. How can I improve it?

A7: A low yield can result from several factors during the procedure.[10]

  • Cause 1 (Excess Solvent): As mentioned above, using too much solvent will leave a significant amount of your product dissolved in the mother liquor.[6]

    • Solution: To check this, you can try to evaporate some of the filtrate; if a large amount of solid appears, your yield was lost here. In the future, use the absolute minimum amount of hot solvent.

  • Cause 2 (Premature Crystallization): If the product crystallized during the hot filtration step, it was lost with the insoluble impurities.

    • Solution: Ensure your filtration apparatus is sufficiently pre-heated. It can also help to add a small excess of solvent before filtering, which can be boiled off later.[8]

  • Cause 3 (Excessive Washing): Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve and wash away some of your product.[6]

    • Solution: Use a minimal amount of ice-cold solvent for the washing step.

Q8: The final product is still colored, or the melting point has not improved. Why?

A8: This indicates that impurities are still present in your final product.

  • Cause 1 (Impurities Trapped): If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[8][10]

    • Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible.

  • Cause 2 (Inappropriate Solvent): The chosen solvent may not be effective at leaving the specific impurities in the solution.

    • Solution: Try a different solvent or solvent system. If colored impurities are the issue and you did not perform a charcoal treatment, repeat the recrystallization and include that step.[7]

  • Cause 3 (Highly Impure Sample): If the crude material is extremely impure (e.g., <80% pure), a single recrystallization may not be sufficient.[8]

    • Solution: A second recrystallization may be necessary, or a preliminary purification step like column chromatography might be required before recrystallization.

Visual Guides and Workflows

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start No Crystals Form Upon Cooling check_solvent Was minimum solvent used? start->check_solvent boil_off ACTION: Re-heat and boil off excess solvent check_solvent->boil_off No induce Have nucleation methods been tried? check_solvent->induce Yes boil_off->start Retry Cooling scratch ACTION: Scratch flask with a glass rod induce->scratch No re_eval CONSIDER: Solvent may be inappropriate. Perform new solubility tests. induce->re_eval Yes seed ACTION: Add a seed crystal scratch->seed Still No Crystals success Crystals Form scratch->success seed->re_eval Still No Crystals seed->success

Caption: Troubleshooting logic for when no crystals form during recrystallization.

References

Technical Support Center: Purification of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the removal of isomeric impurities from 4-Ethyl-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of this compound?

During the nitration of 4-ethylphenol, the primary starting material, the hydroxyl group directs the incoming nitro group to the ortho and para positions. This results in the desired product, this compound, and its principal isomeric impurity, 2-Ethyl-4-nitrophenol .

Q2: Which separation technique is most effective for removing these impurities?

The optimal technique depends on the scale of your purification, the required final purity, and the available equipment.

  • Steam Distillation is highly effective for a bulk, initial purification step to separate the ortho (desired product) from the para (impurity) isomer.

  • Column Chromatography offers excellent separation for small to medium scales and is ideal for achieving high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC) is suitable for purifying small quantities to very high purity standards, often used in the final stages of drug development.

  • Recrystallization can be an effective final polishing step if a suitable solvent system is identified.

Q3: Why is steam distillation effective for this specific separation?

Steam distillation separates compounds based on their volatility in the presence of steam. This compound, being an ortho-nitrophenol, forms an intramolecular hydrogen bond between the hydroxyl and nitro groups. This internal bonding reduces its association with other molecules, making it more volatile and allowing it to co-distill with steam.[1][2][3] In contrast, the 2-Ethyl-4-nitrophenol (para) isomer forms intermolecular hydrogen bonds, leading to molecular association, a higher effective boiling point, and lower volatility, causing it to remain in the distillation flask.[1][2][3]

Q4: How do I select the right mobile phase for column chromatography?

Mobile phase selection is critical for achieving good separation. The process should begin with Thin Layer Chromatography (TLC) to screen different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ideal solvent system should provide a good separation of spots on the TLC plate, with the desired product having an R_f value typically between 0.3 and 0.5. Since this compound is less polar than its isomer, it will have a higher R_f value and elute from the column first.

Q5: Can I use the analytical HPLC method to purify my compound?

Yes, analytical HPLC methods are often scalable for preparative purification.[4] A method using a reverse-phase column (like C18 or Newcrom R1) with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) can be adapted.[4][5] To scale up, you will need a larger preparative column with the same stationary phase, and the flow rate will need to be increased proportionally to the column's cross-sectional area.

Physicochemical Data of Isomers

A clear understanding of the physical properties of your compound and its impurities is crucial for developing a purification strategy.

PropertyThis compound (Desired Product)2-Ethyl-4-nitrophenol (Impurity)Reference
Molecular Formula C₈H₉NO₃C₈H₉NO₃[6][7]
Molecular Weight 167.16 g/mol 167.16 g/mol [7][8]
Appearance Yellow to orange crystalline solid-[6]
Boiling Point 267 °C (at 760 mmHg)Not available (expected to be higher)[8]
Melting Point 58-61 °C-[9]
Solubility Readily soluble in methanol, ethanol, dichloromethane (B109758); limited water solubility.Expected to have similar solubility in organic solvents.[9]
Key Structural Feature Intramolecular H-bonding possibleIntermolecular H-bonding dominates[2]

Purification Protocols and Troubleshooting

Below are detailed protocols and troubleshooting guides for the most common separation techniques.

Steam Distillation

This method is ideal for a first-pass, large-scale separation of the volatile desired product from the non-volatile isomeric impurity.

G cluster_setup Setup cluster_distillation Distillation cluster_isolation Product Isolation A Mix crude product with water in distillation flask B Set up steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask) A->B C Introduce steam into the flask B->C D Heat the distillation flask to prevent condensation C->D E Collect the milky-white distillate (water + this compound) D->E I Impurity (2-Ethyl-4-nitrophenol) remains in the distillation flask F Extract distillate with an organic solvent (e.g., DCM) E->F G Dry the organic layer (e.g., with Na₂SO₄) F->G H Evaporate solvent to yield enriched product G->H

Caption: Workflow for purification via steam distillation.

  • Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should contain the crude mixture of this compound isomers and water.

  • Distillation: Pass steam from a steam generator into the heated distillation flask. The desired this compound will co-distill with the water.

  • Collection: Collect the distillate, which will appear as a milky or cloudy emulsion, in a receiving flask. Continue until the distillate runs clear.

  • Extraction: Cool the collected distillate and extract the product using a suitable organic solvent like dichloromethane or diethyl ether.

  • Isolation: Dry the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the enriched this compound.

IssuePossible CauseSolution
Low Yield Distillation stopped too early; Distillation temperature too low.Continue distillation until the collected liquid is clear. Ensure the distillation flask is adequately heated to prevent steam from condensing prematurely.
Product Solidifies in Condenser Cooling water is too cold, causing the product's melting point to be reached.Increase the temperature of the cooling water slightly or reduce its flow rate to prevent solidification.
Impurity Detected in Distillate Vigorous boiling or foaming in the distillation flask causing mechanical transfer.Reduce the rate of steam introduction. Add anti-foaming agents to the distillation flask if necessary.
Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase. The less polar this compound will travel down the column faster than the more polar 2-Ethyl-4-nitrophenol.

G cluster_prep Preparation cluster_separation Separation & Collection cluster_isolation Isolation A Select mobile phase using TLC B Pack column with silica (B1680970) gel slurry in mobile phase A->B D Load sample onto column B->D C Dissolve crude product in minimum solvent E Elute with mobile phase, applying gentle pressure D->E F Collect fractions sequentially E->F G Monitor fractions by TLC F->G H Combine pure fractions of Product (elutes first) G->H I Combine pure fractions of Impurity (elutes second) G->I J Evaporate solvent to obtain pure compounds H->J I->J

Caption: Workflow for purification via column chromatography.

  • Solvent Selection: Use TLC to find a suitable mobile phase. Test mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 ratios). The ideal system will show two distinct spots with R_f values between 0.2 and 0.6.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into a vertical chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane) and carefully add it to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through. Gentle air pressure (flash chromatography) can be used to speed up the process.

  • Analysis and Isolation: Spot each collected fraction on a TLC plate to determine its contents. Combine the fractions containing the pure desired product and evaporate the solvent to yield the final product.

IssuePossible CauseSolution
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity; Column overloaded with sample.Re-optimize the mobile phase using TLC; try a less polar solvent system. Use a larger column or load less sample.
Cracked or Channeled Silica Bed Column ran dry; Packing was not uniform.Always keep the solvent level above the silica bed. Repack the column carefully, ensuring a uniform slurry and gentle tapping to settle the silica.
Tailing of Spots on TLC/Bands on Column Sample is too polar for the solvent system; Sample is interacting with acidic silica.Increase the polarity of the mobile phase slightly. Add a small amount (~0.5%) of triethylamine (B128534) or acetic acid to the mobile phase to neutralize the silica.
Preparative HPLC

For the highest purity on a smaller scale, preparative HPLC is the method of choice. This protocol is based on a scalable analytical method.

G A Dissolve sample in mobile phase B Filter sample through 0.45 µm filter A->B D Inject sample onto column B->D C Equilibrate preparative column with mobile phase C->D E Run isocratic or gradient elution method D->E F Monitor eluent with UV detector E->F G Collect fractions based on retention time of peaks F->G H Analyze fractions for purity (e.g., analytical HPLC) G->H I Combine pure fractions and evaporate solvent H->I G box box Start Select a test solvent A Is the compound soluble at room temp? Start->A B Is the compound soluble when hot? A->B No D Solvent is UNSUITABLE (too soluble) A->D Yes C Do crystals form upon cooling? B->C Yes E Solvent is UNSUITABLE (not soluble enough) B->E No F Solvent is POTENTIALLY GOOD Proceed with bulk recrystallization C->F Yes G Try a solvent pair (dissolve in good solvent, add poor solvent) C->G No (oils out)

References

stability of 4-Ethyl-2-nitrophenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Ethyl-2-nitrophenol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a crystalline solid that is moderately soluble in organic solvents and has limited solubility in water.[1][2] Its stability is influenced by the presence of the nitro, hydroxyl, and ethyl functional groups.[1] To prevent degradation, it is recommended to store the compound in a tightly sealed container at temperatures below 20°C, preferably under an inert atmosphere.[1] The nitro group may present an explosion hazard under specific conditions.[1]

Q2: How does temperature affect the stability of this compound?

Q3: What is the expected stability of this compound in acidic and basic conditions?

The acidity of nitrophenols is well-documented, with the nitro group increasing the acidity compared to phenol.[5][6] The pKa of o-nitrophenol is approximately 7.23, while p-nitrophenol is slightly more acidic with a pKa of 7.14.[7] Given its structure, this compound is expected to be a weak acid. In basic solutions, it will deprotonate to form the corresponding phenolate (B1203915) anion.[8] While specific hydrolysis data is unavailable, nitrophenols are known to be susceptible to degradation under both acidic and basic conditions, which is a standard part of forced degradation studies in pharmaceutical development.[9][10]

Q4: Is this compound susceptible to oxidation?

Yes, nitrophenols are susceptible to oxidation. Studies on m- and p-nitrophenol in supercritical water have shown that they undergo oxidative decomposition.[3] Fenton oxidation, a process involving hydrogen peroxide and an iron catalyst, is an effective method for degrading p-nitrophenol.[11][12][13] This suggests that this compound would also be prone to degradation in the presence of strong oxidizing agents.

Q5: What is the photostability of this compound?

Nitrophenols are known to be light-sensitive. Photolysis is a recognized degradation pathway for nitrophenols.[14] Photostability testing is a standard component of forced degradation studies as outlined by ICH guidelines.[15][16] It is recommended to handle and store this compound in a manner that protects it from light.

Q6: What are the known incompatibilities for this compound?

While a specific incompatibility list for this compound is not available, general information for nitrophenols and other hazardous chemicals indicates that it should not be mixed with:

  • Strong oxidizing agents[17][18]

  • Strong acids[17]

  • Strong bases[17]

  • Combustible materials[18]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Reaction

Possible Causes:

  • Thermal Stress: The reaction temperature may be too high, leading to thermal decomposition.

  • Incompatible Reagents: One or more reagents in the reaction mixture may be incompatible with the nitrophenol moiety.

  • Presence of Oxidants: Unintentional introduction of oxidizing agents can lead to degradation.

  • Light Exposure: If the reaction is not protected from light, photodegradation may occur.

  • Incorrect pH: Strongly acidic or basic conditions can cause hydrolysis.

Solutions:

  • Temperature Control: Run the reaction at the lowest effective temperature. Monitor for any exothermic events that could lead to localized heating.

  • Reagent Compatibility Check: Review the literature for known incompatibilities of nitrophenols with the reagents being used.

  • Inert Atmosphere: If sensitivity to oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.

  • pH Monitoring and Control: Monitor the pH of the reaction mixture and use appropriate buffers if necessary to maintain a stable pH.

Issue 2: Inconsistent Analytical Results for this compound Samples

Possible Causes:

  • Sample Instability: The compound may be degrading in the analytical sample solution.

  • Improper Storage: Samples may not be stored under appropriate conditions (temperature, light protection) prior to analysis.

  • Contamination: Contamination of the sample or analytical system with incompatible substances.

Solutions:

  • Sample Solution Stability Study: Perform a short-term stability study of this compound in the analytical solvent to determine how long the sample is stable under laboratory conditions.[19]

  • Proper Sample Storage: Store all stock solutions and prepared samples at a low temperature (e.g., 2-8°C) and protected from light until analysis.[20]

  • System Cleanliness: Ensure the analytical instrumentation, particularly HPLC systems, is thoroughly cleaned to avoid cross-contamination.

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions based on data from related compounds. The actual stability should be experimentally determined.

ConditionExpected Stability of this compoundNotes
Thermal Potentially unstable at elevated temperatures.Nitrophenols can undergo thermal decomposition. The ortho position of the nitro group may increase reactivity.[3]
Acidic Likely to undergo hydrolysis, especially under harsh acidic conditions.Forced degradation studies on pharmaceuticals routinely test for acid hydrolysis.[9]
Basic Forms a phenolate and is susceptible to degradation.The acidity of the phenolic proton is increased by the nitro group, facilitating reaction in basic media.[6]
Oxidative Susceptible to degradation by oxidizing agents.Fenton's reagent is effective in degrading nitrophenols.[11]
Photolytic Unstable upon exposure to light.Nitrophenols are known to be light-sensitive and undergo photolysis.[14]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][21][22][23]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[15]

  • Sample Analysis:

    • Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.[24][25] A common mobile phase for nitrophenol analysis is a mixture of acetonitrile (B52724) and an aqueous buffer.[26]

    • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the main peak.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[13]

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Characterize the degradation products.

    • Propose degradation pathways.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution of this compound acid Acidic (e.g., 0.1M HCl, 60°C) stock->acid Expose to base Basic (e.g., 0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidative (e.g., 3% H2O2, RT) stock->oxidation Expose to thermal Thermal (Solid, 80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Peaks degradation Calculate % Degradation lcms->degradation pathway Propose Degradation Pathway degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

Plausible_Oxidative_Degradation_Pathway compound This compound intermediate1 Hydroxylated Intermediate (e.g., 4-Ethyl-2-nitrocatechol) compound->intermediate1 Oxidation (e.g., •OH radical attack) intermediate2 Ring Opening Products (e.g., aliphatic acids) intermediate1->intermediate2 Further Oxidation mineralization Mineralization (CO2, H2O, NO3-) intermediate2->mineralization Complete Oxidation

Caption: A plausible oxidative degradation pathway for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of nitrophenol isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Shape and Resolution Issues

Q1: Why am I seeing poor resolution or co-elution of my nitrophenol isomers?

A1: Poor resolution is a common challenge due to the structural similarity of nitrophenol isomers (o-, m-, and p-nitrophenol). Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of stationary phase is critical for resolving isomers. Standard C18 columns may not always provide sufficient selectivity.

  • Suboptimal Mobile Phase Composition: The type and ratio of organic modifier to the aqueous phase significantly impact selectivity.

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the acidic nitrophenol isomers, which in turn alters their retention and selectivity.[1][2]

Troubleshooting Steps:

  • Stationary Phase Selection: Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.[3][4] PFP columns can provide unique selectivity for positional isomers.[5]

  • Mobile Phase Optimization:

    • Organic Modifier: Experiment with both methanol (B129727) and acetonitrile. Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially improving selectivity for aromatic isomers.[4]

    • Gradient Elution: If an isocratic method is insufficient, a shallow gradient can help to separate closely eluting peaks.[6]

  • pH Adjustment: The pKa values of nitrophenols are around 7-8. To ensure they are in their non-ionized form for optimal retention in reversed-phase HPLC, maintain the mobile phase pH at least 2 units below the pKa. A pH range of 3-5 is often effective.[7][8] Using a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is crucial to maintain a stable pH.[7][9]

Q2: My peaks for the nitrophenol isomers are tailing. What could be the cause?

A2: Peak tailing for acidic compounds like nitrophenols can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of the nitrophenols, leading to tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate pH: If the mobile phase pH is close to the pKa of the nitrophenols, it can result in peak tailing due to the presence of both ionized and non-ionized forms.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to suppress the ionization of the phenolic hydroxyl group.

  • Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns with end-capping minimize the number of accessible silanol groups, reducing tailing.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.[10]

Retention Time Issues

Q3: I am observing drifting or inconsistent retention times for my nitrophenol isomers.

A3: Fluctuations in retention time can compromise the reliability of your results. Common causes include:

  • Unstable Column Temperature: Temperature affects solvent viscosity and analyte retention.[11] Even small fluctuations in ambient temperature can cause shifts in retention time.

  • Inadequately Equilibrated Column: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can alter the solvent strength and affect retention.

  • Pump Issues: Inconsistent flow rates from the HPLC pump can lead to retention time variability.

Troubleshooting Steps:

  • Use a Column Oven: Maintaining a constant column temperature, for instance at 40°C or 45°C, will ensure reproducible retention times.[7][11]

  • Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.

  • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • System Check: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.

System and Method Issues

Q4: How do I choose the right starting conditions for my HPLC method development for nitrophenol isomers?

A4: A systematic approach to method development will save time and resources.

Logical Workflow for Method Development:

Caption: A logical workflow for HPLC method development for nitrophenol isomers.

Q5: What are the key parameters to consider for optimizing the separation?

A5: The following flowchart illustrates the key decision points for optimizing the separation of nitrophenol isomers.

Optimization_Workflow start Start Optimization check_resolution Is Resolution Adequate? start->check_resolution adjust_mobile_phase Adjust Mobile Phase (% Organic) check_resolution->adjust_mobile_phase No end Optimized Method check_resolution->end Yes adjust_mobile_phase->check_resolution change_organic Change Organic Modifier (ACN to MeOH or vice versa) adjust_mobile_phase->change_organic change_organic->check_resolution adjust_pH Adjust pH change_organic->adjust_pH adjust_pH->check_resolution change_column Change Column (e.g., to Phenyl or PFP) adjust_pH->change_column change_column->start

Caption: Decision workflow for optimizing nitrophenol isomer separation.

Experimental Protocols

Example Protocol 1: Reversed-Phase HPLC with C18 Column

This protocol provides a starting point for the separation of nitrophenol isomers using a standard C18 column.

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 50 mM acetate buffer (pH 5.0).[7]

    • B: Acetonitrile.

  • Elution: Isocratic with 80:20 (v/v) Mobile Phase A:B.[7]

  • Flow Rate: 3 mL/min.[7]

  • Column Temperature: 45 °C.[7]

  • Injection Volume: 20 µL.

  • Detection: UV at the maximum absorbance wavelength for each isomer (e.g., 270-320 nm).[12]

Example Protocol 2: Enhanced Selectivity with a Phenyl-Hexyl Column

This protocol utilizes a phenyl-hexyl column to leverage π-π interactions for improved separation.

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol.

  • Elution: A gradient can be employed for optimization, for example, starting at 30% B and increasing to 70% B over 15 minutes. Methanol is often preferred with phenyl phases to enhance π-π interactions.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the maximum absorbance wavelength for each isomer.

Data Presentation

Table 1: Typical HPLC Parameters for Nitrophenol Isomer Separation
ParameterCondition 1Condition 2Condition 3
Column C18Phenyl-HexylPentafluorophenyl (PFP)
Mobile Phase Acetonitrile/Acetate Buffer (pH 5.0)[7]Methanol/Water with 0.1% Formic AcidAcetonitrile/Water
Elution Mode Isocratic (20% ACN)[7]GradientGradient
Flow Rate 3.0 mL/min[7]1.0 mL/min1.2 mL/min
Temperature 45 °C[7]40 °C35 °C
Table 2: Influence of Mobile Phase pH on Retention
AnalytepKaRetention Factor (k) at pH 3Retention Factor (k) at pH 5Retention Factor (k) at pH 7
o-Nitrophenol ~7.2HigherModerateLower
m-Nitrophenol ~8.4HigherHigherModerate
p-Nitrophenol ~7.1HigherModerateLower

Note: The actual retention factors will depend on the specific column and mobile phase composition. As the pH approaches the pKa, the compound starts to ionize, becoming more polar and thus less retained in reversed-phase chromatography.[1]

References

Technical Support Center: Overcoming Matrix Effects in 4-Ethyl-2-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 4-Ethyl-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest (in this case, this compound).[1] Matrix effects are the influence of these other components on the analytical signal of the analyte.[1] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification of this compound.[2] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound in the MS source.[2] Similarly, in gas chromatography (GC), matrix components can affect the volatilization of the analyte in the injector.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the analyte (post-extraction spike).[2] A significant difference between the two signals indicates the presence of matrix effects. A value greater than 100% indicates signal enhancement, while a value below 100% suggests signal suppression.[2]

Q3: What are the common strategies to overcome matrix effects in this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Thorough sample cleanup is a primary way to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and filtration are commonly used.[3]

  • Methodological Approaches:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.

    • Standard Addition: Adding known amounts of the this compound standard to the actual sample can be effective, especially when a blank matrix is unavailable.[1]

    • Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., this compound-d3) is a highly effective method as the internal standard is affected by the matrix in the same way as the analyte, thus providing accurate correction.

  • Instrumental Parameters: Optimizing chromatographic conditions to separate this compound from interfering compounds can also reduce matrix effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor peak shape, low signal intensity, or high variability for this compound. Matrix effects (ion suppression or enhancement).1. Assess Matrix Effect: Perform a post-extraction spike experiment. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components. 4. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix. 5. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most reliable way to correct for matrix effects.
Inconsistent recovery of this compound across different samples. Variable matrix composition between samples.1. Standardize Sample Collection and Preparation: Ensure a consistent protocol is followed for all samples. 2. Use the Standard Addition Method: This method can account for matrix effects that vary from sample to sample. 3. Implement a Robust Sample Cleanup: A more rigorous cleanup can minimize the impact of sample-to-sample variations.
Signal enhancement leading to overestimation of this compound concentration. Co-eluting matrix components enhancing the ionization of the analyte.1. Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to separate the analyte from the enhancing compounds. 2. Matrix-Matched Calibration: This will help to normalize the enhancement effect. 3. Use a SIL-IS: The internal standard will also be enhanced, allowing for accurate correction.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrophenols in various matrices. While specific data for this compound is limited, the data for related nitrophenols provide a good reference for expected performance.

Table 1: HPLC Method Performance for Nitrophenols in Tap Water

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
4-Nitrophenol5 - 2001.55.095 - 105
2-Nitrophenol5 - 2001.24.092 - 108
2,4-Dinitrophenol5 - 2002.06.590 - 112

Data adapted from a validated HPLC method for nitrophenols in tap water using SPE for sample preparation.[4]

Table 2: UPLC-MS/MS Performance for Nitrophenol Isomers

AnalyteMatrixLOQRecovery (%)
2-NitrophenolSurface Water0.1 µg/L85 - 115
4-NitrophenolSurface Water0.1 µg/L88 - 112
2-NitrophenolBiological Fluid0.5 ng/mL90 - 110
4-NitrophenolBiological Fluid0.5 ng/mL92 - 108

Typical performance data compiled from UPLC-MS/MS methods for nitrophenol analysis.[5]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and concentration of this compound from water samples prior to HPLC or LC-MS analysis.

  • Sample Pre-treatment:

    • Collect 200 mL of the water sample.

    • If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.

    • Acidify the sample to pH 2 with hydrochloric acid.[4]

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., LiChrolut EN, 200 mg).[4]

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of Milli-Q water.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of Milli-Q water to remove any unretained impurities.

  • Elution:

    • Elute the retained this compound with 2 x 2.5 mL of a mixture of acetonitrile (B52724) and methanol (1:1 v/v).[4]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Newcrom R1).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier. For MS compatibility, use formic acid instead of phosphoric acid.[6] A typical starting condition could be Acetonitrile:Water (with 0.1% Formic Acid) 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the maximum absorbance wavelength for this compound.

  • Internal Standard: For improved accuracy, 4-ethylphenol (B45693) can be used as an internal standard.[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Pretreatment Pre-treatment (Filtration, pH Adjustment) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection HPLC/UPLC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Mitigation Strategies Start Inaccurate Results or Poor Peak Shape Assess Assess for Matrix Effects? (Post-extraction spike) Start->Assess No_ME Investigate Other Issues (e.g., Instrument Malfunction) Assess->No_ME No Yes_ME Matrix Effects Confirmed Assess->Yes_ME Yes Cleanup Improve Sample Cleanup (SPE, LLE) Yes_ME->Cleanup Dilution Sample Dilution Yes_ME->Dilution Calibration Matrix-Matched Calibration or Standard Addition Yes_ME->Calibration SIL_IS Use Stable Isotope-Labeled Internal Standard Yes_ME->SIL_IS

Caption: Logic diagram for troubleshooting matrix effects.

References

Technical Support Center: Synthesis of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 4-Ethyl-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I can expect during the synthesis of this compound?

A1: The synthesis of this compound via the nitration of 4-ethylphenol (B45693) typically yields several byproducts. These can be categorized as:

  • Isomeric Byproducts: Due to the directing effects of the hydroxyl and ethyl groups on the aromatic ring, other nitrated isomers are formed. The most common isomeric byproduct is 4-Ethyl-3-nitrophenol . Dinitrated products, such as 4-Ethyl-2,6-dinitrophenol , can also be formed if the reaction conditions are too harsh.

  • Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of colored impurities, most notably benzoquinone derivatives . These are often responsible for the appearance of dark, tarry substances in the reaction mixture[1].

  • Polynitrated Compounds: Over-nitration can result in the formation of di- or tri-nitrophenols[2].

  • Condensation Products: High molecular weight byproducts can form from the condensation of multiple phenol (B47542) molecules[1].

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation requires careful control of the reaction conditions:

  • Temperature: Maintain a low reaction temperature (typically between 0°C and 20°C) to reduce the rate of oxidation and polynitration reactions[3].

  • Nitrating Agent: Use dilute nitric acid to decrease its oxidizing potential. The use of a mixed acid (sulfuric acid and nitric acid) should be carefully controlled, as concentrated acids can lead to more byproducts[3][4].

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to the formation of secondary products.

  • Addition of Reagents: Add the nitrating agent slowly and with efficient stirring to ensure homogenous mixing and to dissipate heat effectively.

Q3: I am getting a very low yield of the desired product. What are the likely causes?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Oxidation of the Starting Material: As mentioned, the oxidation of 4-ethylphenol is a significant side reaction that consumes the starting material and leads to the formation of tars, reducing the yield of the desired nitrated product[1][5].

  • Suboptimal Reaction Conditions: Incorrect temperature, reactant concentrations, or reaction time can favor the formation of byproducts over the desired product.

  • Losses during Workup and Purification: The product can be lost during extraction, washing, and purification steps. Isomer separation can be particularly challenging and may lead to reduced yields of the pure desired product.

Q4: What are the recommended methods for purifying this compound from its byproducts?

A4: The purification strategy will depend on the major impurities present in your crude product.

  • Steam Distillation: This is a classic and effective method for separating ortho-nitrophenols from their para isomers. 2-nitrophenols are generally steam volatile due to intramolecular hydrogen bonding, while 4-nitrophenols are not[3]. This technique should be applicable for separating this compound from some of its isomers.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating isomers and removing polar oxidation byproducts[6].

  • Recrystallization: This can be an effective final purification step to obtain a highly pure product, provided a suitable solvent system is identified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Dark, tarry reaction mixture Oxidation of 4-ethylphenol by the nitrating agent.- Lower the reaction temperature (use an ice bath).- Use a more dilute solution of nitric acid.- Add the nitric acid dropwise with vigorous stirring to avoid localized overheating.
Low yield of this compound - Excessive byproduct formation (oxidation, polynitration).- Incomplete reaction.- Optimize reaction conditions (lower temperature, shorter reaction time).- Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint.- Ensure efficient extraction and purification procedures to minimize product loss.
Presence of multiple isomers in the final product The hydroxyl and ethyl groups direct nitration to multiple positions on the aromatic ring.- Employ purification techniques such as steam distillation or column chromatography for isomer separation.- Adjusting reaction temperature may influence the ortho/para product ratio.
Formation of dinitrated byproducts Reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperature).- Use a milder nitrating agent or more dilute nitric acid.- Maintain strict temperature control at a lower range.- Reduce the reaction time.

Quantitative Data

Table 1: Isomer Distribution in the Nitration of 3-Ethylphenol (B1664133)

IsomerPosition of Nitro GroupYield (%)
2-nitro-5-ethylphenolortho20.5
4-nitro-3-ethylphenolpara41.4
6-nitro-3-ethylphenolortho29.9
Total Mononitrated Product 91.8

Data adapted from US Patent 5,847,231 for the two-phase nitration of 3-ethylphenol[7].

Experimental Protocols

General Protocol for the Nitration of an Alkylphenol

This protocol is adapted from the synthesis of 4-isopropyl-2-nitrophenol (B172638) and can be used as a starting point for the synthesis of this compound[6].

Materials:

  • 4-ethylphenol

  • 70% Nitric acid

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Create a suspension of 4-ethylphenol in water in a reaction flask.

  • Cool the suspension in an ice bath.

  • Add 70% nitric acid dropwise to the cooled suspension with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 40 minutes.

  • Quench the reaction by adding a large volume of water.

  • Extract the product from the aqueous mixture using ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Suspend 4-ethylphenol in water start->dissolve cool Cool the suspension in an ice bath dissolve->cool add_hno3 Add nitric acid dropwise with stirring cool->add_hno3 react Stir at room temperature add_hno3->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry organic layer with Na2SO4 wash->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by column chromatography evaporate->purify end End purify->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Issues in this compound Synthesis issue Observed Issue low_yield Low Yield issue->low_yield dark_color Dark/Tarry Mixture issue->dark_color isomers Isomeric Impurities issue->isomers cause_byproducts Cause: Byproduct Formation low_yield->cause_byproducts cause_oxidation Cause: Oxidation dark_color->cause_oxidation cause_regio Cause: Regioselectivity isomers->cause_regio solution_temp Solution: Lower Temperature cause_oxidation->solution_temp solution_dilute Solution: Use Dilute Acid cause_oxidation->solution_dilute cause_byproducts->solution_temp cause_byproducts->solution_dilute solution_purify Solution: Purify (Distillation/Chromatography) cause_regio->solution_purify

Caption: A logical diagram illustrating common issues, their potential causes, and recommended solutions.

References

Technical Support Center: Analysis of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical testing of 4-Ethyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of this compound in analytical samples. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in analytical samples?

A1: The degradation of this compound can be influenced by several factors, including:

  • pH: Extreme pH conditions (both acidic and basic) can lead to hydrolysis.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate thermal degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.

  • Sample Matrix: Components within the sample matrix may react with this compound.

Q2: How can I prevent the degradation of this compound during sample storage and preparation?

A2: To minimize degradation, it is recommended to:

  • Store analytical standards and samples in a cool, dark place. For optimal storage, keep the compound in a tightly sealed container at temperatures below 20°C, preferably under an inert atmosphere.[1]

  • Prepare solutions fresh before each experiment.

  • If stock solutions must be stored, keep them at low temperatures (e.g., -20°C) in tightly sealed, light-protected containers.

  • Use amber-colored glassware or wrap containers in aluminum foil to protect samples from light.

  • Avoid exposure to high temperatures and strong oxidizing or reducing agents.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for nitrophenols in general may include oxidation of the ethyl group, reduction of the nitro group to an amino group, or hydroxylation of the aromatic ring. Under forced degradation conditions, various smaller organic molecules could also be formed.

Q4: My analytical results for this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several sources:

  • Analyte Degradation: The compound may be degrading in your samples or standard solutions. Review your sample handling and storage procedures.

  • Chromatographic Issues: Problems with your HPLC/UPLC system, such as column degradation, mobile phase inconsistencies, or injector issues, can lead to variable results.

  • Sample Preparation: Inconsistent extraction efficiency or dilution errors can introduce variability.

  • Purity of Starting Material: Verify the purity of your this compound standard.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Loss of Analyte Peak Area or Appearance of Unknown Peaks

This is a common indicator of analyte degradation. Follow this workflow to troubleshoot the issue:

G Troubleshooting Workflow: Analyte Degradation start Start: Inconsistent peak area or new peaks observed check_stability Is the sample/standard stability known under your conditions? start->check_stability run_control Analyze a freshly prepared standard solution check_stability->run_control No compare_results Compare chromatogram of aged sample with fresh standard check_stability->compare_results Yes run_control->compare_results new_peaks Are new peaks present in the aged sample? compare_results->new_peaks degradation_confirmed Degradation is likely. Proceed to 'Investigate Degradation Source' new_peaks->degradation_confirmed Yes no_new_peaks Is the main peak area significantly lower? new_peaks->no_new_peaks No investigate_source Investigate Degradation Source degradation_confirmed->investigate_source no_new_peaks->degradation_confirmed Yes system_issue Suspect system issue (e.g., injection volume). Proceed to 'HPLC System Troubleshooting' no_new_peaks->system_issue No end End: Identify cause and implement corrective actions system_issue->end check_storage Review storage conditions (light, temp, container) investigate_source->check_storage check_sample_prep Evaluate sample preparation steps (pH, solvents, time) check_storage->check_sample_prep forced_degradation Perform forced degradation study to identify potential degradants check_sample_prep->forced_degradation forced_degradation->end

Caption: Workflow for troubleshooting analyte degradation issues.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can be caused by a variety of factors related to the analyte, mobile phase, or column.

G Troubleshooting Workflow: Poor Peak Shape start Start: Poor peak shape observed check_column Is the column old or has it been used with harsh conditions? start->check_column flush_column Flush column with a strong solvent check_column->flush_column Yes check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_column->check_mobile_phase No replace_column Replace column if flushing fails flush_column->replace_column end End: Implement changes and re-analyze replace_column->end adjust_ph Adjust mobile phase pH away from analyte's pKa check_mobile_phase->adjust_ph No check_buffer Is the buffer concentration sufficient? check_mobile_phase->check_buffer Yes adjust_ph->end increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_sample_solvent Is the sample solvent stronger than the mobile phase? check_buffer->check_sample_solvent Yes increase_buffer->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_sample_solvent->change_solvent Yes check_sample_solvent->end No change_solvent->end

Caption: Workflow for troubleshooting poor peak shape in HPLC analysis.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These studies are crucial for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol 1: Forced Degradation Study Workflow

This diagram outlines the general steps for a forced degradation study as per ICH guidelines.

G Forced Degradation Study Workflow start Start: Prepare stock solution of this compound stress_conditions Expose aliquots to stress conditions start->stress_conditions hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) stress_conditions->hydrolysis oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis light) stress_conditions->photolytic analysis Analyze stressed samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate degradation, identify degradants, and assess mass balance analysis->evaluation end End: Document results and validate method evaluation->end

Caption: General workflow for conducting a forced degradation study.

Detailed Methodologies for Stress Conditions
Stress ConditionRecommended Procedure
Acid Hydrolysis To a solution of this compound, add an equal volume of 0.1 M HCl. Keep the mixture at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
Base Hydrolysis To a solution of this compound, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the sample before analysis.
Oxidative Degradation To a solution of this compound, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period, protected from light.
Thermal Degradation Store a solid sample or a solution of this compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period.
Photolytic Degradation Expose a solution of this compound to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

While specific quantitative data for the degradation of this compound is not extensively available in the literature, the following table provides a template for summarizing results from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRRT of Major Degradants
0.1 M HCl (60°C, 24h)Data to be filledData to be filledData to be filled
0.1 M NaOH (RT, 24h)Data to be filledData to be filledData to be filled
3% H₂O₂ (RT, 24h)Data to be filledData to be filledData to be filled
Thermal (80°C, 48h)Data to be filledData to be filledData to be filled
Photolytic (ICH Q1B)Data to be filledData to be filledData to be filled

RRT = Relative Retention Time

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular analytical method and sample matrix. It is highly recommended to perform in-house validation and forced degradation studies to ensure the accuracy and reliability of your results for this compound.

References

troubleshooting poor peak shape in GC analysis of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of nitrophenols.

Frequently Asked Questions (FAQs)

Q1: Why are my nitrophenol peaks tailing severely?

Peak tailing is the most common issue when analyzing polar compounds like nitrophenols. It occurs when the analyte interacts with active sites in the GC system.[1][2]

  • Cause 1: Active Sites: Nitrophenols are polar and acidic, making them prone to strong interactions with active sites (e.g., silanol (B1196071) groups) in the injector liner, on the column, or within the detector.[1][2] This causes some analyte molecules to be retained longer, resulting in an asymmetrical peak with a "tail".[2]

  • Solution:

    • Derivatization: This is the most effective solution. Converting the polar hydroxyl group of the nitrophenol into a less polar ether or ester derivative minimizes interaction with active sites.[3] Silylation (e.g., with BSTFA or MSTFA) or methylation (with diazomethane) are common techniques.[3][4][5] Direct on-column derivatization can also be highly efficient.[6]

    • Inlet Maintenance: Use a fresh, deactivated inlet liner.[7][8] Contamination in the liner is a primary source of active sites.[8][9]

    • Column Maintenance: If derivatization is not possible, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[7] Consider using a guard column to protect the analytical column.[8]

    • Proper Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet.[7][10] A poor cut can expose active silanol groups, leading to tailing.[10]

Q2: My peaks are showing fronting. What is the cause?

Peak fronting, where the peak is asymmetrical towards the beginning, is typically caused by column overload or improper sample condensation.[11]

  • Cause 1: Column Overload: Injecting too much sample for the column's capacity can saturate the stationary phase, causing molecules to travel faster through the column, which leads to fronting.[1][11]

  • Solution:

    • Reduce the injection volume or dilute the sample.[11]

    • Increase the split ratio to introduce less sample onto the column.

    • Use a column with a thicker film or a wider internal diameter (I.D.) to increase sample capacity.[11][12]

  • Cause 2: Incompatible Solvent or Temperature: If the sample is dissolved in a solvent that is too strong for the stationary phase, or if the initial oven temperature is too high, the analytes may not focus properly at the head of the column.[7]

  • Solution:

    • Ensure the sample solvent polarity is compatible with the stationary phase.[8]

    • For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper "solvent focusing".[7][13]

Q3: All my peaks are broad and poorly resolved. What should I check?

Broad peaks can result from a variety of issues related to the column, flow rate, or injection technique.

  • Cause 1: Poor Column Efficiency: The column may have degraded over time due to contamination or exposure to oxygen at high temperatures.

  • Solution:

    • Condition the column by baking it out at a high temperature (below its maximum limit).[11]

    • If conditioning doesn't help, the column may need to be replaced.[8]

  • Cause 2: Incorrect Carrier Gas Flow Rate: The carrier gas flow rate may be too high or too low, moving it away from the optimal linear velocity for the column.[14]

  • Solution:

    • Check and adjust the carrier gas flow rate. Manually measure the flow to ensure the instrument's electronic pressure control is accurate.[10]

  • Cause 3: Slow Sample Introduction (Splitless Injection): In splitless mode, a low splitless vent flow or an extended splitless time can cause the sample vapor to transfer slowly from the inlet to the column, resulting in broad peaks.[8]

  • Solution:

    • Optimize the splitless time and ensure the vent flow rate is sufficient (a minimum of 20 mL/min is a good starting point).[8]

Q4: I'm observing split peaks for my nitrophenols. Why is this happening?

Split peaks are often caused by problems with sample introduction or column installation.

  • Cause 1: Improper Sample Focusing (Splitless Injection): This can occur if the initial oven temperature is too high or if the solvent is incompatible with the stationary phase, preventing the sample from condensing into a tight band at the column inlet.[7]

  • Solution:

    • Lower the initial oven temperature.[7]

    • Ensure the solvent and stationary phase polarities are well-matched.[7]

  • Cause 2: Column Installation Issues: A poorly cut or improperly installed column can create a turbulent flow path, causing the sample to enter the column in a disjointed manner.[7][13]

  • Solution:

    • Recut the column, ensuring a clean, square 90° cut.[7]

    • Verify the column is installed at the correct depth in the injector according to the manufacturer's guidelines.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape in the GC analysis of nitrophenols.

G cluster_start cluster_symptoms cluster_causes cluster_solutions start Poor Peak Shape Observed (Nitrophenols) tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting broadening Broad Peaks start->broadening splitting Split Peaks start->splitting active_sites Cause: Active Sites in System tailing->active_sites overload Cause: Column Overload / Temp fronting->overload efficiency Cause: Poor Efficiency / Flow broadening->efficiency injection Cause: Poor Injection / Focusing splitting->injection derivatize Solution: Derivatize Sample active_sites->derivatize inlet_maint Solution: Inlet Maintenance (New Liner, Trim Column) active_sites->inlet_maint reduce_sample Solution: Reduce Sample Amount (Dilute, Increase Split) overload->reduce_sample check_temp Solution: Check Oven Temp & Solvent Choice overload->check_temp condition_col Solution: Condition or Replace Column efficiency->condition_col check_flow Solution: Verify Carrier Gas Flow Rate efficiency->check_flow injection->check_temp reinstall_col Solution: Recut & Reinstall Column injection->reinstall_col

Troubleshooting workflow for poor GC peak shape.

Quantitative Operational Parameters

The table below summarizes key GC parameters that can be optimized to improve peak shape for nitrophenol analysis.

ParameterRecommended Setting / ActionRationale
Injector Temperature 250 - 280 °CEnsures complete vaporization of derivatized nitrophenols without thermal degradation.
Inlet Liner Use a deactivated (silanized) liner.Minimizes active sites that cause peak tailing.[7][8]
Initial Oven Temperature For splitless injection, set 10-20°C below the solvent's boiling point.Promotes efficient sample focusing at the head of the column, preventing peak splitting or broadening.[8][13]
Carrier Gas Flow Rate Set to the optimal linear velocity for the column I.D. (e.g., ~30-40 cm/s for Helium).Operating far from the optimum reduces column efficiency, leading to broader peaks.[14]
Split Vent Flow For split injection, a minimum of 20 mL/min is recommended.A low flow rate can lead to slow sample introduction and peak tailing.[8]
Column Choice Mid-polarity columns (e.g., 5% phenyl-methylpolysiloxane) are often suitable.The choice depends on the specific nitrophenols and whether derivatization is used. The principle of "like dissolves like" applies.[15]

Key Experimental Protocol: Silylation of Nitrophenols

Derivatization is crucial for improving the chromatographic behavior of nitrophenols.[3] Silylation converts the active phenolic hydroxyl group to a non-polar trimethylsilyl (B98337) (TMS) ether.

Objective: To derivatize nitrophenols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC analysis.

Materials:

  • Sample extract containing nitrophenols, dried and solvent-exchanged into an aprotic solvent (e.g., pyridine (B92270), acetonitrile).

  • BSTFA (with or without 1% TMCS catalyst).

  • Pyridine (or other suitable solvent).

  • Heating block or water bath.

  • Autosampler vials with inserts.

Methodology:

  • Sample Preparation: Pipette 100 µL of the sample extract into a 2 mL autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the silylating reagent.

  • Reagent Addition: Add 50 µL of pyridine (or another aprotic solvent) to reconstitute the residue.

  • Derivatization: Add 50 µL of BSTFA to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion. The nitro groups on the aromatic ring can lower the nucleophilicity of the phenolic -OH group, sometimes requiring heat to complete the derivatization.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID system. The TMS-derivatives are much less polar and more volatile, which will result in sharper, more symmetrical peaks.[3]

References

Technical Support Center: Optimization of Mobile Phase for 4-Ethyl-2-nitrophenol HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Ethyl-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of this compound by reverse-phase HPLC?

A1: A common starting point for the reverse-phase (RP) HPLC analysis of this compound is a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier.[1] A typical initial composition to try would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid, such as 0.1% phosphoric acid or formic acid.[1] Formic acid is preferred for mass spectrometry (MS) compatible methods.[1]

Q2: How does the percentage of acetonitrile in the mobile phase affect the retention of this compound?

A2: In reverse-phase HPLC, increasing the concentration of the organic modifier (acetonitrile) will decrease the retention time of this compound. This is because this compound is a moderately non-polar compound, and a higher percentage of organic solvent in the mobile phase weakens its interaction with the non-polar stationary phase, causing it to elute faster. Conversely, decreasing the acetonitrile percentage will increase its retention time.

Q3: What is the role of adding an acid (e.g., phosphoric acid, formic acid) to the mobile phase?

A3: Adding a small amount of acid to the mobile phase is crucial for good peak shape when analyzing phenolic compounds like this compound. The acidic modifier suppresses the ionization of the phenolic hydroxyl group. This is important because the ionized form of the analyte can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. By maintaining a low pH (typically between 2 and 4), the analyte remains in its neutral form, promoting a single retention mechanism and resulting in sharper, more symmetrical peaks.

Q4: Should I use acetonitrile or methanol (B129727) as the organic solvent?

A4: Both acetonitrile and methanol can be used as organic modifiers in the mobile phase for the analysis of nitrophenols. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its different selectivity for aromatic compounds. However, methanol is a suitable and more cost-effective alternative. The choice between the two may depend on the specific separation requirements, as they can provide different selectivity for impurities or other components in the sample mixture.

Q5: How can I optimize the mobile phase to improve the resolution between this compound and other components in my sample?

A5: To improve resolution, you can systematically adjust the mobile phase composition. First, vary the acetonitrile/water ratio to change the retention times of the components. If co-elution is still an issue, you can try changing the organic modifier to methanol to alter the selectivity. Additionally, adjusting the pH of the mobile phase can influence the retention of ionizable impurities, potentially improving separation. A gradient elution, where the concentration of the organic solvent is increased over time, can also be effective for separating complex mixtures with components of varying polarities.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing for phenolic compounds is a common issue in reverse-phase HPLC.

    • Cause 1: Secondary Silanol Interactions: The primary cause is often the interaction of the polar phenolic group with residual silanol groups on the C18 column packing.

      • Solution: Ensure your mobile phase is sufficiently acidic. A pH between 2.5 and 3.5 is generally effective at suppressing silanol interactions. You can add 0.1% phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to your mobile phase.

    • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Try diluting your sample and injecting a smaller volume or mass of the analyte.

    • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.

      • Solution: If using a guard column, replace it. You can also try back-flushing the analytical column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Question: My peak is fronting. What does this indicate?

  • Answer: Peak fronting is less common than tailing and can be caused by:

    • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

      • Solution: Whenever possible, dissolve your sample in the mobile phase.

    • Cause 2: Low Temperature: Operating at a very low temperature can sometimes lead to peak fronting.

      • Solution: Ensure your column is properly thermostatted, typically at a temperature between 25-40°C.

Issue 2: Unstable or Drifting Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can compromise the reliability of your analysis.

    • Cause 1: Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting the analysis.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.

    • Cause 2: Mobile Phase Preparation Issues: Inconsistent mobile phase preparation can lead to retention time drift.

      • Solution: Prepare the mobile phase fresh daily and ensure accurate measurement of all components. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Degas the mobile phase to prevent air bubbles in the pump.

    • Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

    • Cause 4: Leaks in the HPLC System: A leak in the system will cause a drop in pressure and lead to longer, unstable retention times.

      • Solution: Check for leaks at all fittings, especially between the pump and the column, and at the injector.

Data Presentation

Note: The following data is illustrative and representative of the expected chromatographic behavior of nitrophenols. Actual retention times and peak characteristics will vary depending on the specific HPLC system, column, and precise experimental conditions.

Table 1: Effect of Acetonitrile Concentration on Retention Time of this compound

Mobile Phase Composition (Acetonitrile:Water, v/v) with 0.1% H₃PO₄Retention Time (min)Tailing Factor
40:608.51.2
50:505.21.1
60:403.11.1

Table 2: Comparison of Organic Modifiers on Chromatographic Performance

Mobile Phase (50:50 Organic:Water with 0.1% H₃PO₄)Retention Time (min)Selectivity (α) vs. Impurity
Acetonitrile5.21.8
Methanol6.81.5

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

This protocol describes a general isocratic method suitable for the routine analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (50:50, v/v) containing 0.1% Phosphoric Acid.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

    • Run Time: 10 minutes

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and determine the retention time and peak area of this compound.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Purity, Quantification) initial_conditions Select Initial Conditions Mobile Phase: ACN/H2O (50:50) + 0.1% Acid Column: C18 start->initial_conditions run_analysis Perform Initial HPLC Run initial_conditions->run_analysis evaluate_peak Evaluate Peak Shape and Retention Time (RT) run_analysis->evaluate_peak peak_ok Is Peak Shape Acceptable? (Tailing Factor < 1.5) evaluate_peak->peak_ok rt_ok Is Retention Time Optimal? (3 < RT < 10 min) peak_ok->rt_ok Yes adjust_acid Adjust Acid Concentration or Change Acid Type peak_ok->adjust_acid No adjust_organic Adjust % Organic Solvent (ACN or Methanol) rt_ok->adjust_organic No resolution_ok Is Resolution Sufficient? rt_ok->resolution_ok Yes adjust_acid->run_analysis adjust_organic->run_analysis change_solvent Change Organic Solvent (e.g., ACN to Methanol) resolution_ok->change_solvent No end Optimized Method resolution_ok->end Yes change_solvent->run_analysis

Caption: Workflow for HPLC mobile phase optimization.

HPLC_Troubleshooting_Logic start Problem Observed in Chromatogram problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape problem_type->peak_shape Peak Shape rt_drift Retention Time Drift problem_type->rt_drift RT Drift poor_resolution Poor Resolution problem_type->poor_resolution Resolution shape_type Tailing or Fronting? peak_shape->shape_type tailing Peak Tailing shape_type->tailing Tailing fronting Peak Fronting shape_type->fronting Fronting check_ph Check Mobile Phase pH Ensure sufficient acid tailing->check_ph check_overload Check for Column Overload Dilute sample tailing->check_overload check_solvent Check Sample Solvent Dissolve in mobile phase fronting->check_solvent check_equilibration Check Column Equilibration rt_drift->check_equilibration check_mobile_phase Check Mobile Phase Prep & Degassing rt_drift->check_mobile_phase check_temp Check Temperature Control rt_drift->check_temp check_leaks Check for System Leaks rt_drift->check_leaks adjust_strength Adjust Mobile Phase Strength (% Organic) poor_resolution->adjust_strength change_selectivity Change Selectivity (e.g., ACN to MeOH, change pH) poor_resolution->change_selectivity

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Minimizing Dinitrated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of dinitrated byproducts during nitration reactions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during nitration experiments and offers potential solutions to minimize the formation of dinitrated impurities.

Issue 1: High levels of dinitrated byproduct detected in the reaction mixture.

  • Question: My reaction is producing a significant amount of dinitrated product. What are the primary factors I should investigate?

    • Answer: Over-nitration is often a result of several factors that enhance the reactivity of the aromatic system or the concentration of the active nitrating species.[1] Key aspects to control are:

      • Reaction Temperature: Higher temperatures increase the reaction rate, which can favor multiple substitutions.[1][2] Nitration reactions are typically exothermic, and inadequate temperature control can lead to runaway reactions and increased dinitration.[1][2]

      • Concentration of Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of multiple nitration events.[1]

      • Reactivity of the Nitrating Agent: Strong nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, generate a high concentration of the highly reactive nitronium ion (NO₂⁺), which can lead to rapid and multiple nitrations.[1][3]

      • Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are highly activated and more susceptible to multiple nitrations.[1][4][5]

  • Question: How can I effectively control the reaction temperature to prevent over-nitration?

    • Answer: Precise temperature control is crucial for selective mononitration.[1][2] Consider the following methods:

      • Cooling Baths: Employ an ice bath or other cooling systems to maintain a low and stable reaction temperature. For many reactions, keeping the temperature below 10°C is recommended to minimize the formation of multiple nitro groups.[1]

      • Slow Addition of Reagents: Adding the nitrating agent dropwise to the substrate solution allows for better dissipation of the heat generated during the exothermic reaction.[1]

  • Question: What are my options for less reactive nitrating agents?

    • Answer: If dinitration is a persistent issue, consider using a milder nitrating agent.[6] Examples include:

      • Nitric acid in acetic anhydride (B1165640).[6]

      • Acetyl nitrate.[7]

      • Copper(II) nitrate.[1]

      • N-nitro-type reagents like 5-methyl-1,3-dinitro-1H-pyrazole can offer controlled nitration.[3]

Issue 2: The substrate is highly activated, leading to uncontrollable reactions and byproduct formation.

  • Question: I am working with a highly activated aromatic substrate (e.g., containing -OH or -NH2 groups), and the reaction is too vigorous, resulting in decomposition and a complex mixture of products. What should I do?

    • Answer: For highly activated substrates, direct nitration can be challenging to control.[1][4] A valuable strategy is the use of protecting groups.[1] For example, with aniline (B41778), the amino group can be protected by acetylation to form acetanilide (B955). The acetamido group is still activating and ortho-, para-directing, but it moderates the reactivity of the ring, allowing for a more controlled mononitration. The protecting group can then be removed by hydrolysis.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dinitration?

A1: The main factors leading to dinitration are:

  • High Reaction Temperature: Increases reaction rates and the likelihood of multiple substitutions.[1][2][8]

  • High Concentration of Nitrating Agent: An excess of the nitrating agent drives the reaction towards multiple nitrations.[1]

  • Highly Reactive Nitrating Agents: Strong acid catalysts generate a high concentration of the reactive nitronium ion (NO₂⁺).[1][3]

  • Activated Substrates: Electron-donating groups on the aromatic ring make it more susceptible to electrophilic attack and subsequent nitrations.[1][4][5]

Q2: Can the order of reagent addition affect the outcome of the reaction?

A2: Yes, for highly reactive substrates, slowly adding the aromatic compound to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and provide better control over the reaction.[2]

Q3: How can I monitor the progress of my nitration reaction to avoid over-nitration?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired mononitrated product, you can determine the optimal time to quench the reaction.[1]

Q4: What are some common methods for purifying the desired mononitrated product from dinitrated byproducts?

A4: Several purification techniques can be employed depending on the physical properties of the compounds:

  • Recrystallization: This is effective if the mononitrated and dinitrated products have significantly different solubilities in a particular solvent.[9][10]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[9][11]

  • Liquid-liquid extraction: Can be used to remove certain impurities, especially acidic byproducts like nitrophenols, by washing with an alkaline solution.[9][12]

  • Distillation: Suitable for separating liquid products with different boiling points.[10][11]

Q5: Are there analytical techniques to quantify the amount of dinitrated byproduct?

A5: Yes, hyphenated chromatographic techniques are highly effective for the detection and quantification of nitrated impurities:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of compounds.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile byproducts.[13][14][15]

Experimental Protocols

Protocol 1: Controlled Mononitration of Acetanilide

This protocol describes the nitration of aniline after protecting the highly activating amino group as an acetamide (B32628) to favor mononitration.

Step 1: Protection of the Amino Group (Acetylation of Aniline)

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the cooled solution of aniline.

  • Stir the mixture and then pour it into cold water to precipitate the acetanilide.

  • Filter the solid, wash with cold water, and dry the acetanilide.[1][2]

Step 2: Nitration of Acetanilide

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask placed in an ice-water bath. Maintain the temperature below 10°C.[2]

  • Dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid.

  • Cool the acetanilide solution in an ice bath.

  • Slowly add the cold nitrating mixture to the acetanilide solution, ensuring the temperature is maintained at a low level (e.g., 0-5°C).[1][2]

  • After the addition is complete, allow the reaction to stir at a low temperature. Monitor the reaction's progress using TLC.[1]

  • Once the reaction is complete, quench it by pouring the mixture onto crushed ice to precipitate the nitroacetanilide isomers.[1][2]

  • Filter and wash the product with cold water.

Step 3: Deprotection (Hydrolysis of Nitroacetanilide)

  • Heat the nitroacetanilide product with an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the amide back to the nitrated aniline.[7]

  • Cool the solution and neutralize it to precipitate the nitroaniline product.

  • Filter, wash, and purify the product, for example, by recrystallization.

Data Presentation

Table 1: Effect of Temperature on Dinitration of Bromobenzene

Reaction Temperature (°C)Mononitrobromobenzene Yield (%)Dinitrobromobenzene Yield (%)
0 - 5HighLow
25 (Room Temperature)ModerateModerate
>50LowHigh

Note: This table presents illustrative data based on the general principle that lower temperatures reduce dinitration. Actual yields will vary based on specific reaction conditions.[1][6]

Table 2: Comparison of Nitrating Agents for a Model Reaction

Nitrating AgentReaction ConditionsMononitrated Product Yield (%)Dinitrated Byproduct (%)
Conc. HNO₃ / Conc. H₂SO₄0-10°C~85%~10-15%
Conc. HNO₃ / Acetic Anhydride0-10°C>95%<5%
Copper(II) NitrateRoom TemperatureHigh (substrate dependent)Low

Note: This table provides a qualitative comparison. Specific yields are highly dependent on the substrate and precise reaction conditions.[1][6]

Visualizations

troubleshooting_workflow start High Dinitration Detected check_temp Is Reaction Temperature Low and Controlled? start->check_temp check_reagent_conc Is Nitrating Agent Stoichiometry Controlled? check_temp->check_reagent_conc Yes lower_temp Action: Lower and Maintain Temperature (e.g., 0-5°C) check_temp->lower_temp No check_reagent_type Is a Mild Nitrating Agent Being Used? check_reagent_conc->check_reagent_type Yes reduce_reagent Action: Reduce Molar Ratio of Nitrating Agent check_reagent_conc->reduce_reagent No check_substrate Is the Substrate Highly Activated? check_reagent_type->check_substrate Yes change_reagent Action: Use Milder Nitrating Agent (e.g., HNO₃/Ac₂O) check_reagent_type->change_reagent No use_protecting_group Action: Use a Protecting Group Strategy check_substrate->use_protecting_group Yes end_product Desired Mononitrated Product check_substrate->end_product No lower_temp->check_reagent_conc reduce_reagent->check_reagent_type change_reagent->check_substrate use_protecting_group->end_product

Caption: Troubleshooting workflow for addressing over-nitration.

experimental_workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection & Purification aniline Aniline acetylation React with Acetic Anhydride aniline->acetylation acetanilide Acetanilide acetylation->acetanilide reaction Slowly Add Nitrating Mix to Acetanilide at 0-5°C acetanilide->reaction nitrating_mix Prepare Nitrating Mix (HNO₃/H₂SO₄ at <10°C) nitrating_mix->reaction quench Quench on Ice reaction->quench nitroacetanilide Nitroacetanilide quench->nitroacetanilide hydrolysis Acid Hydrolysis nitroacetanilide->hydrolysis purification Purify (e.g., Recrystallization) hydrolysis->purification final_product Mononitroaniline purification->final_product

Caption: Experimental workflow for controlled mononitration of aniline.

reaction_pathway cluster_conditions Reaction Conditions Aromatic Aromatic Substrate Mono Mononitrated Product Aromatic->Mono + NO₂⁺ (k₁) Di Dinitrated Byproduct Mono->Di + NO₂⁺ (k₂) Low_Temp Low Temperature k1_favored k₁ > k₂ Controlled_Reagent Controlled [NO₂⁺] High_Temp High Temperature k2_increased k₂ Rate Excess_Reagent Excess [NO₂⁺]

Caption: Reaction pathway illustrating the formation of dinitrated byproducts.

References

Technical Support Center: Column Chromatography Purification of 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethyl-2-nitrophenol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to the polar nature of the phenol (B47542) and nitro functional groups.[1][2] The choice of mobile phase, or eluent, is critical for achieving good separation. A solvent system of increasing polarity is typically employed.[1] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[3] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.25-0.35 for the this compound.

Q2: How can I effectively monitor the separation during column chromatography?

A2: Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of your column chromatography.[3] Small aliquots of each collected fraction should be spotted on a TLC plate and developed in the same solvent system used for the column. This allows for the visualization of the separated compounds and the identification of fractions containing the pure product.

Q3: My this compound is not moving down the column. What could be the problem?

A3: If your compound is stuck at the top of the column, the mobile phase is likely not polar enough. You will need to gradually increase the polarity of your eluent. This can be done by incrementally increasing the percentage of the more polar solvent in your mobile phase mixture. For example, if you started with 10% ethyl acetate in hexanes, you could switch to 15% or 20% ethyl acetate in hexanes.

Q4: The separation between this compound and its isomers (e.g., 2-Ethyl-4-nitrophenol) is poor. How can I improve the resolution?

A4: Poor resolution between isomers is a common challenge due to their similar polarities. To improve separation, you can try the following:

  • Optimize the Mobile Phase: A shallow gradient of increasing solvent polarity can enhance separation. Small, incremental changes in the solvent ratio are key.

  • Reduce the Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, which can lead to sharper peaks and improved resolution.

  • Use a Longer Column: Increasing the length of the stationary phase provides more surface area for interactions, which can improve separation.

  • Consider a Different Adsorbent: While silica gel is common, alumina (B75360) (neutral or acidic) could offer different selectivity and may improve the separation of closely related isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
No compound eluting from the column 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the silica gel. 3. Column was loaded with a solvent much stronger than the eluent.1. Gradually increase the polarity of the mobile phase. 2. Test the stability of your compound on a small amount of silica. If it decomposes, consider using a less acidic stationary phase like neutral alumina. 3. Ensure the sample is loaded in a minimal amount of the initial mobile phase solvent.
Poor separation / Overlapping fractions 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the sample. 3. Flow rate is too fast. 4. Improperly packed column (channeling).1. Optimize the solvent system using TLC to achieve a larger ΔRf between your product and impurities. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. 3. Decrease the flow rate to allow for better separation. 4. Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the compound band 1. The compound is sparingly soluble in the mobile phase. 2. The sample was loaded in too much solvent. 3. The compound is interacting too strongly with the stationary phase.1. Try a different mobile phase in which your compound is more soluble. 2. Dissolve the sample in the minimum amount of solvent for loading. Dry loading the sample onto a small amount of silica can also be effective.[4] 3. Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol (B129727) in your ethyl acetate/hexane mixture) to the eluent to reduce strong interactions.
Cracks or bubbles in the column bed 1. The column was allowed to run dry. 2. Heat generated from the interaction of the solvent with the stationary phase.1. Never let the solvent level drop below the top of the stationary phase. 2. Pack the column using a slurry method and allow it to equilibrate to room temperature before running.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific solvent ratios should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Allow the silica to settle, and then add a layer of sand (approx. 1 cm) on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Gently add a small amount of the initial mobile phase to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions in separate tubes or flasks.

  • Monitor the elution of the compounds by performing TLC on the collected fractions.

  • If the desired compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% ethyl acetate in hexanes).

  • Once the this compound has been completely eluted, the column can be flushed with a more polar solvent to remove any remaining impurities.

5. Analysis:

  • Analyze the fractions containing the desired compound by TLC to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Result prep_column Prepare Column (Slurry Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample (Minimal Solvent) prep_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute_column Adjust Polarity combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Purified this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow node_action node_action node_problem node_problem start Poor Separation? check_rf Is ΔRf on TLC > 0.1? start->check_rf check_loading Column Overloaded? check_rf->check_loading Yes optimize_solvent Optimize Mobile Phase check_rf->optimize_solvent No check_flow Flow Rate Too Fast? check_loading->check_flow No reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Column Packed Evenly? check_flow->check_packing No reduce_flow Decrease Flow Rate check_flow->reduce_flow Yes repack_column Repack Column check_packing->repack_column No good_separation Good Separation check_packing->good_separation Yes optimize_solvent->start reduce_load->start reduce_flow->start repack_column->start

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Addressing Solubility Issues of 4-Ethyl-2-nitrophenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 4-Ethyl-2-nitrophenol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the solubilization of this compound in aqueous media.

Q1: I'm having difficulty dissolving this compound in water. What are the initial steps I should take?

A1: this compound has limited solubility in water due to its hydrophobic ethyl group.[1][2] Initial troubleshooting should involve simple physical methods before moving to more complex chemical modifications.

  • Agitation and Sonication: Ensure vigorous stirring or vortexing. Sonication can also be employed to break down solid aggregates and enhance dissolution.

  • Temperature Adjustment: Gently warming the solution can increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures. It is advisable to conduct preliminary stability tests if heating is required for your application. For the related compound 4-nitrophenol (B140041), solubility in water increases with temperature.[3][4]

Q2: My compound is still not dissolving. How does pH affect the solubility of this compound?

A2: As a phenolic compound, the solubility of this compound is highly dependent on the pH of the aqueous medium. The hydroxyl group on the phenol (B47542) ring is weakly acidic and can be deprotonated to form the more soluble phenolate (B1203915) anion.

Q3: I need to maintain a neutral pH for my experiment. What are my options for improving solubility?

A3: If altering the pH is not feasible for your experimental conditions, several other techniques can be employed to enhance the solubility of this compound in neutral aqueous solutions.

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[7] Common co-solvents include ethanol (B145695), methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycols (PEGs). It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting your experiment. This compound is known to be soluble in organic solvents like methanol and ethanol.[2]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.[8][9][10] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

  • Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds like this compound in their hydrophobic core, thereby increasing their overall solubility in the aqueous solution.

Q4: How do I choose the right surfactant for micellar solubilization?

A4: The choice of surfactant will depend on your specific experimental requirements, including tolerance for charge and potential interactions with other components in your system. Surfactants are categorized as non-ionic, anionic, cationic, or zwitterionic. For initial screening, non-ionic surfactants like Tween® 80 or Triton™ X-100 are often good starting points due to their lower potential for non-specific interactions.

Q5: How can I determine the concentration of dissolved this compound in my prepared solution?

A5: To accurately determine the concentration of this compound in your aqueous solution, a validated analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[11] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid for better peak shape) would be appropriate.[11] You will need to prepare a calibration curve with known concentrations of this compound to quantify the amount in your experimental samples.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for the closely related compound, 4-nitrophenol, to serve as a reference. The trends observed for 4-nitrophenol are expected to be similar for this compound.

Table 1: Aqueous Solubility of 4-Nitrophenol at Various Temperatures

Temperature (°C)Solubility (g/L)
1510.0
2011.6 - 12.4
2516.0
4032.8
90269.0

Data sourced from PubChem CID 980.[3]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the aqueous solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • pH Adjustment: In a beaker with your desired aqueous medium (e.g., purified water or a buffer), continuously monitor the pH using a calibrated pH meter.

  • Titration: Slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise to the aqueous medium while stirring until the desired pH (e.g., pH 8.0) is reached and stabilized.

  • Addition of Compound: Add the this compound stock solution to the pH-adjusted aqueous medium.

  • Observation and Quantification: Visually inspect for complete dissolution. If necessary, quantify the dissolved concentration using a validated analytical method like HPLC.

Protocol 2: Solubilization using Co-solvents
  • Co-solvent Selection: Choose a water-miscible co-solvent that is compatible with your experimental system (e.g., ethanol, propylene (B89431) glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis: Centrifuge or filter the samples to remove undissolved solid. Dilute the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

Protocol 3: Cyclodextrin-Mediated Solubilization (Kneading Method)
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, place the weighed amount of β-cyclodextrin or HP-β-cyclodextrin.

  • Kneading: Add a small amount of water to the cyclodextrin to form a paste. Add the weighed this compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Reconstitution: The dried complex can then be dissolved in the aqueous medium for your experiment.

Protocol 4: Micellar Solubilization using Surfactants
  • Surfactant Selection: Choose a suitable surfactant (e.g., Tween® 80, Triton™ X-100, or Sodium Dodecyl Sulfate - SDS).

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at concentrations above its known critical micelle concentration (CMC).

  • Solubility Determination: Add an excess amount of this compound to each surfactant solution.

  • Equilibration: Stir the mixtures at a constant temperature for 24-48 hours to allow for micellar solubilization to reach equilibrium.

  • Analysis: Separate the undissolved compound by centrifugation or filtration and determine the concentration of solubilized this compound in the clear supernatant.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Undissolved This compound agitation Increase Agitation / Sonication start->agitation warming Gentle Warming agitation->warming Still not dissolved dissolved1 Problem Solved warming->dissolved1 Dissolved ph_option Is pH adjustment an option? warming->ph_option Still not dissolved adjust_ph Adjust pH > pKa (e.g., pH 8) ph_option->adjust_ph Yes neutral_methods Maintain Neutral pH: Choose alternative method ph_option->neutral_methods No dissolved2 Problem Solved adjust_ph->dissolved2 cosolvent Use Co-solvents (e.g., Ethanol, DMSO) neutral_methods->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) neutral_methods->cyclodextrin surfactant Use Surfactants (Micellar Solubilization) neutral_methods->surfactant dissolved3 Problem Solved cosolvent->dissolved3 cyclodextrin->dissolved3 surfactant->dissolved3

Caption: A flowchart for troubleshooting the solubility of this compound.

Experimental Workflow for Solubility Enhancement

G cluster_ph pH Adjustment cluster_cosolvent Co-solvents cluster_cd Cyclodextrins start Prepare Stock of This compound ph1 Prepare Aqueous Medium start->ph1 co1 Prepare Co-solvent/ Water Mixtures start->co1 cd1 Knead Compound with Cyclodextrin Paste start->cd1 ph2 Adjust pH with NaOH ph1->ph2 ph3 Add Stock Solution ph2->ph3 analysis Quantify Dissolved Compound (e.g., HPLC) ph3->analysis co2 Add Excess Compound co1->co2 co3 Equilibrate co2->co3 co3->analysis cd2 Dry the Complex cd1->cd2 cd3 Dissolve in Water cd2->cd3 cd3->analysis

Caption: An overview of experimental workflows for enhancing solubility.

Signaling Pathway of pH-Dependent Solubility

G compound_insoluble This compound (Insoluble Form) compound_soluble 4-Ethyl-2-nitrophenolate (Soluble Anion) compound_insoluble->compound_soluble Deprotonation compound_soluble->compound_insoluble Protonation proton H+ compound_soluble->proton low_ph Low pH (< pKa) low_ph->compound_insoluble high_ph High pH (> pKa) high_ph->compound_soluble hydroxide OH- hydroxide->compound_insoluble

Caption: The effect of pH on the ionization and solubility of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Ethyl-2-nitrophenol and 2-Ethyl-4-nitrophenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the isomeric compounds 4-Ethyl-2-nitrophenol and 2-ethyl-4-nitrophenol (B3051496), tailored for researchers, scientists, and professionals in drug development. The following sections will delve into their physicochemical properties, synthesis protocols, spectroscopic data, and a discussion on their potential biological activities, supported by available experimental data and logical inferences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-ethyl-4-nitrophenol is presented in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological systems.

PropertyThis compound2-Ethyl-4-nitrophenol
CAS Number 56520-98-0[1][2][3]34105-70-9[4]
Molecular Formula C₈H₉NO₃[1][2][3]C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [2][5]167.16 g/mol [4]
Appearance Yellow to orange solid[1]-
Melting Point 58-61 °C[2]No data available
Boiling Point 267 °C at 760 mmHg[3]No data available
Density 1.261 g/cm³[3]No data available
Solubility Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (B109758).[1][2]No data available
pKa Estimated to be similar to 2-nitrophenol (B165410) (pKa ≈ 7.23) due to the ortho-nitro group.Estimated to be similar to 4-nitrophenol (B140041) (pKa ≈ 7.15) due to the para-nitro group.[6][7]

Synthesis and Experimental Protocols

The synthesis of both this compound and 2-ethyl-4-nitrophenol can be achieved through the electrophilic nitration of the corresponding ethylphenol precursors. The hydroxyl group of the phenol (B47542) is a strongly activating ortho-, para-director. Therefore, the nitration of 4-ethylphenol (B45693) is expected to yield primarily this compound, while the nitration of 2-ethylphenol (B104991) will produce a mixture of 2-ethyl-4-nitrophenol and 2-ethyl-6-nitrophenol.

General Experimental Protocol for Nitration of Ethylphenols

Materials:

  • Appropriate ethylphenol (4-ethylphenol or 2-ethylphenol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Dichloromethane (or other suitable organic solvent)

  • Ice bath

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting ethylphenol in dichloromethane and cool the solution in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of ethylphenol with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired isomer.

G General Workflow for the Synthesis of Ethylated Nitrophenols cluster_synthesis Synthesis cluster_purification Purification Ethylphenol Ethylphenol Nitration Nitration Ethylphenol->Nitration HNO3/H2SO4 Crude Product Crude Product Nitration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Isomer Pure Isomer Column Chromatography->Pure Isomer G Hypothesized Biological Activity Relationship cluster_activity Relative Cytotoxicity 4-Nitrophenol 4-Nitrophenol 2-ethyl-4-nitrophenol 2-ethyl-4-nitrophenol 4-Nitrophenol->2-ethyl-4-nitrophenol Structural Analogue Higher Higher 4-Nitrophenol->Higher 2-Nitrophenol 2-Nitrophenol This compound This compound 2-Nitrophenol->this compound Structural Analogue Lower Lower 2-Nitrophenol->Lower 2-ethyl-4-nitrophenol->Higher Hypothesized This compound->Lower Hypothesized

References

A Comparative Guide to the Quantification of 4-Ethyl-2-nitrophenol: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-Ethyl-2-nitrophenol, a significant compound in various chemical and environmental analyses, necessitates robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for its specificity and sensitivity. This guide provides a detailed comparison of a validated HPLC method for this compound quantification against an alternative method, UV-Vis Spectrophotometry, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable technique for their needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating, identifying, and quantifying components within a mixture.[1] For the analysis of this compound, a reverse-phase HPLC method is commonly employed.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., Newcrom R1)[2]

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)[2]

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small addition of phosphoric acid to control pH. A typical starting point could be a 30/70 (v/v) ratio of acetonitrile to an aqueous potassium dihydrogen phosphate (B84403) solution, adjusted to a specific pH.[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound. For the related compound 4-nitrophenol (B140041), 290 nm is used.[4][5][6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., mobile phase).

  • Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Samples are prepared by dissolving them in the mobile phase, followed by filtration through a 0.45 µm filter before injection. For complex matrices, a sample clean-up step like solid-phase extraction may be necessary.[1]

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[7] Key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

The following table summarizes typical validation results for an HPLC method for a nitrophenol compound, which can be considered representative for this compound.

ParameterSpecificationTypical Performance
Linearity (r²) ≥ 0.9990.9994[4]
Range 80-120% of test concentration[7]2.5 - 100 µM[5][6]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2%0.42 - 4.04%[9]
- Intermediate Precision (Inter-day)≤ 3%0.44 - 3.71%[4]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 102.1 µM[9]
Limit of Detection (LOD) Signal-to-Noise ≥ 30.7 µM (estimated from LOQ)
Specificity No interference from blank/placeboBaseline separation of the analyte peak[4]

Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method compared to HPLC. However, it is generally less specific and may be prone to interferences from other absorbing compounds in the sample matrix.

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents and Standards:

  • Solvent (e.g., ethanol, water, or a suitable buffer)

  • This compound reference standard

3. Measurement Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Prepare a series of calibration standards of known concentrations.

  • Measure the absorbance of the blank (solvent), calibration standards, and samples at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

The validation of a UV-Vis spectrophotometric method follows similar principles to HPLC validation. The performance of this method is summarized below.

ParameterSpecificationTypical Performance
Linearity (r²) ≥ 0.9950.998
Range Dependent on analyte absorptivity1.0 - 25.0 µg/mL[10]
Accuracy (% Recovery) 95.0 - 105.0%96.0 - 104.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 3%< 2.5%
- Intermediate Precision (Inter-day)≤ 5%< 4.0%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~5 µM
Limit of Detection (LOD) Signal-to-Noise ≥ 3~1.5 µM
Specificity Low to moderateSusceptible to interference from other UV-absorbing compounds

Comparative Analysis

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (separates analyte from interfering compounds)Low (measures total absorbance at a specific wavelength)
Sensitivity High (low LOD and LOQ)Moderate
Speed Slower (due to chromatographic separation)Fast
Cost (Instrument & Consumables) HighLow
Complexity High (requires skilled operator)Low (simple operation)
Sample Throughput LowerHigher

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and UV-Vis spectrophotometric methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C G Inject Standards & Samples C->G D Prepare Sample Solution E Filter D->E E->G F Instrument Setup (Mobile Phase, Flow Rate) F->G H Chromatographic Separation G->H I UV Detection H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: HPLC Experimental Workflow for this compound Quantification.

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data_uv Data Analysis UVA Weigh Standard UVB Prepare Stock Solution UVA->UVB UVC Prepare Calibration Standards UVB->UVC UVF Measure Absorbance of Standards & Samples UVC->UVF UVD Prepare Sample Solution UVD->UVF UVE Determine λmax UVE->UVF UVG Generate Calibration Curve UVF->UVG UVH Quantify Sample Concentration UVG->UVH

Caption: UV-Vis Spectrophotometry Workflow for this compound Quantification.

Conclusion

The HPLC method offers superior specificity and sensitivity for the quantification of this compound, making it the preferred choice for complex matrices and when low detection limits are required. Conversely, UV-Vis spectrophotometry provides a rapid and cost-effective alternative for simpler sample matrices where high specificity is not a critical requirement. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, including sample complexity, required sensitivity, and available resources. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical methods can also be considered for the analysis of nitrophenols.[11]

References

comparing the reactivity of ortho vs para nitrophenols in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of aromatic chemistry, the subtle placement of functional groups can dramatically alter a molecule's reactivity. This guide provides a comprehensive comparison of the reactivity of ortho- and para-nitrophenols in nucleophilic aromatic substitution (SNAr) reactions. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in pharmaceutical and materials science. While direct comparative kinetic data for o- and p-nitrophenols in SNAr reactions is sparse in publicly available literature, this guide synthesizes established principles of physical organic chemistry and provides data from analogous systems to illuminate the governing factors.

Executive Summary

The reactivity of nitrophenols in nucleophilic aromatic substitution is primarily dictated by a delicate interplay of electronic and steric effects. While both ortho- and para-nitrophenol are activated towards nucleophilic attack by the electron-withdrawing nitro group, their reactivities diverge due to the proximity of the nitro and hydroxyl groups in the ortho isomer.

Generally, para-nitrophenol exhibits higher reactivity in SNAr reactions compared to ortho-nitrophenol . This is attributed to the significant steric hindrance posed by the ortho-nitro group, which impedes the approach of the nucleophile. While the inductive electron-withdrawing effect is stronger from the ortho position, the steric effect is often the dominant factor in determining the reaction rate.

Theoretical Framework: Electronic and Steric Effects

The enhanced reactivity of nitrophenols over phenol (B47542) in SNAr reactions stems from the strong electron-withdrawing nature of the nitro group (-NO₂). This group stabilizes the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction.[1] The nitro group's ability to delocalize the negative charge through resonance is most effective when it is positioned ortho or para to the reaction center.[2]

Electronic Effects:

  • Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This effect is distance-dependent and is therefore strongest at the ortho position, followed by the meta and para positions.[3] A higher inductive effect at the ortho position would, in isolation, suggest a faster reaction rate.

  • Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer complex through its pi system. This stabilizing effect is only operative when the nitro group is at the ortho or para position relative to the site of nucleophilic attack.

Steric Effects:

  • Steric Hindrance: The bulky nitro group at the ortho position physically obstructs the incoming nucleophile from attacking the carbon atom bearing the leaving group.[4][5] This steric hindrance increases the activation energy of the reaction, thereby slowing it down. In the para isomer, the nitro group is positioned far from the reaction center, posing no significant steric impediment.[6][7]

The balance of these effects ultimately determines the overall reactivity. In many SNAr reactions, the steric hindrance from the ortho-nitro group is the overriding factor, leading to a faster reaction for the para isomer.

Quantitative Data Comparison

To provide a tangible comparison, we can consider a representative Williamson ether synthesis, a classic SNAr reaction. Although specific rate constants are not available, the expected yields would reflect the reactivity differences.

SubstrateNucleophileProductExpected Relative YieldPrimary Influencing Factor
ortho-NitrophenolEthyl Iodide2-NitroethoxybenzeneLowerSteric Hindrance
para-NitrophenolEthyl Iodide4-NitroethoxybenzeneHigherMinimal Steric Hindrance

This trend is consistently observed in various SNAr reactions where the steric bulk of the ortho substituent plays a significant role.

Experimental Protocols

To empirically determine and compare the reactivity of ortho- and para-nitrophenols, a standardized experimental protocol is essential. The following describes a general procedure for a comparative Williamson ether synthesis.

Protocol: Comparative Williamson Ether Synthesis of Ortho- and Para-Nitrophenols

Objective: To compare the relative reactivity of ortho- and para-nitrophenol in a Williamson ether synthesis with ethyl iodide by monitoring the reaction progress or comparing final product yields under identical conditions.

Materials:

  • ortho-Nitrophenol

  • para-Nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (C₂H₅I)

  • Anhydrous Acetone (B3395972)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating mantles with stirring capabilities

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

  • NMR spectrometer and/or Gas Chromatograph-Mass Spectrometer (GC-MS) for product characterization and quantification.

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 1.0 equivalent of either ortho-nitrophenol or para-nitrophenol.

  • Add 1.5 equivalents of anhydrous potassium carbonate to each flask.

  • Add anhydrous acetone to each flask to dissolve the reactants (e.g., 20 mL per gram of nitrophenol).

  • To each flask, add 1.2 equivalents of ethyl iodide.

  • Reaction: Heat both reaction mixtures to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). Elute with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The disappearance of the starting nitrophenol spot and the appearance of a new product spot will indicate reaction progress.

  • Work-up: Once the reaction is deemed complete (e.g., after 4 hours, or when TLC indicates consumption of the starting material), cool the mixtures to room temperature.

  • Filter the mixtures to remove the potassium carbonate.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Purification and Analysis: The crude product can be purified by column chromatography if necessary.

  • Characterization and Quantification: Characterize the products (2-nitroethoxybenzene and 4-nitroethoxybenzene) using ¹H NMR, ¹³C NMR, and MS. Determine the yield of each reaction. For a more quantitative comparison of reactivity, aliquots can be taken at various time points and analyzed by a quantitative method like GC-MS to determine the rate of product formation.

Visualization of Reactivity Factors

The logical relationship between the structural features of ortho- and para-nitrophenol and their reactivity in SNAr reactions can be visualized as follows:

G cluster_ortho ortho-Nitrophenol cluster_para para-Nitrophenol o_start ortho-Isomer Structure o_steric Steric Hindrance (Proximity of -NO2 to reaction center) o_start->o_steric leads to o_electronic Strong Inductive Effect (-I) (Proximity of -NO2) o_start->o_electronic leads to o_reactivity Lower Reactivity o_steric->o_reactivity impedes nucleophilic attack o_electronic->o_reactivity enhances electrophilicity (counteracted by sterics) p_reactivity Higher Reactivity p_start para-Isomer Structure p_steric Minimal Steric Hindrance (-NO2 is distant) p_start->p_steric leads to p_electronic Effective Resonance Effect (-M) (Stabilizes intermediate) p_start->p_electronic leads to p_steric->p_reactivity facilitates nucleophilic attack p_electronic->p_reactivity stabilizes Meisenheimer complex

Caption: Factors influencing the SNAr reactivity of ortho- and para-nitrophenols.

Conclusion

In nucleophilic aromatic substitution reactions, para-nitrophenol is generally more reactive than ortho-nitrophenol . This difference is primarily attributed to the steric hindrance imposed by the nitro group in the ortho position, which outweighs its stronger inductive electron-withdrawing effect. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these steric and electronic effects is paramount for the rational design of synthetic strategies and the optimization of reaction conditions. The provided experimental protocol offers a framework for the quantitative evaluation of this reactivity difference in a laboratory setting.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of nitrophenols is critical due to their prevalence as industrial intermediates, environmental pollutants, and metabolites of various pharmaceuticals. This guide provides an objective comparison of common analytical methods for nitrophenol analysis, supported by experimental data, to aid in method selection and cross-validation. Cross-validation is an essential process to verify that different analytical methods produce consistent and reliable results, ensuring data integrity across various laboratories and platforms.[1][2][3]

Comparative Analysis of Method Performance

The selection of an analytical method for nitrophenol analysis is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods are among the most frequently employed techniques.[5] The following tables summarize the quantitative performance of these methods based on key validation parameters.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[5][6]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (B86663) (PNP-S)2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[5]
4-Amino-3-Nitrophenol3.68 - 18.38 µg/mLNot Reported0.07%0.59 - 1.92%99.06 - 101.05%[7]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Reference
Aminophenols (as a proxy for Nitrophenols)> 0.999Dependent on instrumentationDependent on instrumentationNot Reported[2]

Note: Data for GC-MS analysis of nitrophenols often requires derivatization to improve volatility. The performance characteristics can vary significantly based on the derivatization agent and instrumentation used.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of nitrophenols using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

A widely used technique, HPLC offers a robust and versatile platform for the determination of nitrophenols.[8]

  • Sample Preparation: For aqueous samples like tap water, solid-phase extraction (SPE) is often employed for preconcentration.[6] For biological matrices such as urine, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used to isolate the analytes.[8] The final extract is typically evaporated and reconstituted in the mobile phase.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently utilized.[8]

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and an acetate or citrate (B86180) buffer, is often effective.[6][9] The specific ratio and pH are optimized for the target analytes.

    • Flow Rate: A typical flow rate is 1 mL/min.[8]

    • Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of the specific nitrophenol being analyzed, often around 270 nm or 290 nm.[8][9]

    • Injection Volume: A standard injection volume is 10 µL or 20 µL.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][8] For nitrophenols, a derivatization step is often necessary to enhance their volatility.[5]

  • Derivatization: Silylation is a common derivatization technique for nitrophenols, converting them into more volatile derivatives suitable for GC analysis.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.[5]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically employed.[5]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.[5]

    • Injection: Splitless injection is common for trace analysis.[5]

    • Ionization Mode: Electron Ionization (EI) is a standard ionization method.[2]

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the analyte, enhancing sensitivity and selectivity.[2]

Cross-Validation Workflow

Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when different analytical procedures are used.[2] This process involves comparing data from two or more distinct methods to verify their equivalence for a specific analytical purpose.[2]

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) A_develop Method Development & Validation A_analyze Analyze QC Samples A_develop->A_analyze compare Compare Results A_analyze->compare B_develop Method Development & Validation B_analyze Analyze Same QC Samples B_develop->B_analyze B_analyze->compare evaluate Evaluate Equivalence compare->evaluate decision Acceptable Agreement? evaluate->decision decision->A_develop No, Re-evaluate/Optimize decision->B_develop No, Re-evaluate/Optimize report Report Cross-Validation decision->report Yes

Workflow for the cross-validation of two analytical methods.

Other Analytical Techniques

Beyond HPLC and GC-MS, other methods offer specific advantages for nitrophenol analysis.

  • UV-Vis Spectrophotometry: This is a straightforward and cost-effective method. It involves measuring the absorbance of nitrophenol solutions at their maximum absorbance wavelength and using a calibration curve to determine the concentration.[5]

  • Electrochemical Methods: Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) can be highly sensitive and selective for the detection of nitrophenols.[5] These methods measure the current response corresponding to the oxidation or reduction of the nitrophenol.[5]

The choice of the most appropriate analytical method will depend on the specific research question, the nature of the samples, and the available resources. For routine analysis, HPLC with UV detection often provides a good balance of performance and accessibility. For trace-level detection in complex matrices, the higher sensitivity and selectivity of GC-MS or specialized electrochemical techniques may be required. Cross-validation is paramount when employing multiple methods to ensure the comparability and reliability of the generated data.

References

A Comparative Analysis of the Biological Activity of 4-Ethyl-2-nitrophenol and Other Alkylated Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Ethyl-2-nitrophenol and other structurally related alkylated nitrophenols. Due to a scarcity of publicly available quantitative data for this compound, this document focuses on the known activities of related compounds, particularly the well-studied herbicide and toxicant, 2-sec-butyl-4,6-dinitrophenol (Dinoseb), to provide a framework for understanding the potential biological profile of this class of molecules. The guide includes available quantitative data, detailed experimental protocols for relevant bioassays, and diagrams of pertinent signaling pathways.

Introduction to Alkylated Nitrophenols

Alkylated nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more nitro groups and at least one alkyl group. The nature and position of these substituents significantly influence the chemical properties and biological activities of these molecules. These compounds have found applications as herbicides, insecticides, and chemical intermediates. However, their biological effects, including toxicity and endocrine-disrupting potential, are of considerable interest to researchers in toxicology, environmental science, and drug development.

Comparative Biological Activity

Quantitative data on the biological activity of this compound is limited in the available scientific literature. To provide a comparative context, this section presents data for other alkylated nitrophenols, with a focus on Dinoseb, a potent and well-characterized example. The following tables summarize key biological activities.

Table 1: Comparative Cytotoxicity of Alkylated Nitrophenols
CompoundCell LineAssayEndpointValueReference
This compound --IC₅₀Data not available-
2-sec-butyl-4,6-dinitrophenol (Dinoseb) Channel CatfishAcute toxicity96-h LC₅₀0.058 mg/L[1]
2-sec-butyl-4,6-dinitrophenol (Dinoseb) Fathead MinnowsAcute toxicity96-h LC₅₀0.088 mg/L[1]
2,4-Dinitrophenol (DNP) Human lung cellsCytotoxicityIC₅₀Data available, but not directly comparable[2]

IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Lethal concentration for 50% of the test population.

Table 2: Comparative Herbicidal Activity of Alkylated Nitrophenols
CompoundTarget SpeciesAssayEndpointValueReference
This compound --EC₅₀Data not available-
2-sec-butyl-4,6-dinitrophenol (Dinoseb) Various weedsField applicationEffective useHerbicide for broadleaf weeds[3][4]

EC₅₀: Half-maximal effective concentration.

Table 3: Comparative Endocrine-Disrupting Activity of Alkylated Phenols
CompoundAssayEndpointActivityReference
This compound -EC₅₀Data not available-
4-Octylphenol Yeast Estrogen Screen (YES)Estrogenic ActivityWeakly estrogenic[5]
4-Nonylphenol Yeast Estrogen Screen (YES)Estrogenic ActivityWeakly estrogenic[5]
Bisphenol S GFP expression systemEstrogenic ActivityLess estrogenic than parent[6]

EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following are representative protocols for key experiments relevant to the study of alkylated nitrophenols.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/ml MTT solution to each well. Incubate at 37°C for 1.5 hours.

  • Formazan Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Herbicidal Activity Assessment: Whole-Plant Bioassay

This bioassay evaluates the phytotoxic effects of a compound on whole plants.[10]

Principle: Susceptible plant species are grown in soil treated with the test compound to observe its effects on germination, growth, and overall plant health.

Procedure:

  • Soil Treatment: Prepare soil samples treated with different concentrations of the test herbicide. Include an untreated control soil.

  • Planting: Sow seeds of a sensitive indicator plant species (e.g., oat, ryegrass for grass herbicides; mustard, cress for broadleaf herbicides) in pots containing the treated and control soils.

  • Growth Conditions: Maintain the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and water.

  • Symptom Evaluation: Observe the plants regularly for about three weeks after germination. Evaluate for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformations of leaves and roots.[11]

  • Data Collection: Measure parameters such as plant height, shoot and root biomass, and germination rate. Calculate the EC₅₀ value based on the dose-response curve.

Estrogenic Activity Assessment: Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to screen for chemicals with estrogenic activity.[12][13][14][15][16]

Principle: Genetically modified yeast cells (Saccharomyces cerevisiae) are used, which contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of the enzyme, which can be measured colorimetrically.

Procedure:

  • Yeast Culture: Culture the recombinant yeast strain in an appropriate medium.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound, a positive control (e.g., 17β-estradiol), and a negative control (solvent).

  • Yeast Inoculation: Add the yeast culture along with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to each well.

  • Incubation: Incubate the plate at 30-34°C for 48-52 hours.[14]

  • Measurement: Measure the color change (e.g., absorbance at 570 nm) resulting from the enzymatic conversion of the substrate.

  • Data Analysis: Construct a dose-response curve and calculate the EC₅₀ value to quantify the estrogenic potency.

Signaling Pathways

The biological effects of nitrophenols can be mediated through various cellular signaling pathways. While the specific pathways affected by this compound are not well-documented, related compounds are known to interact with pathways involved in toxicity and endocrine disruption.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some phenolic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and various toxicological responses.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by xenobiotics like nitrophenols.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the biological activity of a novel compound like this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization In-depth Characterization cluster_outcome Outcome Start Test Compound (this compound) Toxicity Cytotoxicity Assay (e.g., MTT) Start->Toxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Start->Antimicrobial Herbicidal Herbicidal Assay (e.g., Seedling Growth) Start->Herbicidal Endocrine Endocrine Activity Assay (e.g., YES Assay) Start->Endocrine DoseResponse Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) Toxicity->DoseResponse Antimicrobial->DoseResponse Herbicidal->DoseResponse Endocrine->DoseResponse Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) DoseResponse->Mechanism StructureActivity Structure-Activity Relationship (SAR) (Comparison with Analogues) Mechanism->StructureActivity Report Biological Activity Profile StructureActivity->Report

Caption: A generalized workflow for the biological activity screening and characterization of a chemical compound.

Conclusion

This guide provides a comparative framework for understanding the biological activities of this compound in the context of other alkylated nitrophenols. While specific quantitative data for this compound remain elusive in the public domain, the information on related compounds, such as the potent toxicant and herbicide Dinoseb, offers valuable insights into the potential biological effects of this class of molecules. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing studies to further elucidate the biological profile of this compound and other under-characterized alkylated nitrophenols. Further research is warranted to generate the necessary quantitative data to fully assess the biological activity and potential risks associated with this compound.

References

comparative analysis of catalysts for the reduction of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of nitrophenols, particularly 4-nitrophenol (B140041) (4-NP), to their corresponding aminophenols is a crucial reaction in environmental remediation and chemical synthesis. This reaction is often used as a benchmark to evaluate the catalytic activity of various nanomaterials. This guide provides a comparative analysis of different types of catalysts, including noble metal-based, transition metal-based, and bimetallic nanoparticles, supported by performance data and detailed experimental protocols.

Performance Comparison of Catalysts

The efficiency of a catalyst in the reduction of 4-nitrophenol is typically evaluated based on parameters such as the reaction time and the apparent rate constant (k_app). The following table summarizes the performance of various nanoparticle catalysts under different conditions, as reported in the literature.

CatalystSupport/StabilizerCatalyst Size (nm)Reaction TimeApparent Rate Constant (k_app)Catalyst Dosage
Noble Metal Catalysts
AuAlumina (Al2O3)~3.4-High activity-
AgPoly(acrylic acid) (PAA)Ultrasmall-436 ± 24 L g⁻¹ s⁻¹3.2 x 10⁻⁴ g L⁻¹
PtCo-Al Layered Double Hydroxide~3.1< 5 min16.1 x 10⁻³ s⁻¹20 µL of 3 mg mL⁻¹
Transition Metal Catalysts
NiNone-< 10 min--
CoTetrabutyl ammonium (B1175870) bromide-8 min--
Bimetallic Catalysts
Ni-CuAmine-functionalized graphene oxide--High efficiency-

Experimental Protocols

General Protocol for Catalytic Reduction of 4-Nitrophenol

The catalytic reduction of 4-nitrophenol is typically monitored using UV-Vis spectroscopy. The progress of the reaction can be observed by the decrease in the absorbance peak of the 4-nitrophenolate (B89219) ion at around 400 nm and the emergence of a new peak corresponding to 4-aminophenol (B1666318) at approximately 300 nm.[1]

Materials:

  • 4-nitrophenol (4-NP) solution (e.g., 0.1 mM)

  • Sodium borohydride (B1222165) (NaBH₄) solution (e.g., 10 mM, freshly prepared)

  • Nanoparticle catalyst suspension

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • In a quartz cuvette, mix a specific volume of the 4-nitrophenol solution with a freshly prepared sodium borohydride solution. The solution will typically turn yellow, indicating the formation of the 4-nitrophenolate ion.

  • Record the initial UV-Vis spectrum of the mixture.

  • Add a small volume of the nanoparticle catalyst suspension to the cuvette to initiate the reaction.

  • Immediately start monitoring the change in absorbance at 400 nm at regular time intervals until the yellow color of the solution disappears, indicating the complete reduction of 4-nitrophenol.

  • The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A_₀) versus time, where A_t is the absorbance at time t and A_₀ is the initial absorbance.[1]

Synthesis of Nanoparticle Catalysts

1. Gold Nanoparticles (AuNPs) Synthesis (Turkevich Method)

This method involves the reduction of a gold salt, such as chloroauric acid (HAuCl₄), using a reducing agent like sodium citrate (B86180).

Materials:

  • Chloroauric acid (HAuCl₄) solution (e.g., 0.125 M)

  • Sodium citrate solution (e.g., 10 mg mL⁻¹)

  • Deionized water

Procedure:

  • Prepare a dilute solution of HAuCl₄ in deionized water.

  • Heat the solution to boiling with vigorous stirring.

  • Quickly add the sodium citrate solution to the boiling HAuCl₄ solution.

  • Continue heating and stirring for about 20 minutes. A color change from pale yellow to deep red indicates the formation of gold nanoparticles.[2]

2. Silver Nanoparticles (AgNPs) Synthesis

Silver nanoparticles can be synthesized by the chemical reduction of a silver salt, like silver nitrate (B79036) (AgNO₃), with a reducing agent such as sodium borohydride (NaBH₄).

Materials:

  • Silver nitrate (AgNO₃) solution (e.g., 0.001 M)

  • Sodium borohydride (NaBH₄) solution (e.g., 0.002 M, freshly prepared)

  • Ice bath

Procedure:

  • Place the NaBH₄ solution in an Erlenmeyer flask and cool it in an ice bath while stirring.

  • Slowly add the AgNO₃ solution dropwise to the cold, stirring NaBH₄ solution.

  • The formation of a yellow-colored colloidal suspension indicates the synthesis of silver nanoparticles.[3]

3. Platinum Nanoparticles (PtNPs) Synthesis

Platinum nanoparticles can be synthesized using a green method with guar (B607891) gum as both a reducing and capping agent.

Materials:

  • Chloroplatinic acid (H₂PtCl₆) solution

  • Guar gum solution

Procedure:

  • Mix an aqueous solution of chloroplatinic acid with a guar gum solution.

  • The reaction proceeds at room temperature, and the formation of platinum nanoparticles is observed over time. The resulting nanoparticles have been shown to be effective catalysts for 4-nitrophenol reduction.[4]

4. Nickel Nanoparticles (NiNPs) Synthesis

Nickel nanoparticles can be prepared by the reduction of a nickel salt, such as nickel(II) chloride, using a reducing agent like hydrazine (B178648) hydrate (B1144303).

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • Dissolve nickel chloride in ethanol.

  • Prepare a mixture of a base (e.g., potassium hydroxide) and hydrazine hydrate in ethanol.

  • Mix the two solutions and stir at a specific temperature (e.g., 50 °C) for a set duration to allow for the formation of nickel nanoparticles.[5]

5. Cobalt Nanoparticles (CoNPs) Synthesis

Cobalt nanoparticles can be synthesized via the chemical reduction of a cobalt salt.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄) solution (e.g., 0.25 M)

Procedure:

  • Dissolve cobalt(II) chloride hexahydrate in deionized water and bubble nitrogen through the solution to remove oxygen.

  • Add the sodium borohydride solution dropwise to the cobalt salt solution while stirring.

  • Continue stirring for about 20 minutes to ensure complete reduction. The resulting black cobalt nanoparticles can be separated using a magnet.[6]

6. Nickel-Copper (Ni-Cu) Bimetallic Nanoparticles Synthesis

Bimetallic Ni-Cu nanoparticles can be prepared by a successive reduction method.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Aqueous-ethanol solution

Procedure:

  • Dissolve the nickel salt in an aqueous-ethanol solution and heat to a specific temperature (e.g., 80 °C).

  • Add hydrazine hydrate as the reducing agent to form nickel nanoparticles.

  • In a separate step, reduce the copper salt in the presence of the pre-formed nickel nanoparticles to create the bimetallic structure.[7]

Experimental Workflow and Signaling Pathways

The general workflow for a catalytic reduction experiment and the underlying reaction pathway can be visualized.

Caption: Experimental workflow for the catalytic reduction of 4-nitrophenol.

Conclusion

This guide provides a comparative overview of various nanocatalysts for the reduction of nitrophenols. Noble metal catalysts generally exhibit high activity, but their cost can be a limiting factor. Transition metal and bimetallic catalysts offer a more cost-effective alternative with comparable or even enhanced performance due to synergistic effects. The choice of catalyst will depend on the specific application, considering factors such as cost, efficiency, and reusability. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these catalysts for their specific needs.

References

Acidity of 4-Ethyl-2-nitrophenol: A Comparative Analysis with Other Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a thorough understanding of the acidic properties of substituted phenols is paramount for predicting their behavior in physiological and chemical systems. This guide provides a comparative analysis of the acidity of 4-Ethyl-2-nitrophenol alongside other key substituted phenols, supported by experimental data and detailed methodologies.

Comparative Acidity of Substituted Phenols

The acidity of a phenol (B47542) is quantified by its acid dissociation constant (pKa), where a lower pKa value indicates a stronger acid. The electronic nature of the substituents on the benzene (B151609) ring significantly influences the pKa by altering the stability of the corresponding phenoxide ion. Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge of the phenoxide ion, while electron-donating groups (EDGs) decrease acidity by destabilizing the phenoxide ion.

The following table summarizes the experimental pKa values for a range of relevant substituted phenols, providing a basis for a comparative assessment of this compound's acidity.

CompoundSubstituentspKa
Phenol (Unsubstituted)~9.95
4-Ethylphenol 4-Ethyl10.0[1][2][3][4]
2-Nitrophenol 2-Nitro7.23[5][6]
4-Nitrophenol 4-Nitro7.15[7][8][9][10]
2,4-Dinitrophenol 2-Nitro, 4-Nitro4.09[11][12]
This compound 4-Ethyl, 2-NitroEstimated ~7.3-7.5

Note: The pKa for this compound is an estimate based on the electronic effects of the substituents.

Influence of Substituents on Phenolic Acidity

The acidity of substituted phenols is a direct consequence of the stability of the corresponding phenoxide ion. The interplay of inductive and resonance effects of the substituents governs this stability.

Acidity_Influence cluster_substituents Substituent Effects cluster_phenoxide Phenoxide Ion Stability cluster_acidity Resulting Acidity Electron-Withdrawing Groups (EWG) Electron-Withdrawing Groups (EWG) Increased Stability Increased Stability Electron-Withdrawing Groups (EWG)->Increased Stability Delocalizes negative charge Electron-Donating Groups (EDG) Electron-Donating Groups (EDG) Decreased Stability Decreased Stability Electron-Donating Groups (EDG)->Decreased Stability Destabilizes negative charge Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Increased Stability->Increased Acidity (Lower pKa) Decreased Acidity (Higher pKa) Decreased Acidity (Higher pKa) Decreased Stability->Decreased Acidity (Higher pKa) Potentiometric_Titration_Workflow start Start prep Prepare Analyte Solution (e.g., 0.01 M phenol in water) start->prep calibrate Calibrate pH Meter (using standard buffers) prep->calibrate setup Setup Titration Apparatus (pH electrode, burette, stirrer) calibrate->setup titrate Titrate with Standardized Base (e.g., 0.1 M NaOH) Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume of Titrant) titrate->plot determine Determine Equivalence Point (inflection point of the curve) plot->determine calculate Calculate pKa (pH at half-equivalence point) determine->calculate end End calculate->end Spectrophotometric_Titration_Workflow start Start prep_solutions Prepare Buffer Solutions (series of known pH values) start->prep_solutions prep_analyte Prepare Analyte Solutions (constant concentration in each buffer) prep_solutions->prep_analyte measure_spectra Measure UV-Vis Spectra (for each solution) prep_analyte->measure_spectra identify_wavelengths Identify λmax for Acidic and Basic Forms measure_spectra->identify_wavelengths plot_absorbance Plot Absorbance vs. pH (at a selected wavelength) identify_wavelengths->plot_absorbance determine_pka Determine pKa (pH at the midpoint of the absorbance change) plot_absorbance->determine_pka end End determine_pka->end

References

performance of different stationary phases for nitrophenol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation of nitrophenol isomers—ortho (o-), meta (m-), and para (p-)—is a critical analytical challenge in environmental monitoring, pharmaceutical analysis, and industrial chemistry. The choice of High-Performance Liquid Chromatography (HPLC) stationary phase plays a pivotal role in achieving the desired resolution of these structurally similar compounds. This guide provides an objective comparison of the performance of common reversed-phase stationary phases, including C18, Phenyl, and Cyano, for the separation of nitrophenol isomers, supported by available experimental data.

Performance Comparison of Stationary Phases

The separation of nitrophenol isomers is influenced by a combination of hydrophobic and electronic interactions between the analytes and the stationary phase. While a direct comparison of performance metrics under identical conditions is challenging due to variations in published experimental setups, the following sections summarize the available data and highlight the unique characteristics of each stationary phase.

C18 Stationary Phase: The Standard for Hydrophobic Separation

C18 columns, packed with octadecylsilane-modified silica, are the most common choice for reversed-phase HPLC. Separation is primarily driven by hydrophobic interactions between the nonpolar alkyl chains of the stationary phase and the analytes.

Key Performance Characteristics:

  • Retention Mechanism: Primarily based on the hydrophobicity of the analytes.[1]

  • Elution Order: Generally, the elution order of nitrophenol isomers on a C18 column is o-nitrophenol, followed by m-nitrophenol, and then p-nitrophenol, corresponding to their increasing polarity.

  • Performance: A monolithic C18 column has demonstrated the ability to separate 2-nitrophenol (B165410) and 4-nitrophenol (B140041) from other phenols with a resolution (Rs) greater than 2.0 in under 3.5 minutes.[2]

Table 1: Performance Data for Nitrophenol Separation on a C18 Stationary Phase

AnalyteRetention Time (min)Resolution (Rs)
2-NitrophenolNot specified> 2.0 (between phenol (B47542) and 4-nitrophenol)
4-NitrophenolNot specified> 2.0 (between 2-nitrophenol and 2,4-dinitrophenol)

Data extracted from a study on a monolithic RP-18e column with a mobile phase of 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v) at a flow rate of 3.0 mL/min.[2]

Phenyl Stationary Phase: Leveraging π-π Interactions for Enhanced Selectivity

Phenyl stationary phases, which incorporate phenyl groups into the bonded phase, offer a different selectivity compared to traditional alkyl phases.[1] In addition to hydrophobic interactions, these columns can engage in π-π interactions with the aromatic rings of analytes like nitrophenols.[1][3] This alternative retention mechanism can be particularly advantageous for separating positional isomers.[4]

Key Performance Characteristics:

  • Retention Mechanism: A combination of hydrophobic and π-π interactions.[1] The electron-rich phenyl ring of the stationary phase can interact with the electron-poor aromatic rings of nitrophenols (which are activated by the electron-withdrawing nitro group), leading to enhanced retention and selectivity.[1]

  • Performance: Phenyl columns have been shown to provide enhanced separation of positional isomers of dinitrobenzene compared to C18 phases.[1] For the separation of nitro-aromatics, a Phenyl-Hexyl column has demonstrated advantages due to this additional separation mechanism.[5]

Table 2: Performance Data for Nitrophenol Separation on a Phenyl Stationary Phase

Quantitative data for the separation of all three nitrophenol isomers on a phenyl column under a single set of conditions was not available in the searched literature. However, studies indicate that phenyl-type columns offer complementary selectivity to C18 columns for nitroaromatic compounds.[4]

Cyano Stationary Phase: A Versatile Alternative

Cyano (CN) stationary phases provide a moderately polar surface and can operate in both reversed-phase and normal-phase modes.[6] They offer a different selectivity compared to both C18 and Phenyl columns due to the presence of the polar cyano group, which can participate in dipole-dipole interactions.[3][6]

Key Performance Characteristics:

  • Retention Mechanism: Multiple retention mechanisms, including hydrophobic and dipole-dipole interactions.[6]

  • Performance: Cyano columns can provide a different separation pattern and often decreased retention for hydrophobic compounds when compared to C18 or Phenyl columns.[6] They are a valuable option for method development when other columns fail to achieve the desired separation.[6]

Table 3: Performance Data for Nitrophenol Separation on a Cyano Stationary Phase

Specific quantitative data for the separation of the three nitrophenol isomers on a cyano column was not found in the provided search results. However, a chromatogram shows the separation of p-nitrophenol from other compounds on an InertSustain Cyano column, demonstrating its utility.[6]

Experimental Protocols

The following are examples of experimental conditions used for the separation of nitrophenols on different stationary phases.

Method 1: Rapid Separation on a Monolithic C18 Column [2]

  • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.)

  • Mobile Phase: 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Detection: UV at maximum absorbance wavelength

  • Analytes: Phenol, 2-Nitrophenol, 4-Nitrophenol, 2,4-Dinitrophenol, 4,6-Dinitro-o-cresol

Method 2: Separation of Nitro-aromatics on a Phenyl-Hexyl Column [5]

  • Column: Phenyl-Hexyl phase (specifics not detailed in the abstract)

  • Mobile Phase: Methanol (B129727) and/or Acetonitrile gradients were explored. The use of methanol is noted to enhance π-π interactions.[5]

  • Instrumentation: Agilent 1290 Infinity LC Method Development Solution

Method 3: General Separation on a Cyano Column [6]

  • Column: InertSustain Cyano

  • Mobile Phase: Can be used with both reversed-phase (e.g., acetonitrile/water) and normal-phase solvents.

  • Note: This column is shipped in reversed-phase solvents and is ready for immediate use in that mode.[6]

Experimental Workflow for Nitrophenol Separation

The following diagram illustrates a typical experimental workflow for the HPLC analysis of nitrophenol isomers.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Standard/Sample Solution filtration Filtration sample->filtration injection Injection filtration->injection separation Chromatographic Separation (Column + Mobile Phase) injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification logical_flow start Define Separation Goal: Separate Nitrophenol Isomers c18_trial Initial Trial with C18 Column (Hydrophobic Separation) start->c18_trial c18_eval Evaluate Resolution c18_trial->c18_eval phenyl_trial Switch to Phenyl Column (π-π Interactions) c18_eval->phenyl_trial Inadequate success Achieved Desired Separation c18_eval->success Adequate phenyl_eval Evaluate Resolution phenyl_trial->phenyl_eval cyano_trial Consider Cyano Column (Alternative Selectivity) phenyl_eval->cyano_trial Inadequate phenyl_eval->success Adequate optimize Optimize Mobile Phase (e.g., Organic Modifier, pH) cyano_trial->optimize optimize->success

References

Comparative Toxicity of Nitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of three nitrophenol isomers: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). Nitrophenols are important industrial chemicals used in the synthesis of dyes, pesticides, and pharmaceuticals, making a thorough understanding of their relative toxicities crucial for researchers, scientists, and drug development professionals.[1][2][3] This document summarizes key quantitative toxicity data, outlines relevant experimental protocols, and explores the known mechanisms of action, including signaling pathways involved in their toxic effects.

Quantitative Toxicity Data

The acute toxicity of nitrophenol isomers varies significantly, with p-nitrophenol generally exhibiting the highest toxicity, followed by m-nitrophenol and then o-nitrophenol in oral exposure studies. The following tables summarize the available quantitative data from various experimental models.

Table 1: Acute Oral and Dermal Toxicity Data (LD50)

IsomerSpeciesRouteLD50 (mg/kg)Reference
o-Nitrophenol RatOral2,830[4]
MouseOral1,300[4]
m-Nitrophenol RatOral930[4]
MouseOral1,410[4]
p-Nitrophenol RatOral202 - 620[4]
MouseOral470 - 625.7[4]
RatDermal1,024

Table 2: Inhalation and Other Toxicity Data (LC50, NOAEL, LOAEL)

IsomerSpeciesExposure DurationEndpointValueReference
o-Nitrophenol Rat4 weeksNOAEL (Inhalation)61.5 mg/m³[4]
p-Nitrophenol Rat4 weeksNOAEL (Inhalation)5 mg/m³
Rat4 weeksLOAEL (Inhalation)30 mg/m³ (ocular effects)
Rat13 weeksNOAEL (Oral)25 mg/kg/day[5]
Rat13 weeksLOAEL (Oral)70 mg/kg/day (mortality)[5]

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production is a key factor in their toxic effects.

For p-nitrophenol , specific signaling pathways have been implicated in its toxicity:

  • Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Studies suggest that p-nitrophenol can activate the AhR signaling pathway in the liver. This can lead to the regulation of genes involved in xenobiotic metabolism, such as CYP1A1 and GST, and may contribute to oxidative stress and liver injury.

  • Estrogen Signaling Pathway: p-Nitrophenol has been shown to interfere with the estrogen signaling pathway, which can lead to reproductive toxicity. It may exert these effects by modulating the expression of estrogen receptors.[6]

Information regarding the specific signaling pathways for o-nitrophenol and m-nitrophenol is limited in the currently available literature.

Below is a diagram illustrating the proposed signaling pathway for p-nitrophenol-induced liver toxicity.

p_nitrophenol_toxicity_pathway p-Nitrophenol p-Nitrophenol Aryl Hydrocarbon Receptor (AhR) Aryl Hydrocarbon Receptor (AhR) p-Nitrophenol->Aryl Hydrocarbon Receptor (AhR) activates CYP1A1 & GST Gene Expression CYP1A1 & GST Gene Expression Aryl Hydrocarbon Receptor (AhR)->CYP1A1 & GST Gene Expression regulates Oxidative Stress Oxidative Stress CYP1A1 & GST Gene Expression->Oxidative Stress Liver Injury Liver Injury Oxidative Stress->Liver Injury

Caption: p-Nitrophenol-induced liver toxicity pathway via AhR activation.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before and after administration of the test substance.

  • Dose Administration: The nitrophenol isomer, usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water), is administered by oral gavage in graduated doses to several groups of animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

The workflow for a typical acute oral toxicity study is outlined below.

acute_oral_toxicity_workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_end Endpoint Analysis acclimatization Animal Acclimatization fasting Fasting acclimatization->fasting dosing Oral Gavage Administration fasting->dosing clinical_signs Clinical Signs Monitoring dosing->clinical_signs body_weight Body Weight Measurement dosing->body_weight mortality Mortality Checks dosing->mortality necropsy Gross Necropsy clinical_signs->necropsy data_analysis Data Analysis (LD50 calculation) body_weight->data_analysis mortality->data_analysis necropsy->data_analysis

Caption: Workflow for an acute oral toxicity study (OECD 401).

Acute Inhalation Toxicity (based on OECD Guideline 403)

This test determines the health hazards associated with short-term inhalation exposure to a chemical.[7][8][9]

  • Test Animals: Young adult rats are the preferred species.[10][11]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[7][8]

  • Concentrations: At least three concentrations are typically tested, along with a control group.

  • Observation Period: Similar to the oral toxicity test, animals are observed for at least 14 days for signs of toxicity and mortality.[7]

  • Pathology: Gross necropsy is performed on all animals.

The general workflow for an acute inhalation toxicity study is similar to the oral toxicity study, with the primary difference being the route of administration.

References

A Comparative Guide to the Environmental Impact of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of various nitrophenol derivatives, focusing on their toxicity, biodegradability, and persistence. The information presented is supported by experimental data and standardized testing protocols to assist in environmental risk assessment and the selection of more sustainable chemical alternatives.

Quantitative Comparison of Environmental Impact

The following tables summarize key quantitative data regarding the ecotoxicity and environmental fate of common nitrophenol derivatives.

Table 1: Acute Ecotoxicity of Nitrophenol Derivatives to Aquatic Organisms
CompoundTest OrganismExposure DurationLC50 / EC50 (mg/L)Reference
2-Nitrophenol ----
4-Nitrophenol (B140041) Fathead Minnow (Pimephales promelas)96 h5.8[1]
Daphnia magna (Water Flea)48 h22[1]
Freshwater Algae (Scenedesmus subspicatus)72 h> 32 (growth rate)[1]
Sheepshead Minnow (Cyprinodon variegatus)96 h32[2]
2,4-Dinitrophenol Bluegill (Lepomis macrochirus)-0.23[3]
2,4,6-Trinitrophenol (Picric Acid) ----

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms. Data for 2-Nitrophenol and 2,4,6-Trinitrophenol was not readily available in a comparable format in the initial search.

Table 2: Environmental Persistence of Nitrophenol Derivatives
CompoundEnvironmental CompartmentConditionHalf-lifeReference
2-Nitrophenol SoilAerobic~12 days[4]
4-Nitrophenol Freshwater-1 - 8 days[4]
Seawater-13 - 139 days[4]
TopsoilAerobic1 - 3 days[4]
TopsoilAnaerobic~14 days[4]
SubsoilAerobic~40 days[4]
Phenol (for comparison)GroundwaterAnaerobic (various reducing conditions)22 - 533 days[5]

Experimental Protocols

Detailed methodologies for assessing the environmental impact of chemical substances are crucial for reproducible and comparable results. Standardized protocols from organizations like the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are widely accepted.

Ready Biodegradability Testing (OECD 301)

This series of tests is designed to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[6][7]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light.[8] The degradation is followed by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 production, or oxygen consumption over a 28-day period.[6]

  • Inoculum: The microbial inoculum can be obtained from various sources, including activated sludge, sewage effluent, or surface waters.

  • Test Duration: The standard test duration is 28 days.[8]

  • Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test. The pass levels are typically 70% removal of DOC or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2).[8]

  • Methods: The OECD 301 series includes several methods, such as:

    • 301 A: DOC Die-Away Test

    • 301 B: CO2 Evolution Test (Modified Sturm Test)

    • 301 C: MITI (I) Test

    • 301 D: Closed Bottle Test

    • 301 E: Modified OECD Screening Test

    • 301 F: Manometric Respirometry Test [6]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is used to evaluate the transformation and degradation of chemicals in soil under both aerobic and anaerobic conditions.[9][10][11][12][13]

  • Principle: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to soil samples.[9] The treated soil is then incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[9][10][11]

  • Analysis: At various time points, soil samples are extracted and analyzed to determine the concentration of the parent substance and the formation and decline of major transformation products. Mineralization is assessed by trapping evolved ¹⁴CO₂.[13]

  • Endpoints: The test provides data on the rate of degradation (e.g., half-life, DT50, and DT90 values) and identifies the transformation products.[11]

Algal Growth Inhibition Test (ISO 8692)

This method assesses the toxicity of substances to freshwater unicellular green algae.[14][15][16][17]

  • Principle: A monospecific algal culture is exposed to a range of concentrations of the test substance in a defined nutrient medium. The cultures are incubated for 72 hours under constant temperature and continuous illumination.[14][16]

  • Test Organism: Common test species include Scenedesmus subspicatus and Selenastrum capricornutum (now known as Raphidocelis subcapitata).[16]

  • Endpoint: The inhibition of algal growth is measured by determining the cell density at least every 24 hours. The primary endpoint is the inhibition of the average specific growth rate (ErC50).[14]

  • Procedure:

    • Prepare a nutrient-rich growth medium.

    • Prepare a geometric series of test substance concentrations.

    • Inoculate the test solutions with an exponentially growing algal pre-culture.

    • Incubate for 72 hours at a constant temperature (e.g., 23 ± 2 °C) with continuous light.[16]

    • Measure the algal cell density at 24, 48, and 72 hours.

    • Calculate the growth rate and the EC50 value.

Daphnia sp. Acute Immobilisation Test

This is a widely used method to determine the acute toxicity of chemicals to aquatic invertebrates.[18][19][20][21]

  • Principle: Young daphnids (neonate, <24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[18]

  • Test Organism: Daphnia magna or Daphnia pulex are the standard test species.[18]

  • Endpoint: The endpoint is immobilization, defined as the cessation of all visible movement. The EC50, the concentration that immobilizes 50% of the daphnids, is calculated.[19]

  • Procedure:

    • A range-finding test is conducted to determine the concentrations for the definitive test.[19]

    • For the definitive test, daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.

    • The number of immobile daphnids is recorded at 24 and 48 hours.[19]

    • The 48-hour EC50 and its 95% confidence limits are determined.

Visualizing Environmental Impact Pathways

General Experimental Workflow for Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the ecotoxicity of a chemical substance.

Ecotoxicity_Workflow cluster_prep Preparation cluster_testing Toxicity Testing cluster_analysis Data Analysis cluster_assessment Risk Assessment Test_Substance Test Substance (Nitrophenol Derivative) Range_Finding Range-Finding Test Test_Substance->Range_Finding Initial Screening Test_Solutions Preparation of Test Solutions Range_Finding->Test_Solutions Defines Concentrations Algal_Test Algal Growth Inhibition (e.g., ISO 8692) Test_Solutions->Algal_Test Invertebrate_Test Daphnia sp. Acute Immobilisation Test Test_Solutions->Invertebrate_Test Fish_Test Fish Acute Toxicity Test Test_Solutions->Fish_Test EC50_Calc EC50/LC50 Calculation Algal_Test->EC50_Calc Invertebrate_Test->EC50_Calc Fish_Test->EC50_Calc NOEC_LOEC Determination of NOEC/LOEC EC50_Calc->NOEC_LOEC Statistical Analysis Hazard_Classification Hazard Classification NOEC_LOEC->Hazard_Classification Risk_Characterization Environmental Risk Characterization Hazard_Classification->Risk_Characterization Exposure Assessment

Caption: A generalized workflow for the ecotoxicological assessment of chemical substances.

Microbial Degradation Pathway of 4-Nitrophenol

The biodegradation of nitrophenols is a key process in their environmental fate. The following diagram illustrates a common aerobic degradation pathway for 4-nitrophenol by the bacterium Rhodococcus sp. strain PN1.

PNP_Degradation PNP 4-Nitrophenol NC4 4-Nitrocatechol PNP->NC4 NphA1A2 (4-NP Hydroxylase) BT 1,2,4-Benzenetriol NC4->BT Monooxygenase MA Maleylacetate BT->MA Ring Cleavage Krebs TCA Cycle Intermediates MA->Krebs Biomass Biomass & CO2 Krebs->Biomass

Caption: Aerobic degradation pathway of 4-nitrophenol by Rhodococcus sp. strain PN1.[22]

Potential Signaling Pathway Disruption by 4-Nitrophenol

Some studies suggest that nitrophenols can exert their toxic effects by interacting with specific cellular signaling pathways. For instance, 4-nitrophenol has been implicated in inducing hepatotoxicity through the aryl hydrocarbon receptor (AhR) signaling pathway.

AhR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PNP 4-Nitrophenol AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) PNP->AhR_complex Binds to AhR PNP_AhR PNP-AhR Complex AhR_complex->PNP_AhR Conformational Change (Hsp90/XAP2 Dissociation) ARNT ARNT PNP_AhR_ARNT PNP-AhR-ARNT Complex PNP_AhR->PNP_AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) PNP_AhR_ARNT->XRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Initiates Transcription Toxicity Hepatotoxicity (Oxidative Stress, Apoptosis) Gene_Expression->Toxicity

Caption: Proposed mechanism of 4-nitrophenol-induced hepatotoxicity via the AhR signaling pathway.[23]

References

4-Ethyl-2-nitrophenol as an alternative to other nitrating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nitrating Agents for Phenolic Compounds

An Important Clarification on 4-Ethyl-2-nitrophenol

It is essential to begin with a point of clarification. The subject of this guide, this compound, is an aromatic nitro compound, typically synthesized through the nitration of 4-ethylphenol. It is the product of a nitration reaction, not a reagent used to perform nitration. This guide will, therefore, focus on comparing the various nitrating agents and systems used to synthesize nitrophenols like this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of the available alternatives.

Aromatic nitration, particularly of activated rings like phenols, is a cornerstone of organic synthesis. The resulting nitrophenols are crucial intermediates for pharmaceuticals, dyes, and agrochemicals. The choice of nitrating agent is critical as it profoundly influences reaction safety, efficiency, and, most importantly, regioselectivity—the ratio of ortho to para isomers formed. This guide objectively compares the performance of several common and alternative nitrating agents for phenolic substrates, supported by experimental data.

Comparative Performance of Nitrating Agents

The efficacy of a nitrating agent for phenolic compounds is assessed based on several key metrics, including yield, regioselectivity (ortho:para ratio), reaction conditions (temperature, time), and safety. The following table summarizes the performance of various nitrating systems.

Nitrating SystemSubstrate ExampleConditionso:p RatioTotal Yield (%)Reference
Mixed Acid (HNO₃/H₂SO₄) Phenol (B47542)0-25 °CVaries, often complex mixturesModerate to High[1]
Dilute Nitric Acid PhenolLow Temp (10-15 °C)~57:43~31 (o), ~5 (p)[2][3]
Acetyl Nitrate (B79036) (HNO₃/Ac₂O) PhenolAdsorbed on silica (B1680970) gel75:2585[4]
Metal Nitrates (Y(NO₃)₃·6H₂O) PhenolAcetic Acid, RT, 10 min55:4592[5]
Metal Nitrates (Bi(NO₃)₃/KSF Clay) PhenolTHF, Reflux, 16h31:3566[6]
Ammonium (B1175870) Nitrate (NH₄NO₃/KHSO₄) 4-BromophenolAcetonitrile (B52724), RefluxOrtho onlyHigh[4]
Sodium Nitrite (NaNO₂/Wet SiO₂/Acid) PhenolDichloromethane (B109758), RT, 30 min58:4289[7][8]
Nitronium Tetrafluoroborate (NO₂BF₄) PhenolAcetonitrile with surfactantHigh Ortho-selectivityHigh[9]

Key Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for the nitration of phenolic compounds using different agents.

Protocol 1: Nitration of Phenol using Dilute Nitric Acid

This classic method is often used in teaching labs and demonstrates the direct nitration of phenol. It requires careful temperature control to minimize oxidation and the formation of tarry by-products.[3]

Materials:

  • Phenol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Potassium Nitrate (alternative for in-situ acid generation)

  • Deionized Water

  • Ice

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 25.4 g of phenol in 100 mL of water in an Erlenmeyer flask.

  • In a separate three-neck flask equipped with a stirrer and thermometer, dissolve 50.0 g of potassium nitrate in 100 mL of water.

  • Cool the potassium nitrate solution in an ice bath and slowly add 27.5 mL of concentrated sulfuric acid, keeping the temperature below 20°C.

  • While vigorously stirring the cooled nitrating mixture, add the phenol solution dropwise, ensuring the internal temperature does not exceed 15°C.[3]

  • After the addition is complete, stir the mixture for an additional 60 seconds.

  • Immediately cool the reaction flask in an ice bath and dilute the mixture with 200 mL of ice water to quench the reaction.

  • The nitrophenol isomers will separate as an oily layer. Decant the aqueous phase.

  • Wash the oil three times with 50 mL portions of cold water.

  • The ortho and para isomers can be separated by steam distillation, as o-nitrophenol is volatile with steam while p-nitrophenol is not.

Protocol 2: Regioselective Ortho-Nitration with Ammonium Nitrate and Potassium Bisulfate

This method provides a greener alternative with high regioselectivity for the ortho product.[4]

Materials:

  • Substituted Phenol (e.g., 4-Bromophenol)

  • Ammonium Nitrate (NH₄NO₃)

  • Potassium Bisulfate (KHSO₄)

  • Acetonitrile

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of the phenol (1 mmol) in acetonitrile (5 mL), add ammonium nitrate (2 mmol) and potassium bisulfate (0.05 mmol).

  • Stir the mixture magnetically at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the residue with acetonitrile (2 x 3 mL).

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by distillation or rotary evaporation to obtain the crude product, which is predominantly the ortho-nitrated phenol.[4]

Protocol 3: Heterogeneous Nitration using Sodium Nitrite and Wet Silica

This protocol utilizes a mild, heterogeneous system that simplifies workup and avoids strongly acidic conditions.[8]

Materials:

  • Phenol

  • Sodium Nitrite (NaNO₂)

  • Magnesium Bisulfate (Mg(HSO₄)₂)

  • Wet Silica (SiO₂, 50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate

Procedure:

  • Create a suspension of phenol (20 mmol), Mg(HSO₄)₂ (20 mmol), NaNO₂ (20 mmol), and wet SiO₂ (4 g) in dichloromethane (20 mL).

  • Stir the heterogeneous mixture magnetically at room temperature. The reaction is typically complete within 30 minutes.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the solid reagents.

  • Wash the residue with dichloromethane (2 x 10 mL).

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to yield a mixture of o- and p-nitrophenol.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding complex experimental processes and reaction pathways.

G General Workflow for Phenol Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Phenol Solution C Combine Reactants (Controlled Temperature) A->C B Prepare Nitrating Agent (e.g., Mixed Acid) B->C D Reaction Monitoring (TLC/GC) C->D E Quench Reaction (e.g., Ice Water) D->E Upon Completion F Liquid-Liquid Extraction E->F G Drying Organic Layer F->G H Solvent Removal G->H I Purification (e.g., Steam Distillation, Column Chromatography) H->I J Characterization (NMR, IR, MP) I->J

Caption: General experimental workflow for the nitration of phenolic compounds.

G Mechanism: Electrophilic Nitration of Phenol cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 2 H₂SO₄ + HNO₃ NO2+ NO₂⁺ HNO3->NO2+ Protonation & Dehydration H3O+ H₃O⁺ + 2 HSO₄⁻ NO2+->H3O+ Phenol Phenol Ring (Electron Rich) SigmaOrtho σ-complex (ortho) Phenol->SigmaOrtho Attack by NO₂⁺ SigmaPara σ-complex (para) Phenol->SigmaPara Attack by NO₂⁺ OrthoProduct o-Nitrophenol SigmaOrtho->OrthoProduct Loss of H⁺ ParaProduct p-Nitrophenol SigmaPara->ParaProduct Loss of H⁺

Caption: Simplified mechanism of the electrophilic aromatic nitration of phenol.

References

A Comparative Guide to Analytical Methods for the Determination of Nitrophenols in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

The detection and quantification of nitrophenols in environmental matrices are critical due to their classification as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA) and the European Union (EU).[1] These compounds are widely used in industrial processes, including the manufacturing of pesticides, herbicides, and synthetic intermediates, leading to their prevalence in soil and water.[1][2] This guide provides a comparative overview of the principal analytical methods employed for nitrophenol determination, focusing on chromatographic, spectrophotometric, and electrochemical techniques.

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, cost, and speed. The following table summarizes the quantitative performance of various techniques based on experimental data from recent studies.

Method Typical Detector/Setup Limit of Detection (LOD) Linear Range Recovery (%) Precision (%RSD) Key Advantages Key Disadvantages
High-Performance Liquid Chromatography (HPLC) UV, Photodiode Array (PDA), Mass Spectrometry (MS)0.3 µg/L - 150 µg/L[3][4]0.05 - 50 µg/mL[5]90 - 112%[1]< 15%[1]High precision; no derivatization typically needed; suitable for non-volatile compounds.[5]Can be time-consuming; organic solvent consumption.[3]
Gas Chromatography (GC) Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS)< 0.1 µg/mL (with ECD/MS)[5]0.5 - 100 µg/mL[5]95 - 105%[5]< 5%[5]High resolution and sensitivity, especially with MS detectors.[5]Often requires derivatization for polar nitrophenols; not suitable for thermally unstable compounds.[6][7]
Spectrophotometry (UV-Vis) UV-Vis Spectrophotometer~0.075 mg/L[8]1 - 25 µg/mL[8][9]90.8 - 102.7%[8]2.8 - 6.4%[8]Simple, rapid, low cost, and uses common laboratory equipment.[10][11]Prone to spectral interference from matrix components; lower selectivity.[10][12]
Electrochemical Sensors Modified Electrodes (e.g., GCE, SPCE)0.0054 µM - 16.5 µmol/L[13][14]Wide ranges (e.g., 0.09 - 1000 µM)[14][15]97.5 - 98.7%[15]N/AHigh sensitivity, rapid response, portability for in-situ analysis, and low cost.[13][15]Susceptible to interference; electrode surface can be fouled by complex samples.[16]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and analysis for each major technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying nitrophenols in aqueous samples.[3]

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • Spike 200 mL of a tap water sample with nitrophenol standards and an internal standard (e.g., 2-chlorophenol).[1]

    • Process the sample through a polymeric Lichrolut EN cartridge.[1]

    • Elute the retained analytes using a 1:1 mixture of acetonitrile (B52724) and methanol.[1]

    • The final extract is then ready for HPLC injection.

  • Instrumentation and Conditions :

    • Column : Chromolith RP-18e (150 mm × 4.6 mm I.D.).[1]

    • Mobile Phase : Isocratic elution with 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v).[1]

    • Flow Rate : 3 mL/min.[1]

    • Detection : UV detector set at the maximum absorbance wavelength for the target analytes.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity but often requires a derivatization step to improve the volatility of polar nitrophenols.[6]

  • Sample Preparation (Liquid-Liquid Extraction - LLE & Derivatization) :

    • Acidify 100 mL of the aqueous sample to a pH < 3 with concentrated HCl.[6]

    • Transfer the sample to a separatory funnel and extract with 30 mL of dichloromethane.[6]

    • Collect the organic layer and concentrate it.

    • Transfer 100 µL of the concentrated extract to a GC vial and add 100 µL of a silylating agent like MTBSTFA.[6]

    • Seal the vial and heat at 60°C for 30 minutes to complete the derivatization.[6]

  • Instrumentation and Conditions :

    • Column : A capillary column suitable for semi-volatile organic compounds (e.g., Agilent CP-Sil 8 CB).[17]

    • Carrier Gas : Helium or Hydrogen.[7]

    • Injection Mode : Splitless.

    • Temperature Program : An initial oven temperature of 90°C, ramped according to the specific separation needs.[17]

    • Detection : Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode for high selectivity.[6]

Spectrophotometry

This method is advantageous for its simplicity but can be challenged by interferences in complex environmental samples.[10]

  • Sample Preparation and Analysis :

    • For simultaneous determination of isomers, transfer sample aliquots into a 10-mL volumetric flask.[9]

    • Adjust the final pH to 9.0 with a suitable buffer.[9]

    • Measure the absorbance spectra over a range (e.g., 300-520 nm).[12]

    • Apply a mathematical treatment, such as first derivative of the density ratio spectra or partial least squares modeling, to resolve the overlapping signals of the nitrophenol isomers.[9][12]

    • To Mitigate Interference : In samples containing interfering nanoparticles like nano-Fe(OH)₃, a pretreatment step involving HCl acidification, heating at 60°C, and the addition of a masking agent like ascorbic acid can be employed.[11]

Electrochemical Methods

Electrochemical sensors offer a sensitive and portable alternative for real-time monitoring.[13]

  • Sensor Preparation and Analysis :

    • Modify a working electrode (e.g., a glassy carbon electrode - GCE) with a nanocomposite material designed to enhance electrocatalytic activity. Examples include polypyrrole/gold nanoparticles (PPy/AuNPs) or SrTiO₃/Ag/rGO composites.[13][15]

    • Immerse the modified electrode, a reference electrode, and a counter electrode in an electrochemical cell containing the sample in a suitable electrolyte (e.g., phosphate (B84403) buffer).[18]

    • Perform analysis using techniques like Linear Sweep Voltammetry (LSV) or Differential Pulse Voltammetry (DPV).[15][18]

    • The concentration of the nitrophenol is determined by the measured peak current.[15]

Visualizing Workflows and Relationships

General Experimental Workflow

The diagram below illustrates a typical workflow for the analysis of nitrophenols in environmental samples. While the specific techniques used in the 'Sample Preparation' and 'Instrumental Analysis' stages vary, the overall process follows a consistent path from collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Collection 1. Sample Collection (Water, Soil) Preservation 2. Preservation & Storage Collection->Preservation Extraction 3. Extraction (SPE, LLE) Preservation->Extraction Concentration 4. Concentration & Cleanup Extraction->Concentration Derivatization 5. Derivatization (Optional, for GC) Concentration->Derivatization Analysis 6. Instrumental Analysis (HPLC, GC-MS, etc.) Derivatization->Analysis Inject Sample Data 7. Data Processing & Quantification Analysis->Data Report 8. Reporting Results Data->Report

Caption: General workflow for nitrophenol analysis in environmental samples.

Logical Comparison of Analytical Methods

The choice of analytical method is often a trade-off between different performance characteristics. This diagram categorizes the primary methods based on their underlying principles.

G cluster_separation Separation-Based Methods cluster_direct Direct Measurement Methods center Nitrophenol Determination Methods HPLC HPLC (Liquid Chromatography) center->HPLC High Selectivity GC GC (Gas Chromatography) center->GC High Sensitivity Spectro Spectrophotometry (UV-Vis) center->Spectro Low Cost, Simple Electro Electrochemical Sensors center->Electro Portable, Rapid HPLC->GC Chromatographic Techniques Spectro->Electro Often used for screening

Caption: Logical relationship between different nitrophenol analysis methods.

References

A Comparative Guide to the Synthesis of 4-Ethyl-2-nitrophenol: Evaluating Cost-Effectiveness of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Ethyl-2-nitrophenol is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a detailed comparison of two primary synthetic routes to this compound: direct nitration of 4-ethylphenol (B45693) and a regioselective ortho-nitration approach. The evaluation is based on experimental data, cost of reagents, and overall process efficiency.

Executive Summary

The synthesis of this compound can be approached through two main strategies, each with distinct advantages and disadvantages.

  • Route 1: Direct Nitration of 4-Ethylphenol is a classical and straightforward method. However, it suffers from a lack of regioselectivity, leading to a mixture of ortho and para isomers. This necessitates a costly and time-consuming separation process, which significantly impacts the overall yield and cost-effectiveness.

  • Route 2: Regioselective Ortho-nitration using Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) offers a more elegant and efficient solution. This method demonstrates high selectivity for the desired ortho-isomer, resulting in a higher yield of this compound and simplifying the purification process. While the primary nitrating agent is more expensive, the increased yield and reduced separation costs make it a highly competitive option.

This guide will delve into the experimental protocols, quantitative data, and cost analysis of both routes to provide a comprehensive understanding of their respective cost-effectiveness.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes to this compound. The cost analysis is based on a theoretical 10 mmol scale synthesis.

ParameterRoute 1: Direct NitrationRoute 2: Regioselective Ortho-nitration
Starting Material 4-Ethylphenol4-Ethylphenol
Nitrating Agent Nitric Acid / Sulfuric AcidCerium(IV) Ammonium Nitrate (CAN) / NaHCO₃
Reaction Time 2 hours30 minutes
Reaction Temperature 20°CRoom Temperature
Yield of this compound ~45% (estimated after separation)~95%[1]
Separation Method Steam Distillation or Column ChromatographyFiltration and washing
Estimated Reagent Cost per 10 mmol ~$1.50~$12.00
Estimated Cost per Gram of Product ~$1.99~$7.54

Note: Cost estimations are based on current market prices and may vary. The cost per gram of product is calculated based on the estimated yield and reagent costs.

Experimental Protocols

Route 1: Direct Nitration of 4-Ethylphenol

This protocol is adapted from the general procedure for the nitration of phenols.[2][3]

Materials:

  • 4-Ethylphenol (1.22 g, 10 mmol)

  • Concentrated Nitric Acid (63%, 0.7 mL, ~11 mmol)

  • Concentrated Sulfuric Acid (0.6 mL, ~11 mmol)

  • Ice bath

  • Dichloromethane (for extraction)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Sodium Sulfate (B86663) (for drying)

  • Apparatus for steam distillation or column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-ethylphenol in a minimal amount of a suitable solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by pouring the mixture over crushed ice.

  • Extract the product mixture with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Separate the ortho and para isomers using steam distillation or column chromatography. This compound, being more volatile due to intramolecular hydrogen bonding, will distill over with the steam.

Route 2: Regioselective Ortho-nitration using Cerium(IV) Ammonium Nitrate (CAN)

This protocol is based on a reported method for the regioselective ortho-nitration of phenols.[1]

Materials:

  • 4-Ethylphenol (1.22 g, 10 mmol)

  • Cerium(IV) Ammonium Nitrate (CAN) (5.48 g, 10 mmol)

  • Sodium Bicarbonate (0.84 g, 10 mmol)

  • Acetonitrile (50 mL)

  • Water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 4-ethylphenol in acetonitrile.

  • Add sodium bicarbonate to the solution and stir.

  • To this stirred suspension, add cerium(IV) ammonium nitrate in one portion.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After the reaction is complete (monitored by TLC), pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude product is expected to be predominantly this compound and can be further purified by recrystallization if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Synthetic_Route_1 start 4-Ethylphenol reagents1 HNO₃, H₂SO₄ intermediate Mixture of o- and p-isomers reagents1->intermediate Direct Nitration separation Steam Distillation / Chromatography intermediate->separation product This compound separation->product Separation byproduct 4-Ethyl-6-nitrophenol separation->byproduct

Caption: Route 1: Direct Nitration of 4-Ethylphenol.

Synthetic_Route_2 start 4-Ethylphenol reagents2 CAN, NaHCO₃ product2 This compound reagents2->product2 Regioselective o-nitration

Caption: Route 2: Regioselective Ortho-nitration.

Conclusion

The evaluation of these two synthetic routes to this compound reveals a clear trade-off between reagent cost and process efficiency. While the direct nitration of 4-ethylphenol (Route 1) utilizes inexpensive and readily available reagents, the formation of a mixture of isomers necessitates a significant purification effort, leading to a lower overall yield of the desired product and increased processing costs.

In contrast, the regioselective ortho-nitration using CAN (Route 2) provides a highly efficient and selective pathway to this compound.[1] The significantly higher yield and the simplification of the purification process largely offset the higher initial cost of the cerium(IV) ammonium nitrate. For researchers and drug development professionals where purity and efficient synthesis are critical, the regioselective ortho-nitration method presents a compelling and ultimately more cost-effective strategy for the preparation of this compound. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-2-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-2-nitrophenol (CAS RN: 56520-98-0), a chemical compound utilized in various research and industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Due to its classification as a nitrophenol, this compound is considered toxic and poses environmental hazards, necessitating strict adherence to proper disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize that this compound is a hazardous substance. All handling of this chemical and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Protective Clothing A standard laboratory coat, fully buttoned.Minimizes contamination of personal clothing.
Respiratory Protection Required if handling outside of a fume hood or if dust is generated.Prevents inhalation of harmful vapors or dust.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including residual product, contaminated weighing paper, and disposable labware, in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container designated for hazardous organic liquid waste.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a sealed bag and disposed of as hazardous solid waste.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

    • Record the accumulation start date and the responsible researcher's name.

  • Storage of Hazardous Waste:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Secondary containment is recommended as an additional safety measure.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to treat or dispose of the chemical waste independently. Professional hazardous waste management services are required. Incineration under controlled conditions is a common and effective disposal method for nitrophenols.[4]

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable laboratory detergent and water, collecting the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_storage Waste Storage & Disposal start This compound Waste Generated assess Is the waste solid or liquid? start->assess solid_waste Collect in labeled solid hazardous waste container assess->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container assess->liquid_waste Liquid store Store securely in designated area with secondary containment solid_waste->store liquid_waste->store contact_ehs Contact EHS for pickup and disposal by a licensed contractor store->contact_ehs

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and minimizing risk. This compound is classified as a hazardous chemical, posing significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3]

Quantitative Safety Data

Due to the limited availability of specific quantitative safety data for this compound, the following table includes data for the closely related and structurally similar compound, 4-nitrophenol. These values should be used as a conservative guideline for risk assessment and control.

ParameterValue (for 4-Nitrophenol)Source / Notes
Permissible Exposure Limit (PEL) No specific OSHA PEL established[2][4]
Immediately Dangerous to Life or Health (IDLH) No specific NIOSH IDLH established[5]
Protective Action Criteria (PAC-1) 0.69 mg/m³[5]
Protective Action Criteria (PAC-2) 7.6 mg/m³[5]
Protective Action Criteria (PAC-3) 46 mg/m³[5]
Oral LD50 (Rat) 202 mg/kg[4]
Dermal LD50 (Rat) 1024 mg/kg[4]

Note: Protective Action Criteria (PACs) are exposure limit guidelines for the public for single, short-term exposures to hazardous chemicals. PAC-1 represents a mild, transient health effects threshold. PAC-2 indicates the threshold for irreversible or other serious health effects that could impair the ability to take protective action. PAC-3 is the threshold for life-threatening health effects.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial to ensure personnel safety and prevent contamination. The following workflow outlines the necessary steps for preparation, handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_storage Tightly Seal Container After Use handle_reaction->handle_storage post_decontaminate Decontaminate Work Area and Equipment handle_storage->post_decontaminate post_dispose Segregate and Dispose of Waste post_decontaminate->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, all personnel must don the appropriate PPE as specified in the table below.

  • Prepare Workspace: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the work area is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work to avoid interruptions.

2. Handling Procedure:

  • Dispensing: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[6] Use appropriate tools and techniques to minimize the risk of spills.

  • During Use: Keep the container of this compound tightly closed when not in use.[7] Avoid all personal contact, including inhalation of dust or vapors.[8]

  • After Use: Securely seal the primary container and store it in a designated, well-ventilated, and cool area, away from incompatible materials such as strong bases and oxidizing agents.[2]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Waste Disposal: Segregate all contaminated waste as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[7]

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE required for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes.[6]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Given the lack of specific breakthrough time data for this compound, a conservative approach of double-gloving and frequent changes is advised, especially for prolonged handling.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against skin contact.
Respiratory Protection Chemical Fume HoodAll work with this compound must be performed in a properly functioning chemical fume hood.[4]
RespiratorIf a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including unused chemical, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.[1] Avoid generating dust during collection.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.

Disposal Method
  • Incineration: The recommended method for the disposal of nitrophenols is incineration in a licensed facility.[9] This should be carried out under controlled conditions to ensure complete combustion and may require scrubbers to control the emission of nitrogen oxides.[9]

  • Authorized Waste Management: All waste containing this compound must be disposed of through an authorized hazardous waste management provider in accordance with local, state, and federal regulations.[1][7] Do not dispose of this chemical down the drain or in regular trash.[6]

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and restrict access. Wearing the appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8] Decontaminate the spill area thoroughly. Report all spills to your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.